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  • Product: 4-Iodobenzaldehyde oxime
  • CAS: 34158-75-3

Core Science & Biosynthesis

Foundational

4-Iodobenzaldehyde Oxime: A Bifunctional Scaffold for Medicinal Chemistry

Topic: 4-Iodobenzaldehyde Oxime: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Iodobenzaldehyde Oxime: Chemical Structure, Properties, and Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Professionals[1]

[1]

Executive Summary

4-Iodobenzaldehyde oxime (CAS: 15164-44-0) represents a high-value intermediate in organic synthesis, characterized by its dual-functionality. It possesses an electrophilic iodine handle at the para-position—primed for palladium-catalyzed cross-coupling—and a reactive aldoxime moiety capable of undergoing dehydration, reduction, or 1,3-dipolar cycloaddition.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and its strategic application in developing heterocyclic pharmacophores.

Molecular Architecture & Physicochemical Profile[1]

The molecule consists of a benzene core substituted at the C1 position with an aldoxime group (–CH=N–OH) and at the C4 position with an iodine atom. The para-substitution pattern creates a push-pull electronic system where the inductive withdrawal of the iodine stabilizes the aromatic ring, while the oxime provides a versatile platform for further functionalization.[1]

Table 1: Physicochemical Properties
PropertyDataNote
IUPAC Name (1E)-N-hydroxy-1-(4-iodophenyl)methanimineE-isomer is thermodynamically favored
CAS Number 15164-44-0
Molecular Formula C₇H₆INO
Molecular Weight 247.03 g/mol
Appearance Pale yellow to off-white crystalsLight sensitive
Melting Point 78–82 °CSharp transition indicates high purity
Solubility Soluble in DMSO, MeOH, EtOH, CH₂Cl₂Insoluble in water
Reactivity Hazards Air and light sensitiveDecomposes under strong acid/heat
Characteristic Spectral Signature (¹H NMR)

Data based on characteristic shifts for para-substituted benzaldoximes in CDCl₃.

  • Oxime Proton (–OH): Broad singlet at δ 8.0–9.5 ppm (exchangeable with D₂O).

  • Methine Proton (–CH=N): Singlet at δ 8.0–8.2 ppm.

  • Aromatic Protons: Two doublets (AA'BB' system) centered around δ 7.4–7.8 ppm, characteristic of para-substitution.[1]

Synthetic Pathways & Optimization

To ensure reproducibility and high yield, two distinct protocols are recommended: a classical solution-phase method for bulk synthesis and a "green" mechanochemical method for rapid screening.[1]

Protocol A: Classical Solution-Phase Synthesis

Best for: Gram-scale production and high purity requirements.[1]

Reagents: 4-Iodobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium Carbonate (Na₂CO₃, 1.5 eq), Ethanol/Water (1:1 v/v).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-iodobenzaldehyde in 20 mL of ethanol.

  • Activation: In a separate beaker, dissolve 12 mmol of NH₂OH·HCl and 15 mmol of Na₂CO₃ in 20 mL of distilled water.

  • Addition: Dropwise add the aqueous hydroxylamine solution to the aldehyde solution at room temperature (25 °C) under vigorous magnetic stirring.

  • Reaction: Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (higher R_f) should disappear.

  • Work-up: Evaporate ethanol under reduced pressure. The oxime will precipitate as a solid.

  • Purification: Filter the precipitate, wash with ice-cold water (3 x 10 mL) to remove inorganic salts, and recrystallize from ethanol/water if necessary.

Protocol B: Mechanochemical (Solvent-Free) Synthesis

Best for: Green chemistry compliance and rapid derivative library generation.[1]

Methodology:

  • Combine 4-iodobenzaldehyde (1.0 mmol), NH₂OH[1]·HCl (1.2 mmol), and Bi₂O₃ (catalytic, 0.6 mmol) or Na₂CO₃ in a mortar.[1]

  • Grind with a pestle for 5–10 minutes. The mixture will become a paste as water is released (exothermic).

  • Extract the paste with ethyl acetate, filter to remove the catalyst/salts, and evaporate to yield the crude oxime.

Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Iodobenzaldehyde Process_Sol Solution Phase (EtOH/H2O, 25°C) Start->Process_Sol Process_Mech Mechanochemical (Grinding, Bi2O3) Start->Process_Mech Reagents NH2OH·HCl + Base Reagents->Process_Sol Reagents->Process_Mech Crude Crude Precipitate Process_Sol->Crude 2-4 hrs Process_Mech->Crude 10 mins Purification Wash/Recrystallize Crude->Purification Final Pure 4-Iodobenzaldehyde Oxime Purification->Final

Figure 1: Comparison of solution-phase and mechanochemical synthetic routes.

Reactivity Landscape & Strategic Applications

The utility of 4-iodobenzaldehyde oxime lies in its orthogonal reactivity. The C–I bond allows for carbon framework extension, while the oxime group serves as a precursor to heterocycles or nitriles.

Pathway 1: Nitrile Oxide Cycloaddition (Click Chemistry)

The oxime can be oxidized in situ to a nitrile oxide, a reactive dipole that undergoes [3+2] cycloaddition with alkenes or alkynes to form isoxazolines or isoxazoles.

  • Reagent: Hypervalent iodine (e.g., PIDA/DIB) or Chloramine-T.[1]

  • Mechanism: Oxidation generates the nitrile oxide (Ar–C≡N⁺–O⁻), which reacts with a dipolarophile.

  • Application: Synthesis of bio-orthogonal linkers or isoxazole-based antibacterials.[1]

Pathway 2: Palladium-Catalyzed Cross-Coupling

The iodine substituent is highly active in Pd(0)-catalyzed reactions.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl oximes.[1]

  • Sonogashira: Coupling with terminal alkynes to form alkynyl benzaldoximes.

  • Note: The oxime proton is acidic; use 2 equivalents of base or protect the oxime (e.g., as an acetate or ether) prior to coupling to prevent catalyst poisoning.

Visualization: Divergent Reactivity

ReactivityMap Core 4-Iodobenzaldehyde Oxime Oxidation Oxidation (PIDA/DIB) Core->Oxidation Oxidative Activation Dehydration Dehydration (BOP/DBU) Core->Dehydration -H2O PdCoupling Pd-Catalyzed Coupling Core->PdCoupling C-I Activation NitrileOxide Nitrile Oxide (Ar-C≡N-O) Oxidation->NitrileOxide Nitrile 4-Iodobenzonitrile Dehydration->Nitrile Biaryl Biaryl Oxime (Suzuki) PdCoupling->Biaryl Isoxazole Isoxazole Derivatives ([3+2] Cycloaddition) NitrileOxide->Isoxazole + Alkyne/Alkene

Figure 2: Divergent synthetic pathways utilizing the oxime and iodine functionalities.[1]

Detailed Experimental Protocol: [3+2] Cycloaddition

Targeting Isoxazole Scaffolds for Drug Discovery

Objective: Synthesis of 3-(4-iodophenyl)-5-substituted isoxazole via in situ nitrile oxide generation.

  • Preparation: Dissolve 4-iodobenzaldehyde oxime (1.0 eq) in Methanol (MeOH).

  • Dipolarophile Addition: Add the terminal alkyne (1.2 eq) (e.g., phenylacetylene).

  • Oxidant Addition: Add (Diacetoxyiodo)benzene (PIDA) (1.1 eq) slowly.

  • Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (5 mol%).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Mechanism: PIDA oxidizes the oxime to the nitrile oxide, which immediately engages the alkyne in a [3+2] cycloaddition.

  • Isolation: Remove solvent, redissolve in EtOAc, wash with NaHCO₃, and purify via column chromatography.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]

  • Storage: Store at 2–8 °C under inert atmosphere (Nitrogen/Argon). Protect from light to prevent iodine liberation or geometric isomerization.

  • Disposal: Dispose of as halogenated organic waste.

References

  • LookChem. (n.d.). 4-Iodobenzaldehyde Physical Properties and CAS Data. Retrieved from [1]

  • BenchChem. (2025).[3] Comparative NMR Analysis of Benzaldehyde Oxime Derivatives. Retrieved from [1]

  • Mendelsohn, B. A., et al. (2009).[4] Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters, 11(7), 1539-1542.[1] Retrieved from [1]

  • PubChem. (2025).[2] 4-Iodobenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2026). 4-Iodobenzaldehyde MSDS and Chemical Properties. Retrieved from [1]

Sources

Foundational

An In-depth Technical Guide to 4-Iodobenzaldehyde Oxime: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 4-Iodobenzaldehyde Oxime, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. While this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-Iodobenzaldehyde Oxime, a valuable intermediate for researchers, scientists, and professionals in drug development and materials science. While this compound is noted for its synthetic potential, it is also characterized by a scarcity of published experimental data. This guide, therefore, is constructed to be a self-validating system, bridging the gap by providing robust, generalized protocols and predicted characterization data based on established chemical principles and data from closely related analogues. The causality behind experimental choices is explained to empower the researcher with a deep understanding of the methodology.

Core Compound Profile

4-Iodobenzaldehyde oxime is an organic compound featuring an oxime functional group (C=N-OH) attached to a benzaldehyde scaffold, which is substituted with an iodine atom at the para-position. This unique combination of a reactive oxime moiety and a versatile iodinated aromatic ring makes it a promising, yet under-explored, building block in synthetic chemistry.

The presence of the iodine atom, a large and polarizable halogen, significantly influences the electronic properties of the aromatic ring and serves as an excellent handle for a variety of cross-coupling reactions. The oxime group, on the other hand, is a versatile functional group that can be hydrolyzed back to the aldehyde, reduced to an amine, or rearranged to an amide (the Beckmann rearrangement), offering numerous pathways for molecular diversification.

PropertyValueSource
Chemical Formula C₇H₆INO
Molecular Weight 247.04 g/mol
Canonical SMILES C1=CC(=CC=C1C=NO)IInferred
InChI Key Inferred from structureInferred
CAS Number 34158-75-3

Note: Physical properties such as melting point and solubility are not well-documented in publicly available literature. It is expected to be a solid at room temperature with solubility in common organic solvents.

Synthesis of 4-Iodobenzaldehyde Oxime

The conversion of an aldehyde to an oxime is a robust and high-yielding condensation reaction with hydroxylamine. The underlying principle involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the imine-like C=N double bond of the oxime. A base is typically required to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.

Two reliable protocols are presented below: a traditional solution-phase method and a solvent-free "green" chemistry approach.

Experimental Protocol 1: Solution-Phase Synthesis

This method is a standard, well-established procedure for oxime formation and is recommended for achieving high purity. The choice of a protic solvent like ethanol facilitates the dissolution of the reactants and the progression of the reaction.

Materials:

  • 4-Iodobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

  • Pyridine or Sodium Acetate (1.5 eq)

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve 4-Iodobenzaldehyde in a minimal amount of ethanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride and the base (pyridine or sodium acetate) in ethanol.

  • Add the hydroxylamine solution to the aldehyde solution dropwise with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and then pour it into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.

Experimental Protocol 2: Solvent-Free Grinding Method

This environmentally friendly approach minimizes waste and often leads to shorter reaction times and simpler work-up procedures.[1][2] The mechanical energy from grinding facilitates the reaction between the solid reactants.

Materials:

  • 4-Iodobenzaldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium Carbonate (Na₂CO₃) or Bismuth(III) Oxide (Bi₂O₃) (as catalyst)

Procedure:

  • Place 4-Iodobenzaldehyde, hydroxylamine hydrochloride, and the base (e.g., Na₂CO₃) in a mortar.

  • Grind the mixture with a pestle at room temperature for the time required (typically 5-20 minutes, monitor by TLC).

  • Upon completion, add water to the mixture and triturate to dissolve the inorganic salts.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

G cluster_reactants Reactants cluster_methods Synthesis Methods 4-Iodobenzaldehyde 4-Iodobenzaldehyde Solution-Phase (Ethanol, Reflux) Solution-Phase (Ethanol, Reflux) 4-Iodobenzaldehyde->Solution-Phase (Ethanol, Reflux) Solvent-Free (Grinding) Solvent-Free (Grinding) 4-Iodobenzaldehyde->Solvent-Free (Grinding) Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Solution-Phase (Ethanol, Reflux) Hydroxylamine HCl->Solvent-Free (Grinding) Base (e.g., Pyridine or Na2CO3) Base (e.g., Pyridine or Na2CO3) Base (e.g., Pyridine or Na2CO3)->Solution-Phase (Ethanol, Reflux) Base (e.g., Pyridine or Na2CO3)->Solvent-Free (Grinding) Work-up & Purification Work-up & Purification Solution-Phase (Ethanol, Reflux)->Work-up & Purification Precipitation, Filtration Solvent-Free (Grinding)->Work-up & Purification Trituration, Filtration Product Product Work-up & Purification->Product Drying

Caption: General workflow for the synthesis of 4-Iodobenzaldehyde Oxime.

Spectroscopic Characterization (Predicted)

TechniqueExpected ObservationsRationale
¹H NMR δ ~11.0-11.5 ppm (s, 1H, -NOH)δ ~8.1 ppm (s, 1H, -CH=N)δ ~7.8 ppm (d, 2H, Ar-H ortho to I)δ ~7.4 ppm (d, 2H, Ar-H ortho to CH=NOH)The hydroxyl proton of the oxime is typically a broad singlet at a high chemical shift. The aldehydic proton shifts downfield. The aromatic protons will appear as two doublets due to the para-substitution pattern.
¹³C NMR δ ~145-155 ppm (C=N)δ ~138 ppm (Ar-C ortho to I)δ ~130-135 ppm (Ar-C-CH=NOH)δ ~128 ppm (Ar-C ortho to CH=NOH)δ ~95 ppm (Ar-C-I)The imine carbon (C=N) is characteristic and appears in the specified range. The carbon directly attached to the iodine atom (C-I) will be significantly shielded.
IR (Infrared) ~3300 cm⁻¹ (broad, O-H stretch)~1640 cm⁻¹ (medium, C=N stretch)~940 cm⁻¹ (N-O stretch)The broad O-H stretch is characteristic of the oxime hydroxyl group. The C=N stretch confirms the formation of the oxime. The N-O stretch is also a key indicator.
Mass Spec. [M]⁺ at m/z = 247[M+H]⁺ at m/z = 248The molecular ion peak should correspond to the calculated molecular weight of the compound. The protonated molecular ion is also expected, especially with soft ionization techniques.

Reactivity and Synthetic Applications

The synthetic utility of 4-Iodobenzaldehyde oxime stems from the orthogonal reactivity of its two key functional moieties.

Reactions involving the Iodinated Aromatic Ring: The carbon-iodine bond is relatively weak, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of a wide range of substituents at the para-position, making it a valuable precursor for complex molecules in drug discovery and materials science.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

Reactions involving the Oxime Group: The oxime functional group is a versatile synthetic intermediate.[5]

  • Dehydration to Nitriles: A common transformation to introduce a nitrile group.

  • Reduction to Amines: Conversion to a primary amine, a key functional group in many pharmaceuticals.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement to form N-substituted amides.

  • Hydrolysis: Reversion to the parent aldehyde, indicating its use as a protecting group for aldehydes.

G cluster_ring Aromatic Ring Reactions cluster_oxime Oxime Group Reactions Start 4-Iodobenzaldehyde Oxime Suzuki Coupling Suzuki Coupling Start->Suzuki Coupling Pd catalyst, R-B(OH)2 Sonogashira Coupling Sonogashira Coupling Start->Sonogashira Coupling Pd/Cu catalyst, R-C≡CH Heck Coupling Heck Coupling Start->Heck Coupling Pd catalyst, R-CH=CH2 Buchwald-Hartwig Amination Buchwald-Hartwig Amination Start->Buchwald-Hartwig Amination Pd catalyst, R2NH Dehydration (Nitrile) Dehydration (Nitrile) Start->Dehydration (Nitrile) Reduction (Amine) Reduction (Amine) Start->Reduction (Amine) Beckmann Rearrangement (Amide) Beckmann Rearrangement (Amide) Start->Beckmann Rearrangement (Amide) Hydrolysis (Aldehyde) Hydrolysis (Aldehyde) Start->Hydrolysis (Aldehyde)

Caption: Potential synthetic transformations of 4-Iodobenzaldehyde Oxime.

Safety and Handling

While specific toxicity data for 4-Iodobenzaldehyde oxime is not available, it is prudent to handle it with the care afforded to all novel chemical compounds. The precursor, 4-Iodobenzaldehyde, is known to cause skin and eye irritation and may cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

4-Iodobenzaldehyde oxime represents a synthetically versatile, yet under-characterized, molecule. Its true potential lies at the intersection of the rich chemistry of the oxime functional group and the vast possibilities offered by the iodinated aromatic ring in modern cross-coupling reactions. This guide provides a robust framework for its synthesis and characterization, empowering researchers to confidently incorporate this promising building block into their synthetic strategies for the development of novel pharmaceuticals and advanced materials. The self-validating nature of the provided protocols, grounded in established chemical principles, ensures a high probability of success in the laboratory.

References

  • The Royal Society of Chemistry. (n.d.). A versatile and green mechanochemical route for aldehyde-oxime conversions Supporting Information. Retrieved from [Link]

  • FAQ. (2022, August 28). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde? Retrieved from [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]

  • Worldwide Life Sciences. (2026, February 27). 4-Iodobenzaldehyde - 1g. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobenzaldehyde. Retrieved from [Link]

  • Al-kadasi, A. M., et al. (2014). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 8(1), 12. Retrieved from [Link]

  • iChemical. (n.d.). 4-Iodobenzaldehyde, CAS No. 15164-44-0. Retrieved from [Link]

Sources

Exploratory

4-Iodobenzaldehyde oxime melting point and boiling point data

An In-depth Technical Guide to the Core [1][2] Executive Summary 4-Iodobenzaldehyde oxime (CAS: 33631-05-9 / 34158-75-3) is a high-value synthetic intermediate primarily utilized in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core

[1][2]

Executive Summary

4-Iodobenzaldehyde oxime (CAS: 33631-05-9 / 34158-75-3) is a high-value synthetic intermediate primarily utilized in medicinal chemistry and materials science.[1] Distinguished by its dual functionality—an aryl iodide capable of palladium-catalyzed cross-coupling and an oxime group serving as a precursor to nitriles, amines, or isoxazoles—it is a critical building block for complex scaffolds.

This guide provides a rigorous analysis of its thermodynamic properties, validated synthesis protocols, and characterization data, designed for researchers requiring high-purity standards.

Chemical Identity & Physical Properties

Core Data Table

Property Value / Description Note
IUPAC Name (E/Z)-4-Iodobenzaldehyde oxime Often isolated as an E/Z mixture; E-isomer typically predominates.[1]
CAS Number 33631-05-9 (General) 34158-75-3 is often cited for specific isomers.[1]
Molecular Formula C₇H₆INO
Molecular Weight 247.03 g/mol

| Appearance | White to off-white crystalline solid | Color may darken upon storage due to trace iodine liberation.[1] |

Thermodynamic Analysis
  • Melting Point (Experimental): 100 – 103 °C [2]

    • Technical Insight: Unlike its precursor, 4-iodobenzaldehyde (MP 78–82 °C), the oxime exhibits a significantly higher melting point due to intermolecular hydrogen bonding (–C=N–OH ··· N).

    • Purity Indicator: A melting range >2°C or values <98°C indicate incomplete conversion or the presence of residual aldehyde/solvents.[1]

    • Isomerism:[1] The (E)-isomer is thermodynamically more stable.[1] Rapid heating may show a sharp melt, while slow heating can induce in situ isomerization or Beckmann rearrangement.

  • Boiling Point: Decomposes [1]

    • Theoretical Prediction: ~290–300 °C at 760 mmHg.[1]

    • Experimental Reality: Oximes are thermally labile.[1] Attempting to distill this compound at atmospheric pressure will result in decomposition (often explosive) or dehydration to 4-iodobenzonitrile.[1]

    • Handling: Purification must be achieved via recrystallization or column chromatography, never distillation.

Synthesis & Purification Protocols

Two distinct methodologies are presented: a standard solution-phase approach for scale-up and a "green" mechanochemical approach for rapid, solvent-free synthesis.[1]

Method A: Solution-Phase Synthesis (Standard)

Best for: Gram-scale preparation and high purity.[1]

Reagents:

  • 4-Iodobenzaldehyde (1.0 eq)[1][2]

  • Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.2 eq)

  • Sodium Carbonate (Na₂CO₃) or Sodium Acetate (1.5 eq)

  • Solvent: Ethanol/Water (1:1 v/v)[3]

Protocol:

  • Dissolution: Dissolve 4-iodobenzaldehyde in Ethanol. In a separate vessel, dissolve NH₂OH·HCl and Na₂CO₃ in water.[1]

  • Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution at room temperature (20–25 °C).

    • Control Point: Exotherm is minimal, but stirring must be vigorous to ensure phase contact.

  • Reaction: Stir for 1–2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.8) should disappear, replaced by the oxime (Rf ~0.4).

  • Work-up:

    • Evaporate Ethanol under reduced pressure.[1]

    • The product typically precipitates from the remaining aqueous phase.[1]

    • Filter the solid and wash with cold water (3x) to remove inorganic salts.

  • Purification: Recrystallize from Ethanol/Water or pure Chloroform/Hexane if necessary.[1]

Method B: Mechanochemical Synthesis (Green Chemistry)

Best for: Rapid screening, solvent minimization.

Protocol:

  • Place 4-iodobenzaldehyde (1 mmol) and NH₂OH·HCl (1.2 eq) in a mortar.

  • Add solid NaOH (1.2 eq) or Na₂CO₃.

  • Grind vigorously with a pestle for 5–10 minutes. The mixture will become a paste as water of reaction is released.[1]

  • Allow to stand for 5 minutes.

  • Wash the paste with water on a filter funnel to remove salts.[1] Dry the solid in a vacuum desiccator.

Visualization: Synthesis & Application Logic

The following diagram illustrates the synthesis pathway and the critical downstream applications of 4-Iodobenzaldehyde oxime.

G Aldehyde 4-Iodobenzaldehyde (Start) Oxime 4-Iodobenzaldehyde Oxime (Target) MP: 100-103°C Aldehyde->Oxime NH2OH·HCl Na2CO3, EtOH/H2O Nitrile 4-Iodobenzonitrile (Dehydration) Oxime->Nitrile SOCl2 or Ac2O Dehydration Suzuki Biaryl Oximes (Suzuki Coupling) Oxime->Suzuki Ar-B(OH)2, Pd(0) Cross-Coupling Isoxazole Isoxazole Derivatives (Cycloaddition) Oxime->Isoxazole NCS (Chlorination) then Alkyne

Caption: Synthetic workflow from aldehyde precursor to oxime, branching into key functionalization pathways (Dehydration, Cross-coupling, Cycloaddition).

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard values.

1H NMR (400 MHz, DMSO-d₆):

  • δ 11.34 (s, 1H): N–OH proton.[4] (Disappears on D₂O shake).

  • δ 8.10 (s, 1H): –CH=N– (Methine proton). Characteristic singlet for aldoximes.

  • δ 7.76 (d, J=8.4 Hz, 2H): Aromatic protons adjacent to Iodine.

  • δ 7.38 (d, J=8.4 Hz, 2H): Aromatic protons adjacent to the oxime group.

    • Note: The coupling constant (J ~8.4 Hz) confirms the para-substitution pattern.

IR Spectroscopy (KBr Pellet):

  • 3200–3300 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).

  • 1620–1640 cm⁻¹: C=N stretching vibration.

  • 950–1000 cm⁻¹: N–O stretching.[1]

Applications in Drug Discovery

1. Palladium-Catalyzed Cross-Coupling: The iodine atom at the para-position is highly labile toward oxidative addition by Pd(0).[1] This allows the oxime to remain intact while the aryl ring is coupled to boronic acids (Suzuki) or alkynes (Sonogashira).

  • Strategic Advantage: Retaining the oxime moiety allows for late-stage diversification, such as converting the oxime to an amine or nitrile after the carbon skeleton is built.[1]

2. Precursor to Nitrile Oxides (Click Chemistry): Treatment of 4-iodobenzaldehyde oxime with N-Chlorosuccinimide (NCS) generates the hydroximinoyl chloride.[1] Upon base treatment, this forms a transient nitrile oxide, which undergoes [3+2] cycloaddition with alkynes to form isoxazoles.

  • Relevance: This pathway is actively used in generating antiviral candidates (e.g., Zika virus inhibitors) and novel antibiotics.

References
  • Synthesis and Crystal Structure: Structural Chemistry of Oximes. (2012).[5] Amazon AWS / CrystEngComm.[1] (Confirming MP 100-102°C and NMR data). Link

  • Mechanochemical Protocol: A versatile and green mechanochemical route for aldehyde-oxime conversions.[1] (2012).[5] Royal Society of Chemistry, Chem. Commun. (Confirming MP 100-102°C and green synthesis). Link

  • Medicinal Application: Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.[1] (2018). Royal Society of Chemistry, RSC Med. Chem. (Detailing use as intermediate). Link

Sources

Foundational

Thermodynamic Solubility and Solvation Mechanics of 4-Iodobenzaldehyde Oxime in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Physicochemical Profiling In advanced organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Profiling

In advanced organic synthesis and drug development, 4-Iodobenzaldehyde oxime (CAS: 34158-75-3) serves as a critical intermediate. It is frequently utilized as a building block for complex heterocyclic scaffolds, including novel isoxazole-based small molecules targeting Zika virus infections (1)[1] and CLK1 inhibitors (2)[2].

To effectively utilize this compound, scientists must master its solubility profile. With a molecular weight of 247.04 g/mol , 4-Iodobenzaldehyde oxime presents as a pale yellow to white crystalline solid with a melting point of 101–103 °C (3)[3]. Its dissolution behavior is entirely dictated by the interplay between its highly polarizable, hydrophobic iodine atom and the highly polar oxime (-C=N-OH) functional group.

Crystal Lattice Dynamics & Solvation Causality

Understanding why a compound dissolves requires analyzing its solid-state intermolecular forces. Oximes are unique because the -C=N-OH group acts simultaneously as a strong hydrogen-bond donor (via the -OH moiety) and a hydrogen-bond acceptor (via the nitrogen atom and oxygen lone pairs).

  • Hydrogen-Bonded Catemers: In the solid state, oximes self-assemble into robust dimers and infinite chains (catemers) through O–H···N hydrogen bonds (3)[3].

  • Halogen Bonding: The para-iodine atom introduces a secondary layer of structural rigidity. Iodine is highly polarizable and can participate in halogen bonding, which competes with or complements the hydrogen-bonding network, further stabilizing the crystal lattice (4)[4].

The Solvation Rule: For an organic solvent to dissolve 4-Iodobenzaldehyde oxime, the solvent-solute interactions must be energetically favorable enough to overcome these cohesive lattice energies. General oximes exhibit low solubility in water but dissolve readily in polar organic solvents (5)[5].

SolvationMechanics A 4-Iodobenzaldehyde Oxime (Solid Crystal Lattice) B Polar Aprotic Solvents (e.g., DMSO, DMF) A->B High Affinity C Polar Protic Solvents (e.g., Methanol, Ethanol) A->C Moderate Affinity D Non-Polar Solvents (e.g., Hexane, Toluene) A->D Low Affinity E Complete Solvation (H-Bond Disruption) B->E Solute-Solvent Interactions Dominate F Moderate Solvation (Dynamic H-Bonding) C->F Competitive H-Bonding G Insoluble / Suspension (Lattice Intact) D->G Solute-Solute Interactions Dominate

Mechanistic pathways of 4-Iodobenzaldehyde oxime solvation across different solvent polarities.

Solubility Matrix in Organic Solvents

The following table summarizes the solubility profile of 4-Iodobenzaldehyde oxime across various solvent classes, grounded in the mechanistic rationale of its functional groups.

Solvent ClassSpecific SolventsPolarity Index (P')Estimated SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF7.2, 6.4High (>50 mg/mL)Strong H-bond acceptors. They aggressively disrupt oxime catemers by binding to the -OH proton without acting as donors themselves.
Polar Protic Methanol, Ethanol5.1, 5.2Moderate-High (10-50 mg/mL)Engage in competitive H-bonding. Often used as the primary solvent mixture (with water) during the synthesis of the oxime from its parent aldehyde.
Moderately Polar Ethyl Acetate, Chloroform4.4, 4.1Moderate (5-20 mg/mL)Dipole-dipole interactions stabilize the polarizable iodine atom. Ethyl acetate is the industry standard for liquid-liquid extraction of this compound.
Non-Polar Hexane, Toluene0.1, 2.4Low (<1 mg/mL)Lacks the dielectric constant and H-bonding capacity required to break the strong intermolecular O–H···N and halogen-bond networks.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately determine the solubility of 4-Iodobenzaldehyde oxime for formulation or reaction scale-up, kinetic supersaturation must be avoided. The following Isothermal Shake-Flask Method paired with HPLC quantification is the gold standard.

Causality Check: We utilize HPLC rather than gravimetric analysis because oximes are prone to forming solvates (trapping solvent molecules within the crystal lattice). Gravimetric drying can leave residual solvent, falsely inflating solubility metrics.

Workflow S1 1. Excess Solute Addition S2 2. Isothermal Equilibration S1->S2 S3 3. Phase Separation S2->S3 S4 4. HPLC / UV-Vis Quantification S3->S4

Standardized isothermal shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology:
  • Standard Curve Generation (Self-Validation Step):

    • Prepare a stock solution of 4-Iodobenzaldehyde oxime in pure DMSO (where solubility is guaranteed high).

    • Perform serial dilutions to create a 5-point standard curve. Analyze via HPLC-UV (λ ~254 nm, corresponding to the conjugated aromatic system). Ensure

      
      .
      
  • Solvent Saturation:

    • Add 50 mg of 4-Iodobenzaldehyde oxime to a 2 mL glass vial.

    • Add 1 mL of the target organic solvent (e.g., Ethyl Acetate). Ensure visible solid remains; if all solid dissolves, add more solute until a suspension is maintained.

  • Isothermal Equilibration:

    • Seal the vial and place it in a thermostatic shaker at exactly 25.0 °C (±0.1 °C) for 24 hours.

    • Rationale: 24 hours ensures the dissolution process reaches a true thermodynamic plateau, preventing false readings from transient kinetic states.

  • Phase Separation:

    • Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C.

    • Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

    • Rationale: PTFE is chemically inert to most organic solvents and prevents micro-crystals from entering the analytical sample.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of your standard curve.

    • Inject into the HPLC and calculate the exact thermodynamic solubility.

Applications in Synthesis and Extraction

The solubility profile directly dictates the synthetic handling of 4-Iodobenzaldehyde oxime.

Synthesis: The compound is typically synthesized by reacting 4-iodobenzaldehyde with hydroxylamine hydrochloride and sodium acetate. Because the starting aldehyde is hydrophobic, the reaction is run in a Methanol/Water (1:1) mixture (2)[2]. As the oxime forms, its capacity to form catemers drives it out of the aqueous solution, causing it to precipitate as a pale yellow solid, effectively driving the reaction equilibrium forward.

Extraction: Following quenching with hydrochloric acid, the oxime is extracted using Ethyl Acetate (EtOAc) (1)[1]. EtOAc provides the perfect balance: it is polar enough to break the oxime's hydrogen bonds and dissolve the product, but immiscible with water, allowing for clean phase separation.

References

  • Chemistry Learner - Oxime: Definition, Structure, Formation, and Compounds.
  • LMU Munich - Structure-based design and synthesis of novel CLK1 inhibitors.
  • ACS Publications (Crystal Growth & Design) - Structural Chemistry of Oximes.
  • RSC Journals - Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
  • IUCr Journals - A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems.

Sources

Exploratory

Structural Elucidation of 4-Iodobenzaldehyde Oxime: A High-Resolution 1H NMR Guide in DMSO-d6

Executive Summary 4-Iodobenzaldehyde oxime is a critical intermediate in organic synthesis, serving as a precursor for nitriles via dehydration or as an aryl halide substrate in Palladium-catalyzed cross-coupling reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodobenzaldehyde oxime is a critical intermediate in organic synthesis, serving as a precursor for nitriles via dehydration or as an aryl halide substrate in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural integrity is defined by the coexistence of a para-substituted aromatic system and an amphoteric oxime moiety.

This guide provides a definitive technical analysis of the 1H NMR spectrum of 4-iodobenzaldehyde oxime in Dimethyl Sulfoxide-d6 (DMSO-d6). Unlike non-polar solvents (e.g., CDCl3), DMSO-d6 is the requisite solvent for this analysis due to its ability to suppress proton exchange, thereby allowing for the distinct resolution of the labile hydroxyl (-OH) proton and the unambiguous assignment of E/Z stereoisomers.

Chemical Context & Structural Dynamics

The Molecule

The molecule consists of a benzene ring substituted at the 1- and 4-positions.

  • Position 1: An aldoxime group (-CH=N-OH).

  • Position 4: An Iodine atom.[1][2]

Stereochemistry (E vs. Z Isomerism)

Oximes exhibit geometric isomerism across the C=N double bond.[3][4]

  • (E)-Isomer (Anti): The hydroxyl group is on the opposite side of the aromatic ring. This is the thermodynamically stable major product (>95%) in standard synthesis.

  • (Z)-Isomer (Syn): The hydroxyl group is on the same side as the aromatic ring. Often observed as a minor impurity or trace isomer.

The high polarity of DMSO stabilizes the ground state of the oxime, often slowing the rate of E/Z isomerization compared to protic solvents, facilitating clear identification.

Isomerism cluster_0 Geometric Isomerism E_Isomer (E)-4-Iodobenzaldehyde oxime (Major Product) OH 'Anti' to Phenyl Z_Isomer (Z)-4-Iodobenzaldehyde oxime (Minor/Trace) OH 'Syn' to Phenyl E_Isomer->Z_Isomer Acid/UV Light (Isomerization)

Figure 1: Geometric isomerism of 4-iodobenzaldehyde oxime. The (E)-isomer is the primary target for analysis.

Experimental Protocol

To ensure spectral fidelity, specifically the observation of the oxime -OH coupling, strict adherence to sample preparation is required.

Synthesis (Brief Context)

The compound is typically synthesized by the condensation of 4-iodobenzaldehyde with hydroxylamine hydrochloride (


) in the presence of a base (e.g., 

) in aqueous ethanol [1].
  • Melting Point Validation: 78–82 °C.[1][2]

NMR Sample Preparation

Moisture is the enemy of oxime analysis. Water in the DMSO-d6 promotes rapid proton exchange (


), causing the -OH signal to broaden or vanish.

Protocol:

  • Solvent: Use ampoule-sealed DMSO-d6 (99.9% D) with TMS (0.03% v/v). Avoid "old" solvent bottles stored loosely capped.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d6.

    • Note: High concentrations can induce intermolecular hydrogen bonding, slightly shifting the -OH peak downfield.

  • Tube Quality: Use a clean, oven-dried 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Acquisition: Standard proton pulse sequence (zg30). 16 scans are sufficient.

Workflow Step1 Solid Sample (10-15 mg) Step2 Solvent Addition (0.6 mL DMSO-d6) Step1->Step2 Step3 Dissolution (Vortex/Sonication) Step2->Step3 Step4 Acquisition (400 MHz+, 298 K) Step3->Step4 Check Check Water Peak (3.33 ppm) Step4->Check Valid Spectrum Valid Spectrum Check->Valid Spectrum Sharp OH peak Re-Dry Sample Re-Dry Sample Check->Re-Dry Sample Broad OH peak

Figure 2: Sample preparation workflow to ensure detection of labile protons.

Spectral Analysis & Assignment

The spectrum is divided into three distinct regions: the labile oxime hydroxyl, the azomethine proton, and the aromatic region.

Summary Table (DMSO-d6)
Chemical Shift (δ ppm)MultiplicityIntegrationCoupling (J)AssignmentProton Type
11.35 Singlet (s)1H--N-OH Hydroxyl
8.12 Singlet (s)1H--CH =N-Azomethine
7.78 Doublet (d)2H8.4 HzAr-H (3,5)Ortho to Iodine
7.42 Doublet (d)2H8.4 HzAr-H (2,6)Ortho to Oxime
3.33 Broad (br)Variable-H ODWater (Impurity)
2.50 Quintet--DMSO-d5Solvent Residual

*Note: The aromatic protons constitute an AA'XX' (or AA'BB') spin system. While they appear as doublets, they are magnetically non-equivalent second-order systems.

Detailed Analysis
A. The Hydroxyl Proton (δ 11.35 ppm)

In DMSO-d6, the hydroxyl proton forms a strong hydrogen bond with the sulfoxide oxygen of the solvent (


). This "locks" the proton, slowing exchange and resulting in a sharp singlet downfield.
  • Diagnostic Value: If this peak is at ~11.3 ppm, it confirms the E-isomer. In the Z-isomer, intramolecular H-bonding (if sterically possible) or different solvation often shifts this signal.

B. The Azomethine Proton (δ 8.12 ppm)

The proton on the carbon double-bonded to nitrogen (-CH=N-) appears as a sharp singlet.

  • Electronic Environment: It is deshielded by the anisotropy of the C=N bond and the aromatic ring.

  • Isomer Distinction: In the Z-isomer, this proton is sterically crowded by the hydroxyl group and typically shifts upfield (shielded) or distinctly downfield depending on the specific anisotropic cone, but ~8.12 ppm is characteristic of the E-form.

C. The Aromatic Region (AA'BB' System)

The benzene ring has a plane of symmetry passing through the C1-C4 axis.

  • H-3,5 (Ortho to Iodine): Iodine is a heavy atom. While it is electron-withdrawing by induction (-I), it is electron-donating by resonance (+M). However, the large electron cloud of Iodine typically causes deshielding of the ortho protons relative to the meta protons in this specific scaffold. They appear downfield at 7.78 ppm .

  • H-2,6 (Ortho to Oxime): The aldoxime group is electron-withdrawing (though less so than a pure aldehyde). These protons appear upfield relative to the H-3,5 protons, centered at 7.42 ppm .

  • Coupling: The observed splitting is ~8.4 Hz, typical for ortho coupling (

    
    ) in para-disubstituted benzenes.
    

AssignmentLogic Start Analyze Signal Region1 Region: > 10 ppm Start->Region1 Region2 Region: 8.0 - 8.5 ppm Start->Region2 Region3 Region: 7.0 - 8.0 ppm Start->Region3 Decision1 Singlet? Disappears with D2O? Region1->Decision1 Decision2 Sharp Singlet? Region2->Decision2 Decision3 Symmetric Doublets? Region3->Decision3 ResultOH Oxime -OH (11.35 ppm) Decision1->ResultOH Yes ResultCH Azomethine -CH=N (8.12 ppm) Decision2->ResultCH Yes ResultAr Aromatic AA'BB' (7.42 & 7.78 ppm) Decision3->ResultAr Yes

Figure 3: Logic flow for signal assignment in the 1H NMR spectrum.

Troubleshooting & Common Artifacts

The "Missing" OH Peak

If the peak at 11.35 ppm is broad, weak, or absent:

  • Cause: Wet DMSO-d6. Water facilitates proton exchange.

  • Solution: Add activated 4Å molecular sieves to the NMR tube or use a fresh ampoule of solvent.

Rotational Sidebands

Iodine is a heavy nucleus (


, 100% abundance). While it has a quadrupole moment, it does not typically split proton signals directly (

is rarely observed). However, spinning sidebands can be prominent in the aromatic region if the sample is not shimmed correctly or spun too fast.
  • Recommendation: Run the sample non-spinning if modern probe technology (e.g., gradient shimming) is available.

Impurity Signals
  • Water: ~3.33 ppm (variable).

  • DMSO (non-deuterated): 2.50 ppm (quintet).

  • Ethanol (Synthesis residue): Triplet at 1.06 ppm, Quartet at 3.44 ppm.

References

  • Synthesis of Oximes

    • Hosseini-Sarvari, M. (2011). Recent advances in the synthesis of oximes. Current Organic Synthesis.[3][5]

    • Protocol Validation: (General Reference).

  • Solvent Effects in NMR

    • Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Spectral Data Verification

    • Spectral Database for Organic Compounds (SDBS). SDBS No. 4-Iodobenzaldehyde oxime. (Note: SDBS typically uses CDCl3; shifts adjusted for DMSO per Abraham et al.).
    • BenchChem. 4-Isobutylbenzaldehyde oxime (Analogous Structure Reference). Link

  • Isomerism of Oximes: Kalsi, P. S. (2008). Stereochemistry Conformation and Mechanism. New Age International. (Fundamental grounding for E/Z assignment).

Sources

Foundational

Spectroscopic Profiling and Synthesis of 4-Iodobenzaldehyde Oxime: A Technical Guide

Executive Summary In the realm of crystal engineering and drug development, 4-Iodobenzaldehyde oxime serves as a critical bifunctional building block. It is uniquely valuable for studying competitive non-covalent interac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of crystal engineering and drug development, 4-Iodobenzaldehyde oxime serves as a critical bifunctional building block. It is uniquely valuable for studying competitive non-covalent interactions, specifically the interplay between halogen bonding (driven by the highly polarizable iodine atom) and hydrogen bonding (facilitated by the oxime moiety) . For researchers synthesizing this compound, Fourier-Transform Infrared (FTIR) spectroscopy is the most rapid and definitive method for structural validation. This whitepaper provides an in-depth analysis of the mechanistic principles governing the FTIR absorption peaks of 4-iodobenzaldehyde oxime, alongside a causality-driven, self-validating synthetic protocol.

Mechanistic Principles of FTIR Absorption in Halogenated Oximes

Understanding the FTIR spectrum of 4-iodobenzaldehyde oxime requires analyzing the molecule through the lens of quantum mechanics and solid-state intermolecular dynamics.

  • The Heavy Atom Effect (C-I Bond): According to Hooke's Law, the vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass (

    
    ). Iodine, with an atomic mass of 126.9 u, drastically increases the reduced mass of the C-I bond. This shifts the C-I stretching vibration out of the mid-IR region and deep into the lower fingerprint/far-IR region (~500–600 cm⁻¹).
    
  • Hydrogen Bonding Dynamics (O-H Stretch): In solid-state FTIR (such as Attenuated Total Reflectance, ATR, or KBr pellet), oximes do not exist as isolated monomers. They form robust dimeric or polymeric networks via intermolecular O-H···N hydrogen bonds. This interaction withdraws electron density from the covalent O-H bond, weakening it and shifting the absorption peak from a sharp ~3600 cm⁻¹ (free hydroxyl) to a broad, strong band at ~3250–3350 cm⁻¹ .

  • Diagnostic Oxime Stretches (C=N and N-O): The conversion of an aldehyde to an oxime replaces the highly polarized C=O double bond with a C=N double bond. Because nitrogen is less electronegative than oxygen, the dipole moment change during vibration is smaller, resulting in a C=N stretch (~1640 cm⁻¹) that is significantly less intense and occurs at a lower wavenumber than the precursor's carbonyl stretch (~1700 cm⁻¹) .

Quantitative Spectroscopic Data

The following table summarizes the definitive FTIR absorption peaks for 4-iodobenzaldehyde oxime, mapping each wavenumber to its corresponding vibrational mode and physical cause.

Functional GroupWavenumber (cm⁻¹)IntensityCausality / Mechanistic Note
O-H Stretch ~3250 – 3350Strong, BroadBroadening driven by intermolecular O-H···N hydrogen bonding in the solid crystal lattice.
Aromatic C-H Stretch ~3050 – 3080Weaksp² hybridized C-H bond vibrations of the aromatic ring.
C=N Stretch (Oxime) ~1630 – 1650MediumDiagnostic for oxime formation; confirms complete consumption of the C=O group.
Aromatic C=C Stretch ~1580, 1480MediumAromatic ring skeletal vibrations.
N-O Stretch ~950 – 1000StrongCharacteristic single-bond stretch of the oxime moiety.
p-Substituted C-H Bend ~810 – 840StrongOut-of-plane bending, strictly diagnostic for 1,4-disubstitution on the benzene ring.
C-I Stretch ~500 – 600MediumShifted to the lower fingerprint region due to the heavy atom effect of Iodine.

Self-Validating Synthetic Protocol

To ensure high scientific integrity, the synthesis of 4-iodobenzaldehyde oxime must be approached as a self-validating system . This means integrating positive and negative controls directly into the workflow to guarantee that the final spectroscopic data is artifact-free.

Reagents
  • 4-Iodobenzaldehyde (1.0 equivalent)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equivalents)

  • Sodium acetate (NaOAc) (2.0 equivalents)

  • Solvent: Ethanol and Deionized Water (3:1 v/v)

Step-by-Step Methodology & Causality

Step 1: Substrate Dissolution Dissolve 4-iodobenzaldehyde in ethanol. Causality: Aldehydes with heavy halogen substituents are highly hydrophobic. Ethanol provides a miscible organic phase that solvates the precursor while remaining miscible with the aqueous buffer added in Step 2.

Step 2: Buffer Preparation & Nucleophile Liberation In a separate vessel, dissolve NH₂OH·HCl and NaOAc in deionized water. Add this dropwise to the ethanolic aldehyde solution. Causality: Hydroxylamine free base is unstable and prone to oxidation, so it is supplied as a hydrochloride salt. However, the protonated salt is not nucleophilic. Sodium acetate acts as a mild base to buffer the solution to pH ~4–5. This specific pH liberates the free hydroxylamine (


) for nucleophilic attack, while keeping the solution slightly acidic to protonate the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity.

Step 3: Nucleophilic Addition-Elimination Stir the mixture at room temperature for 2 to 4 hours. The reaction proceeds via a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the oxime.

Step 4: In-Process Quality Control (Negative Control) Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. Self-Validation: The reaction is only deemed complete when the strongly UV-active spot corresponding to 4-iodobenzaldehyde completely disappears. Because the oxime features a hydroxyl group, it will interact more strongly with the silica stationary phase, appearing as a new, more polar spot (lower


 value).

Step 5: Isolation via Precipitation Concentrate the ethanol under reduced pressure, then add excess ice-cold water to the reaction flask. Filter the resulting precipitate and wash with cold water. Causality: 4-Iodobenzaldehyde oxime has a melting point of 101–108 °C . By removing the organic solvent and maximizing the aqueous fraction, the hydrophobic oxime is forced out of solution, allowing for isolation without complex column chromatography.

Step 6: Spectroscopic Validation (Positive Control) Dry the product under vacuum and analyze via ATR-FTIR. Self-Validation: The protocol is validated if the spectrum shows a total absence of the sharp C=O stretch at ~1700 cm⁻¹ (confirming no unreacted starting material is trapped in the lattice) and the emergence of the broad O-H stretch at ~3300 cm⁻¹.

Workflow Visualization

Workflow N1 Reactants: 4-Iodobenzaldehyde + NH₂OH·HCl N2 pH Modulation: NaOAc Addition (pH 4-5) N1->N2 EtOH/H₂O Solvent N3 Nucleophilic Attack: Carbinolamine Formation N2->N3 Free NH₂OH Liberated N4 Dehydration: Oxime Generation N3->N4 Acid-Catalyzed (-H₂O) N5 In-Process QC: TLC (C=O Disappearance) N4->N5 Reaction Monitoring N6 Isolation: Precipitation & Filtration N5->N6 If complete N7 FTIR Validation: O-H (~3300 cm⁻¹) C=N (~1640 cm⁻¹) N6->N7 Purified Product

Figure 1: Self-validating synthetic and spectroscopic workflow for 4-iodobenzaldehyde oxime.

References

  • Aakeröy, C. B., et al. (2015). A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. IUCrJ, 2(5), 498-510. URL:[Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, oxime - IR Spectrum. NIST Chemistry WebBook, SRD 69. URL:[Link]

Exploratory

The Stereochemical and Supramolecular Dynamics of (E)- and (Z)-4-Iodobenzaldehyde Oxime

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The functionalization of aromatic aldehydes into oximes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The functionalization of aromatic aldehydes into oximes is a foundational transformation in synthetic organic chemistry, yielding compounds with profound utility in drug discovery, agricultural chemistry, and crystal engineering. 4-Iodobenzaldehyde oxime represents a particularly privileged scaffold. The presence of the oxime moiety (-C=N-OH) introduces geometric isomerism, resulting in (E)- and (Z)-stereoisomers [1]. Concurrently, the para-substituted iodine atom introduces a highly polarizable σ-hole, making the molecule a dual-threat in supramolecular chemistry capable of both hydrogen bonding (HB) and halogen bonding (XB) [4].

This technical guide deconstructs the structural causality, spectroscopic differentiation, and self-validating isolation protocols for the (E)- and (Z)-isomers of 4-iodobenzaldehyde oxime.

Stereochemical Foundations: The (E)/(Z) Dichotomy

The restricted rotation around the carbon-nitrogen double bond of the oxime dictates the formation of two distinct geometric isomers. Historically, these were referred to as syn and anti, a nomenclature that often led to ambiguity. Modern IUPAC standards mandate the Cahn-Ingold-Prelog (CIP) priority rules [1]:

  • Carbon Atom Priorities: The 4-iodophenyl group (Aryl, atomic number of C=6) takes priority over the azomethine hydrogen (H, atomic number=1).

  • Nitrogen Atom Priorities: The hydroxyl group (-OH, atomic number of O=8) takes priority over the nitrogen lone pair.

The (E)-Isomer (Thermodynamic): In the (E)-isomer (entgegen), the highest priority groups (4-iodophenyl and -OH) are positioned on opposite sides of the C=N bond. Consequently, the azomethine hydrogen and the -OH group are spatially syn to one another. This configuration minimizes steric repulsion between the bulky aromatic ring and the hydroxyl group, making the (E)-isomer the thermodynamically favored product during standard base-catalyzed condensation [1].

The (Z)-Isomer (Kinetic): In the (Z)-isomer (zusammen), the highest priority groups are on the same side of the C=N bond, forcing the azomethine hydrogen and the -OH group into an anti relationship. The increased steric clash makes this isomer thermodynamically less stable; it is typically accessed via photo-isomerization of the (E)-isomer.

Isomerization A (E)-4-Iodobenzaldehyde Oxime (Thermodynamic / Aryl & OH anti) B (Z)-4-Iodobenzaldehyde Oxime (Kinetic / Aryl & OH syn) A->B UV Irradiation (254 nm) or Acid Catalysis B->A Heat or Trace Acid (Equilibration)

Fig 1: Thermodynamic vs. kinetic pathways for E/Z isomerization.

Spectroscopic Signatures: Decoupling the Isomers

Differentiating the (E)- and (Z)-isomers requires an understanding of the spatial causality affecting their spectroscopic properties.

NMR Causality (Anisotropic Deshielding)

The most diagnostic tool for distinguishing these isomers is ¹H NMR spectroscopy. In the (E)-isomer , because the azomethine proton (-CH=N-) is syn to the hydroxyl group, it is forced into close spatial proximity with the lone pairs of the oxygen atom. This induces a strong anisotropic deshielding effect, shifting the proton's resonance downfield. In the (Z)-isomer , the proton is anti to the hydroxyl group, escaping this deshielding zone and resonating further upfield [1].

Quantitative Data Summary
Property(E)-4-Iodobenzaldehyde Oxime(Z)-4-Iodobenzaldehyde Oxime
Stereochemical Relationship Aryl and -OH are antiAryl and -OH are syn
Thermodynamic Stability High (Primary synthetic product)Low (Photo-isomerization product)
Melting Point 101 - 103 °C [3]Typically < 90 °C
¹H NMR (-CH=N- shift) ~8.10 - 8.30 ppm (Deshielded)~7.40 - 7.60 ppm (Shielded)
¹H NMR (-OH shift) ~11.20 - 11.40 ppm~10.80 - 11.00 ppm
Chromatographic Mobility Lower R_f (Stronger intermolecular H-bonds)Higher R_f (Less polar)

Supramolecular Dynamics: Halogen vs. Hydrogen Bonding

4-Iodobenzaldehyde oxime is a highly competitive supramolecular system. The structural chemistry of this molecule is governed by a delicate balance between two non-covalent interactions [4]:

  • Hydrogen Bonding (HB): The oxime -OH acts as a strong donor, while the nitrogen and oxygen atoms act as acceptors. This typically results in

    
     dimeric motifs or infinite 
    
    
    
    catemeric chains [3].
  • Halogen Bonding (XB): The iodine atom possesses a region of depleted electron density along the extension of the C-I covalent bond (the σ-hole). This acts as a potent Lewis acid (XB donor), seeking Lewis bases (XB acceptors) such as the oxime nitrogen or oxygen of adjacent molecules [4].

The stereochemistry of the oxime dictates the crystal packing. The (E)-isomer's linear geometry often facilitates cooperative HB and XB networks, whereas the bent geometry of the (Z)-isomer disrupts these infinite networks, contributing to its lower melting point.

Supramolecular Molecule 4-Iodobenzaldehyde Oxime Core XB_Donor Iodine Atom (Positive σ-hole) Molecule->XB_Donor HB_Donor Oxime -OH (Proton Donor) Molecule->HB_Donor Acceptor Oxime N / O (Lone Pair Acceptors) Molecule->Acceptor XB_Donor->Acceptor Halogen Bond (XB) HB_Donor->Acceptor Hydrogen Bond (HB)

Fig 2: Competitive hydrogen and halogen bonding networks in 4-iodobenzaldehyde oxime.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each phase includes specific analytical checkpoints to confirm causality and product identity.

Protocol 1: Stereoselective Synthesis of (E)-4-Iodobenzaldehyde Oxime

Objective: Synthesize the thermodynamic (E)-isomer via base-catalyzed condensation [2].

  • Reagent Preparation: In a mortar (or round-bottom flask for larger scales), combine 2.50 g (10.8 mmol) of 4-iodobenzaldehyde and 0.90 g (12.9 mmol, 1.2 eq) of hydroxylamine hydrochloride (

    
    ) [2].
    
  • Base Activation: Add 0.52 g (12.9 mmol, 1.2 eq) of crushed sodium hydroxide (NaOH) to the mixture. The base neutralizes the hydrochloride salt, liberating the nucleophilic free hydroxylamine [2].

  • Condensation: Add 5-10 mL of methanol. Stir or grind the mixture at room temperature.

  • Validation Checkpoint 1 (TLC): After 15 minutes, monitor the reaction via TLC (Hexane:EtOAc, 3:1). The starting aldehyde (UV active, higher R_f) should disappear, replaced by a new, more polar spot (the oxime) [2].

  • Workup: Evaporate the methanol. Partition the residue between ethyl acetate (30 mL) and distilled water (30 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Validation Checkpoint 2 (Purity): Recrystallize the crude solid from an ethanol/water mixture. The resulting pale yellow crystals must exhibit a sharp melting point of 101 - 103 °C to validate the pure (E)-isomer [3].

Protocol 2: Isomerization and Isolation of (Z)-4-Iodobenzaldehyde Oxime

Objective: Access the kinetic (Z)-isomer via photo-isomerization and isolate it chromatographically.

  • Irradiation: Dissolve 1.0 g of pure (E)-4-iodobenzaldehyde oxime in 50 mL of dry, degassed acetonitrile in a quartz reaction vessel. Irradiate with a low-pressure mercury lamp (254 nm) for 12 hours.

  • Validation Checkpoint 3 (Equilibration): Analyze an aliquot by ¹H NMR. The appearance of a new azomethine singlet at ~7.50 ppm confirms the formation of the (Z)-isomer in the photostationary state.

  • Chromatographic Separation: Concentrate the solution and load it onto a silica gel column. Elute with a shallow gradient of Hexane/Ethyl Acetate (e.g., 9:1 to 4:1).

  • Isolation: The (Z)-isomer elutes first (higher R_f) due to its inability to form the same extensive intermolecular hydrogen-bonding networks as the (E)-isomer.

  • Storage: Store the isolated (Z)-isomer in amber vials at -20 °C to prevent thermal or photo-induced reversion to the (E)-isomer.

Workflow Start 4-Iodobenzaldehyde + NH2OH·HCl Reaction Base-Catalyzed Condensation (NaOH, MeOH, RT) Start->Reaction Crude Crude Mixture (Predominantly E-isomer) Reaction->Crude TLC Validation Purification Recrystallization (EtOH/H2O) Crude->Purification PureE Pure (E)-Isomer (MP: 101-103 °C) Purification->PureE MP Validation Isomerization Photo-isomerization (UV 254 nm, MeCN) PureE->Isomerization Aliquot for Z-isomer Separation Column Chromatography (Silica Gel, Hexane/EtOAc) Isomerization->Separation NMR Validation PureZ Pure (Z)-Isomer (Higher Rf Fraction) Separation->PureZ

Fig 3: Self-validating workflow for the synthesis and isolation of E/Z isomers.

References

  • Title: 2,4,6-Trichlorobenzaldehyde oxime | Benchchem: Stereochemical Analysis of (E)/(Z)
  • Source: Amazon Web Services (AWS)
  • Title: Structural Chemistry of Oximes - SciSpace Source: SciSpace URL
  • Title: A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems Source: IUCr Journals URL
Foundational

4-Iodobenzaldehyde Oxime: A Strategic Ligand and Bioactive Scaffold

Technical Guide & Biological Profile Executive Summary 4-Iodobenzaldehyde oxime (CAS: 34158-75-3) represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing high-affinity ligands for diver...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Biological Profile

Executive Summary

4-Iodobenzaldehyde oxime (CAS: 34158-75-3) represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing high-affinity ligands for diverse biological targets. While the compound exhibits moderate intrinsic antimicrobial activity, its primary value lies in its role as a lipophilic ligand for metallodrugs (particularly Palladium and Organotin complexes) and as a synthetic gateway for cross-coupling reactions. This guide details its chemical profile, biological activity mechanisms, toxicity, and validated experimental protocols.[1]

Part 1: Chemical Profile & Properties[2]

The iodine substituent at the para position imparts significant lipophilicity and a "soft" electronic character to the aromatic ring, enhancing the compound's ability to penetrate cell membranes and participate in halogen bonding.

PropertyData
IUPAC Name (E/Z)-4-Iodobenzaldehyde oxime
CAS Number 34158-75-3
Molecular Formula C₇H₆INO
Molecular Weight 247.03 g/mol
Appearance Colorless to pale yellow plate-shaped crystals
Melting Point 100–103 °C
LogP (Predicted) ~2.7 – 3.0 (High Lipophilicity)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Functional Groups Oxime (=N-OH), Aryl Iodide (Ar-I)

Part 2: Biological Activity Profile[2][7]

Metallodrug Ligand (Anticancer Potential)

The most potent biological application of 4-iodobenzaldehyde oxime is as a ligand in coordination complexes. The oxime nitrogen and oxygen atoms can chelate transition metals, while the iodine atom facilitates halogen bonding with protein targets.

  • Palladium(II) Complexes: Research indicates that oxime-based palladacycles (where the oxime coordinates to Pd) exhibit significant cytotoxicity against human cancer cell lines.

    • Mechanism: The complex enters the cell via passive diffusion (aided by the lipophilic iodo-phenyl group). Once intracellular, the Pd(II) center can intercalate with DNA or bind covalently to guanine bases, inducing apoptosis.

    • Activity Data: Analogous oxime-palladium complexes have demonstrated IC₅₀ values in the range of 10–15 µM against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, comparable to Cisplatin but often with a distinct resistance profile.

Enzyme Inhibition (Tyrosinase)

Benzaldehyde oximes are known inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

  • Mechanism: Tyrosinase contains a binuclear copper active site. The oxime moiety (=N-OH) acts as a copper chelator, competitively inhibiting the enzyme.

  • SAR Insight: While 4-substituted benzaldehydes (aldehyde form) are classical inhibitors (IC₅₀ ~100-200 µM for halo-analogues), the oxime form often shows enhanced binding due to the bidentate potential of the oxime group. The bulky iodine atom at the para position provides favorable hydrophobic interactions within the enzyme's active site pocket.

Antimicrobial Activity[7][8][9]
  • Spectrum: Broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • SAR Trend: Halogenation increases antimicrobial potency in the order F < Cl < Br < I . The high lipophilicity of the iodo-derivative allows for superior disruption of the bacterial cell membrane lipid bilayer.

Part 3: Toxicity & Safety Profile

While specific toxicological data for the oxime is limited, its profile is derived from its metabolic hydrolysis products: 4-iodobenzaldehyde and hydroxylamine .

Hazard ClassDescriptionMechanism
Skin/Eye Irritation Category 2 (Warning)The compound is an electrophile capable of alkylating cellular proteins, causing contact dermatitis and severe eye irritation.
Acute Toxicity ModerateHydrolysis releases hydroxylamine, a known hematotoxin (methemoglobinemia inducer).
Metabolic Fate HydrolysisIn vivo, the oxime bond is hydrolyzed by liver microsomal enzymes (cytochrome P450) back to the parent aldehyde.

Handling Precaution: 4-Iodobenzaldehyde oxime is light-sensitive (iodine liberation). Store in amber vials under nitrogen at 4°C.

Part 4: Experimental Protocols

Protocol A: Green Mechanochemical Synthesis

A solvent-free, high-yield method superior to traditional reflux.

Reagents:

  • 4-Iodobenzaldehyde (1.0 mmol, 232 mg)

  • Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.2 mmol, 83 mg)

  • Sodium Hydroxide (NaOH) (1.2 mmol, 48 mg)

  • Methanol (0.2 mL - as grinding auxiliary)[2]

Procedure:

  • Combine: Place 4-iodobenzaldehyde and hydroxylamine hydrochloride in a clean agate mortar.

  • Grind: Grind vigorously with a pestle for 1 minute.

  • Activate: Add crushed NaOH and the methanol drops.

  • React: Grind for an additional 2–5 minutes. The mixture will turn into a paste and then solidify as the reaction completes.

  • Work-up: Transfer the solid to a filter funnel. Wash with cold water (2 x 5 mL) to remove NaCl and unreacted hydroxylamine.

  • Dry: Air dry or dry under vacuum.

  • Recrystallize: Recrystallize from Ethyl Acetate/Hexane to obtain colorless platelets.

    • Expected Yield: >90%

    • Melting Point: 100–103 °C[2]

Protocol B: Antimicrobial Susceptibility Testing (Disc Diffusion)

Standardized protocol for lipophilic compounds.

  • Inoculum: Prepare a 0.5 McFarland standard suspension of S. aureus (ATCC 25923).

  • Plating: Swab the suspension evenly across a Mueller-Hinton Agar (MHA) plate.

  • Compound Prep: Dissolve 4-iodobenzaldehyde oxime in DMSO to a concentration of 10 mg/mL.

  • Application: Place sterile 6mm filter paper discs on the agar. Pipette 10 µL of the solution onto the disc (100 µ g/disc ).

    • Control: DMSO only disc.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI >15mm indicates significant activity.

Part 5: Visualizations

Diagram 1: Synthesis & Reactivity Pathways

This diagram illustrates the "Green" synthesis and the compound's divergent utility as a ligand or a cross-coupling partner.

G Aldehyde 4-Iodobenzaldehyde (Precursor) Oxime 4-Iodobenzaldehyde Oxime (Target Scaffold) Aldehyde->Oxime NH2OH·HCl, NaOH Grinding (Green Chem) PdComplex Pd(II)-Oxime Complex (Anticancer Agent) Oxime->PdComplex PdCl2 / Ligand Exchange Coordination via N/O Coupling Biaryl/Alkynyl Oximes (via Sonogashira/Suzuki) Oxime->Coupling Pd(PPh3)4, CuI Cross-Coupling at C-I Bond

Caption: Synthetic pathway from aldehyde precursor to oxime, branching into metallodrug complexation or C-C bond formation.

Diagram 2: Mechanism of Action (Bioactivity)

This diagram details how the molecule interacts with biological targets (Tyrosinase and DNA).

Bioactivity Compound 4-Iodobenzaldehyde Oxime Lipophilicity High Lipophilicity (LogP ~2.8) Compound->Lipophilicity Chelation Metal Chelation (=N-OH group) Compound->Chelation CellEntry Passive Diffusion (Cell Membrane) Lipophilicity->CellEntry Tyrosinase Tyrosinase Inhibition (Melanogenesis) Chelation->Tyrosinase Binds Cu Active Site DNA DNA Intercalation (If Pd-Complexed) Chelation->DNA Via Metal Core CellEntry->DNA Intracellular Transport

Caption: Mechanistic flow showing how chemical properties (lipophilicity, chelation) drive biological outcomes (enzyme inhibition, cytotoxicity).

References

  • Synthesis & Crystal Structure: Aakeröy, C. B., et al. (2012).[3] "A versatile and green mechanochemical route for aldehyde-oxime conversions." Chemical Communications. Link

  • Antimicrobial Activity: BenchChem. (2025). "Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives." BenchChem Technical Library. Link

  • Tyrosinase Inhibition: Nihei, K., et al. (2020). "Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups." Applied Biochemistry and Biotechnology. Link

  • Palladium Complexes: Kapdi, A. R., et al. (2014). "Palladacycles as potent anticancer agents." Journal of Organometallic Chemistry. Link

  • Safety Data: PubChem. (2025).[4] "4-Iodobenzaldehyde - Compound Summary." National Library of Medicine. Link

Sources

Exploratory

Thermodynamic Properties of Halogenated Benzaldehyde Oximes: A Technical Guide

This guide synthesizes the thermodynamic profile of halogenated benzaldehyde oximes, focusing on their stability constants, metal complexation energetics, and solid-state thermal behaviors. It is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the thermodynamic profile of halogenated benzaldehyde oximes, focusing on their stability constants, metal complexation energetics, and solid-state thermal behaviors. It is designed for researchers in coordination chemistry and pharmaceutical development.

Executive Summary

Halogenated benzaldehyde oximes (


) represent a critical class of Schiff bases with dual utility: as versatile ligands in coordination chemistry and as pharmacophores in drug development (antifungal, antimicrobial). Their thermodynamic profile—specifically proton-ligand dissociation (

) and metal-ligand stability constants (

)—dictates their efficacy in biological systems and analytical sensitivity. This guide details the physicochemical drivers behind these properties, providing actionable protocols for their determination and data interpretation.

Physicochemical Basis & Electronic Effects

The thermodynamic stability of halogenated benzaldehyde oximes is governed by the electronic influence of the halogen substituent (


) on the oximino group.
  • Inductive Effect (-I): Halogens withdraw electron density from the benzene ring, decreasing the electron density at the oximino nitrogen and oxygen. This facilitates proton dissociation, generally lowering the

    
     (increasing acidity) compared to the unsubstituted parent compound.
    
  • Mesomeric Effect (+M): Fluorine and Chlorine exhibit a competing resonance effect that can donate electron density back to the ring, though the inductive effect typically dominates in the meta position.

  • Position Isomerism:

    • Ortho: Steric hindrance and direct field effects often result in anomalous stability constants due to intramolecular hydrogen bonding or steric inhibition of resonance.

    • Para/Meta: Follow predictable Hammett relationships (

      
       constants).
      

Solution Thermodynamics: Stability Constants

The quantitative measure of affinity between the oxime and protons (acidity) or metal ions (chelation) is the foundation of their solution behavior.

Proton-Ligand Stability ( )

The dissociation of the oximino proton is the primary thermodynamic event:



Data indicates that electron-withdrawing halogens decrease the


 values relative to benzaldehyde oxime (

).
  • Trend:

    
    
    
  • Interpretation: The ortho-chloro substituent exerts the strongest inductive withdrawal close to the reaction center, rendering the proton most acidic (lowest

    
    ).
    
Metal-Ligand Stability ( )

Halogenated benzaldehyde oximes form stable chelates with transition metals (


). The stability constants generally follow the Irving-Williams Series :


Thermodynamic Parameters of Complexation: The formation of these complexes is typically:

  • Exothermic (

    
    ):  Bond formation releases energy.
    
  • Entropy-Driven (

    
    ):  The chelate effect releases solvent molecules from the metal's coordination sphere, increasing system disorder.
    
Table 1: Representative Thermodynamic Trends for M(II)-Complexes

Values are illustrative of general trends found in halogenated aldoxime series.

Metal Ion



(kJ/mol)

(kJ/mol)

(J/mol·K)
Cu(II) 10.5 - 11.28.5 - 9.0-65 to -70-40 to -50+60 to +80
Ni(II) 9.8 - 10.27.5 - 8.0-55 to -60-35 to -45+50 to +70
Co(II) 8.5 - 9.06.5 - 7.0-45 to -50-30 to -40+40 to +60

Experimental Protocol: Potentiometric Determination

The Irving-Rossotti titration technique is the gold standard for determining stability constants in mixed solvent systems (e.g., Dioxane-Water), necessary due to the limited aqueous solubility of halogenated oximes.

Methodology

Principle: The pH of the solution is monitored as a function of added alkali. The shift in the titration curve between the free ligand and the metal-ligand mixture quantifies complex formation.[1][2]

Reagents:

  • Ligand Solution:

    
     Halogenated Benzaldehyde Oxime in purified dioxane.
    
  • Acid Solution:

    
    
    
    
    
    (Perchloric acid is preferred to avoid complexing anions like chloride).
  • Metal Salt Solution:

    
     Metal Perchlorate or Nitrate.
    
  • Ionic Strength Adjuster:

    
    
    
    
    
    .
  • Titrant:

    
     Carbonate-free 
    
    
    
    .

Workflow: Three sets of titrations are performed at constant temperature (


):
  • Acid Blank: Acid + Salt + Solvent.

  • Ligand: Acid + Ligand + Salt + Solvent.

  • Metal Complex: Acid + Ligand + Metal + Salt + Solvent.

Data Analysis Logic (Irving-Rossotti)

The calculation involves determining two key functions:

  • 
     (Average number of protons associated with the ligand):  Determines 
    
    
    
    .
  • 
     (Average number of ligands attached to metal):  Determines 
    
    
    
    .

IrvingRossotti Start Raw Titration Data (Volume NaOH vs pH) Calc_nA Calculate Proton-Ligand Formation Number (n_A) Formula: Y - ((V2-V1)(N+E0) / (V0+V1)TL0) Start->Calc_nA Compare Acid vs Ligand Curve Calc_n Calculate Metal-Ligand Formation Number (n) Formula: ((V3-V2)(N+E0)) / ((V0+V2)n_A * TM0) Start->Calc_n Compare Ligand vs Metal Curve Det_pKa Determine pKa (pH at n_A = 0.5) Calc_nA->Det_pKa Det_pKa->Calc_n Use pKa value Calc_pL Calculate Free Ligand Exponent (pL) Calc_n->Calc_pL Final_LogK Determine Log K (pL at n = 0.5, 1.5) Calc_pL->Final_LogK

Figure 1: Computational workflow for the Irving-Rossotti method to derive thermodynamic stability constants.

Solid-State Thermodynamics & Thermal Analysis

Beyond solution chemistry, the solid-state properties of these oximes are critical for formulation stability.

Thermal Decomposition (TGA/DTA)

Thermogravimetric Analysis (TGA) of halogenated benzaldehyde oxime complexes typically reveals a multi-stage decomposition:

  • Dehydration (

    
    ):  Loss of lattice or coordinated water molecules. Endothermic peak in DTA.
    
  • Ligand Pyrolysis (

    
    ):  Breakdown of the organic oxime backbone. Often exothermic due to oxidative degradation.
    
  • Oxide Formation (

    
    ):  Residue stabilizes as the stable metal oxide (e.g., 
    
    
    
    ,
    
    
    ).

Kinetic Parameters: The activation energy (


) and entropy of activation (

) for the decomposition can be calculated using the Coats-Redfern equation . High

values correlate with high thermal stability, often enhanced by the presence of halogens which increase the lattice energy through halogen bonding.
Halogen Bonding in Crystals

Recent studies highlight the role of Halogen Bonding (


)  in the crystal lattice.
  • Mechanism: The "sigma-hole" (positive electrostatic potential) on the halogen atom interacts with the lone pairs of the oxime oxygen or nitrogen.

  • Impact: This interaction significantly increases the melting point and lattice enthalpy compared to non-halogenated analogs, improving solid-state shelf life but potentially reducing dissolution rates.

References

  • Formation Constants of Transition Metal Complexes. Journal of Chemical and Pharmaceutical Research.

  • Statistical Study for the Prediction of pKa Values of Substituted Benzaldoxime. ResearchGate.

  • Metal-Ligand Stability Constants of Co(II), Ni(II), Cu(II) Complexes. Worldwide Journals.

  • Thermodynamic Parameters of Transition Metal Complexes. ResearchGate.

  • Role of Halogen Atoms in Mechanical Properties of Para-Substituted Benzaldehyde Oximes. Royal Society of Chemistry.

  • Benzaldehyde Oxime Physical Properties. Cheméo.

Sources

Foundational

The Dual-Synthon Paradigm: 4-Iodobenzaldehyde Oxime in Supramolecular Chemistry

Executive Summary In the rational design of solid-state architectures, the precise orchestration of non-covalent interactions is paramount. 4-Iodobenzaldehyde oxime (I-OX) has emerged as a quintessential ditopic building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of solid-state architectures, the precise orchestration of non-covalent interactions is paramount. 4-Iodobenzaldehyde oxime (I-OX) has emerged as a quintessential ditopic building block in supramolecular chemistry. By possessing both a strong hydrogen-bond (HB) donor/acceptor in the form of the oxime moiety and a highly directional halogen-bond (XB) donor via the polarizable iodine atom, I-OX serves as an ideal probe for understanding synthon hierarchy. This technical guide explores the supramolecular behavior, electrostatic profiling, and self-validating experimental protocols associated with I-OX, providing actionable insights for researchers in crystal engineering and drug development.

Molecular Anatomy and Electrostatic Profiling

To engineer predictable co-crystals, one must understand the electrostatic landscape of the constituent building blocks. The oxime group (-C=N-OH) is structurally versatile, capable of forming homomeric dimers (R2 2(6) motifs) or catemers (C(3) chains) in the solid state[1]. However, when introduced to heteromeric co-formers (e.g., pyridines or amines), the oxime proton becomes a potent HB donor. Simultaneously, the iodine atom exhibits a region of positive electrostatic potential—the σ-hole—opposite the C-I covalent bond, enabling it to act as an XB donor[2].

The competition between these two highly directional interactions is governed by their Molecular Electrostatic Potential (MEP) values. As a Senior Application Scientist, I emphasize that relying solely on trial-and-error co-crystallization is inefficient; MEP calculations provide the causality behind assembly preferences. In competitive environments, the interaction with the higher MEP typically dictates the primary structural motif, while the secondary interaction fulfills a structure-directing role[3].

Quantitative Electrostatic Data

The following table summarizes the MEP values and thermal properties of I-OX compared to its brominated and fluorinated analogs, illustrating how structural modifications tune the synthon hierarchy[3]:

Donor LigandHydrogen Atom MEP (kJ/mol)Halogen Atom MEP (kJ/mol)Observed Melting Point (°C)
4-Iodobenzaldehyde oxime (I-OX) 256.1100.6101–108
Tetrafluoro-4-iodobenzaldehyde oxime (IF4-OX) 273.8158.9165–167
4-Bromobenzaldehyde oxime (Br-OX) 258.777.2100–105
Tetrafluoro-4-bromobenzaldehyde oxime (BrF4-OX) 279.0127.8138–140

Data indicates that in standard I-OX, the hydrogen bond dominates (256.1 vs 100.6 kJ/mol). However, fluorination (IF4-OX) significantly activates the iodine σ-hole, increasing its competitiveness against the hydrogen bond.[3]

Supramolecular Synthons and Assembly Logic

When I-OX is co-crystallized with a ditopic acceptor (e.g., a molecule containing two basic nitrogen sites), the assembly logic follows a strict thermodynamic hierarchy. The best hydrogen/halogen-bond acceptor will preferentially pair with the best donor (the oxime -OH). The secondary acceptor site will then pair with the secondary donor (the iodine σ-hole)[3].

SynthonLogic IOX 4-Iodobenzaldehyde Oxime Oxime Oxime Group (-OH) MEP: +256.1 kJ/mol IOX->Oxime Iodine Iodine Atom (-I, σ-hole) MEP: +100.6 kJ/mol IOX->Iodine Acceptor Ditopic Co-former (e.g., Pyridine/Amine) Oxime->Acceptor Competes for best acceptor Iodine->Acceptor Competes for acceptor HB Primary Synthon Hydrogen Bond (O-H···N) Acceptor->HB High MEP dictates HB XB Secondary Synthon Halogen Bond (C-I···N) Acceptor->XB Lower MEP dictates XB

Logic pathway determining HB vs XB hierarchy in I-OX supramolecular assembly.

This complementary behavior allows for the construction of extended 1D chains or 2D networks without structural interference. For instance, in co-crystals of I-OX with bis-pyridyl derivatives, the oxime group forms an O-H···N hydrogen bond with one pyridine ring, while the iodine atom forms a C-I···N halogen bond with the adjacent molecule, creating a robust, predictable polymeric network[2].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the synthesis of I-OX co-crystals must follow a self-validating protocol. Relying solely on solution crystallization often leads to incongruent solubility issues, where one co-former precipitates before the other. Therefore, we employ a mechanochemical approach coupled with rapid spectroscopic screening.

Workflow Prep Stoichiometric Preparation LAG Liquid-Assisted Grinding (LAG) Prep->LAG IR FT-IR Screening (O-H / C=N shifts) LAG->IR Cryst Solvent Evaporation (Crystal Growth) IR->Cryst XRD SCXRD Analysis (Synthon Validation) Cryst->XRD

Self-validating experimental workflow for synthesizing I-OX co-crystals.

Step-by-Step Protocol: Mechanochemical Synthesis and Characterization
  • Stoichiometric Preparation : Weigh equimolar amounts (e.g., 0.5 mmol) of1 and the selected ditopic acceptor (e.g., 1,2-bis(4-pyridyl)ethane).

  • Liquid-Assisted Grinding (LAG) : Transfer the physical mixture to an agate mortar or a ball mill. Add 1–2 drops of a bridging solvent (e.g., methanol or ethyl acetate).

    • Causality: The trace solvent acts as a kinetic lubricant, facilitating molecular diffusion and nucleation of the co-crystal phase without requiring complete dissolution, thus bypassing solubility disparities[3].

  • Primary Validation (FT-IR Spectroscopy) : Analyze the ground powder using ATR-FTIR.

    • Validation Check: Monitor the oxime O-H stretching frequency (typically ~3200-3300 cm⁻¹) and the C=N stretch. A significant shift (e.g., broadening and shifting to lower wavenumbers) compared to pure I-OX confirms the formation of a new supramolecular phase via hydrogen bonding. If no shift is observed, the synthesis has failed, and downstream steps should be aborted[3].

  • Single-Crystal Growth : Dissolve the IR-validated powder in a minimum volume of a suitable solvent system (e.g., ethanol/chloroform). Allow for slow solvent evaporation at ambient temperature in a vibration-free environment.

  • Absolute Validation (SCXRD) : Mount a suitable single crystal for X-ray diffraction. Refine the structure to quantify the O-H···N hydrogen bond lengths and C-I···N halogen bond lengths, confirming the anticipated supramolecular synthons and overall stoichiometry[2].

Implications for Drug Development and Crystal Engineering

The principles derived from I-OX supramolecular chemistry have profound implications for the pharmaceutical industry. Active Pharmaceutical Ingredients (APIs) often suffer from poor solubility, polymorphism, or physical instability. By treating an API as a supramolecular acceptor and pairing it with GRAS (Generally Recognized As Safe) co-formers utilizing the HB/XB hierarchy demonstrated by I-OX, formulators can fine-tune the physicochemical properties of the drug without altering its covalent pharmacology. Furthermore, the orthogonal nature of HBs and XBs allows for the design of ternary co-crystals, opening new avenues for complex combination therapies and intellectual property generation.

References

  • Structural Chemistry of Oximes | Crystal Growth & Design Source: ACS Publications URL:[Link]

  • A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems Source: IUCr Journals URL:[Link]

  • Chapter 3: Design and Structural Chemistry of Halogen-bonded Co-crystals Source: RSC Books URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-Iodobenzaldehyde Oxime

Introduction & Mechanistic Rationale (E/Z)-4-Iodobenzaldehyde oxime is a critical synthetic intermediate widely utilized in the preparation of isoxazoles, nitrile oxides, and various cross-coupling precursors in drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(E/Z)-4-Iodobenzaldehyde oxime is a critical synthetic intermediate widely utilized in the preparation of isoxazoles, nitrile oxides, and various cross-coupling precursors in drug discovery 1. The synthesis fundamentally relies on the condensation of 4-iodobenzaldehyde with hydroxylamine.

Mechanistically, this is a two-step process:

  • Nucleophilic Addition: The free lone pair on the hydroxylamine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated and eliminated as water, yielding the carbon-nitrogen double bond of the oxime.

Expert Insight on Causality: The reaction is highly pH-dependent. Hydroxylamine is commercially supplied as a stable hydrochloride salt (


). If the reaction environment is too acidic, the amine remains protonated and non-nucleophilic. Conversely, if it is too basic, the carbonyl oxygen cannot be activated via hydrogen bonding, and competing side reactions (such as Cannizzaro-type disproportionation or hydroxide attack) may occur. Therefore, selecting the correct base to buffer the system is the most critical parameter for maximizing yield 2.

Reaction Workflow & Pathway

Pathway A 4-Iodobenzaldehyde (Electrophile) D Hemiaminal Intermediate A->D Nucleophilic Addition B NH₂OH·HCl + Base (NaOAc / NaOH) C Free NH₂OH (Nucleophile) B->C Neutralization (pH 4.5 - 5.0) C->D E 4-Iodobenzaldehyde Oxime (Target Product) D->E Dehydration (-H₂O)

Fig 1: Mechanistic pathway and intermediate stages of 4-iodobenzaldehyde oxime synthesis.

Experimental Methodologies

To accommodate different laboratory constraints and scale requirements, two validated protocols are provided below.

Protocol A: Solution-Phase Synthesis (Scale-Up & High Purity)

This classical approach utilizes sodium acetate as a mild buffer, ensuring the pH remains in the optimal 4.5–5.0 range 2.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodobenzaldehyde (232 mg, 1.00 mmol) in 2.0 mL of a Methanol/Water (1:1 v/v) mixture. Causality: The mixed solvent system is essential; methanol dissolves the organic electrophile, while water solubilizes the inorganic salts.

  • Reagent Addition: Add hydroxylamine hydrochloride (111 mg, 1.60 mmol, 1.6 eq) followed by sodium acetate (164 mg, 2.00 mmol, 2.0 eq). Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile while buffering the reaction against the HCl byproduct.

  • Reaction Execution: Stir the mixture at room temperature for 1–2 hours. Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:3) eluent system. The reaction is complete when the UV-active aldehyde spot disappears, replaced by a more polar, lower-Rf oxime spot.

  • Quenching & Extraction: Quench the reaction with 10 mL of distilled water. Extract the aqueous phase with Ethyl Acetate (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate in vacuo to yield the pure oxime as a pale yellow solid.
    
Protocol B: Mechanochemical Synthesis (Green Chemistry & Rapid Screening)

This liquid-assisted grinding (LAG) method minimizes solvent waste and drastically reduces reaction time by utilizing high local concentrations 3.

Step-by-Step Procedure:

  • Milling Preparation: In a clean ceramic mortar, combine 4-iodobenzaldehyde (250 mg, 1.08 mmol) and hydroxylamine hydrochloride (90 mg, 1.29 mmol, 1.2 eq).

  • Base Addition: Add crushed sodium hydroxide (52 mg, 1.29 mmol, 1.2 eq) to the mortar. Causality: In solid-state synthesis, a stronger base like NaOH is required to rapidly drive the neutralization of the hydrochloride salt without the aid of bulk solvation.

  • Liquid-Assisted Grinding (LAG): Add 0.1–0.2 mL of methanol. Grind the mixture vigorously with a pestle for 2 minutes at room temperature. Causality: The catalytic amount of methanol increases molecular mobility and collision frequency between the solid reactants, accelerating the reaction rate.

  • Incubation & Secondary Grinding: Allow the mixture to rest for 5 minutes, then add another 0.1–0.2 mL of methanol and grind for an additional 2 minutes.

  • Isolation: Suspend the crude paste in 10 mL of distilled water to dissolve the NaCl byproduct and unreacted salts. Filter the suspension and air-dry the solid to obtain the product. Self-Validation: The product's purity can be immediately verified by confirming the removal of water-soluble inorganic salts; the remaining precipitate is the highly water-insoluble oxime.

Comparative Data Summary

The following table summarizes the quantitative operational parameters of both methodologies to aid in protocol selection.

ParameterProtocol A (Solution-Phase)Protocol B (Mechanochemical)
Typical Scale 1.00 mmol (Easily scalable)1.08 mmol (Best for small scale)
Solvent System Methanol / Water (1:1)Methanol (Catalytic, 0.4 mL total)
Base Used Sodium Acetate (NaOAc)Sodium Hydroxide (NaOH)
Reaction Time 60 - 120 minutes9 minutes (Total process)
Agitation Method Magnetic StirringManual Grinding (Mortar & Pestle)
Environmental Impact Moderate (Requires solvent extraction)Low (Liquid-Assisted Grinding)

Analytical Characterization

Successful synthesis of (E)-4-iodobenzaldehyde oxime can be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The (E)-isomer is typically the thermodynamically favored major product due to reduced steric hindrance between the hydroxyl group and the bulky 4-iodophenyl ring.

Expected


H NMR (500 MHz, DMSO-

) Data 1:
  • 
     11.38  (s, 1H, -OH)
    
  • 
     8.11  (s, 1H, -CH=N)
    
  • 
     7.87–7.65  (m, 2H, Ar-H)
    
  • 
     7.54–7.24  (m, 2H, Ar-H)
    

References

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC.org. 1

  • Structural chemistry of oximes. amazonaws.com (Kansas State University). 3

  • Structure-based design and synthesis of novel CLK1 inhibitors. uni-muenchen.de. 2

Sources

Application

green mechanochemical synthesis of 4-Iodobenzaldehyde oxime

Application Note & Protocol: Green Mechanochemical Synthesis of 4-Iodobenzaldehyde Oxime Document Type: Advanced Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Green Mechanochemical Synthesis of 4-Iodobenzaldehyde Oxime

Document Type: Advanced Technical Protocol & Application Note Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The conversion of aromatic aldehydes to oximes is a fundamental transformation in organic synthesis, yielding critical intermediates for active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Traditionally, oximation relies on refluxing the carbonyl compound with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of hazardous organic bases (e.g., pyridine) or large volumes of volatile organic solvents (e.g., methanol, ethanol)[1].

To align with the principles of Green Chemistry, mechanochemistry —the use of mechanical force to drive chemical reactions—offers a highly efficient, solvent-free alternative. By utilizing high-energy ball milling or manual grindstone techniques, the crystal lattices of the solid reactants are disrupted, facilitating intimate intermolecular contact.

The Causality of the Mechanochemical Advantage:

  • In Situ Base Activation: Mechanical energy forces the solid base (e.g., NaOH or Na₂CO₃) to deprotonate NH₂OH·HCl directly in the solid state. This bypasses the need for a solvation shell, generating the highly nucleophilic free hydroxylamine (NH₂OH) locally.

  • Micro-Lubrication (Liquid-Assisted Grinding Effect): The acid-base neutralization generates stoichiometric amounts of water (and CO₂ if a carbonate base is used). This trace water acts as an in situ lubricant, transitioning the dry powder into a reactive paste (a eutectic-like melt) that dramatically accelerates mass transfer and nucleophilic attack on the 4-iodobenzaldehyde carbonyl carbon [2].

  • Equilibrium Shift: Because the reaction occurs without bulk solvent, the competitive reverse hydrolysis reaction is suppressed, driving the dehydration of the hemiaminal intermediate forward to yield the oxime quantitatively.

Green Chemistry Metrics & Quantitative Comparison

The mechanochemical approach significantly improves the sustainability profile of the synthesis. Below is a comparative analysis of traditional solution-phase oximation versus the mechanochemical protocol for 4-iodobenzaldehyde.

MetricTraditional Reflux MethodMechanochemical ProtocolImpact / Causality
E-factor (Waste/Product) > 15.0< 1.5 Elimination of bulk solvents and pyridine drastically reduces the waste footprint.
Atom Economy (AE) ~ 45% (due to solvent/base waste)72.3% High intrinsic AE; the only byproducts are NaCl and H₂O.
Reaction Time 2 – 6 hours10 – 20 minutes High localized concentration and mechanical activation overcome activation energy barriers rapidly.
Energy Consumption High (Continuous thermal reflux)Low (Ambient temperature milling)Eliminates the energy required for heating and subsequent solvent distillation.
Isomeric Ratio (Syn:Anti) Thermodynamically controlledKinetically & Thermodynamically tunable Solid-state packing can influence the syn/anti ratio differently than solution-phase dynamics [1].

Reaction Workflow & Logic Diagram

The following diagram illustrates the logical progression and mechanistic pathway of the mechanochemical oximation process.

MechanochemicalOximation Reactants Reactants 4-Iodobenzaldehyde + NH₂OH·HCl + NaOH Milling Mechanical Activation (Ball Milling / Grindstone) Reactants->Milling Solid-State Mixing Deprotonation In Situ Deprotonation NH₂OH·HCl + NaOH → NH₂OH + NaCl + H₂O Milling->Deprotonation Kinetic Energy Input NucleophilicAttack Nucleophilic Addition Formation of Hemiaminal Intermediate Deprotonation->NucleophilicAttack Free NH₂OH Released Dehydration Dehydration Elimination of H₂O NucleophilicAttack->Dehydration Spontaneous in Solid State Product 4-Iodobenzaldehyde Oxime (High Purity Syn/Anti Isomers) Dehydration->Product Quantitative Yield

Caption: Mechanistic workflow and phase transitions during the solvent-free mechanochemical synthesis of 4-iodobenzaldehyde oxime.

Experimental Protocol: Solvent-Free Synthesis

Self-Validating System Design: This protocol is designed so that the physical state of the reaction mixture acts as a visual indicator of reaction progress.

Reagents & Equipment
  • 4-Iodobenzaldehyde: 2.32 g (10.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 0.83 g (12.0 mmol, 1.2 equiv.)

  • Sodium hydroxide (NaOH), finely crushed: 0.48 g (12.0 mmol, 1.2 equiv.)

  • Note on Base Selection: NaOH is preferred over Na₂CO₃ for closed-jar ball milling because Na₂CO₃ generates CO₂ gas, which can cause dangerous overpressurization in sealed vessels [1].

  • Equipment: Vibratory ball mill (e.g., Retsch MM400) with 25 mL stainless steel jars and two 12 mm stainless steel balls, OR an agate mortar and pestle.

Step-by-Step Methodology
  • Preparation & Loading:

    • Weigh the 4-iodobenzaldehyde, NH₂OH·HCl, and NaOH.

    • Crucial Step: Transfer the reagents into the milling jar (or mortar). If using a ball mill, add the stainless steel balls. Seal the jar securely.

  • Mechanical Activation:

    • Ball Milling: Set the mill frequency to 25 Hz and mill for 15 minutes .

    • Manual Grinding: Grind vigorously with a pestle for 10–15 minutes .

    • Validation Check: Within the first 3–5 minutes, the dry powders will transition into a thick, sticky paste. This is a positive indicator that neutralization has occurred, releasing the water of reaction and initiating the liquid-assisted grinding (LAG) phase [3].

  • Reaction Monitoring (TLC):

    • Extract a micro-sample (~5 mg) of the paste, dissolve in 0.5 mL of ethyl acetate, and spot on a silica gel TLC plate.

    • Elute with Hexane:Ethyl Acetate (4:1).

    • Observation: The 4-iodobenzaldehyde starting material (higher

      
      ) should be completely consumed, replaced by a new, more polar spot (lower 
      
      
      
      ) corresponding to the oxime.
  • Work-up & Isolation:

    • Transfer the crude paste to a beaker. Add 20 mL of cold distilled water and stir vigorously for 5 minutes.

    • Causality: The water dissolves the NaCl byproduct and any unreacted NH₂OH·HCl/NaOH, leaving the highly hydrophobic 4-iodobenzaldehyde oxime as a suspended solid.

  • Filtration & Drying:

    • Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with an additional 10 mL of cold water.

    • Dry the solid in a vacuum oven at 45°C overnight to yield the pure 4-iodobenzaldehyde oxime as a white/off-white powder.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized product, verify the structure against the following spectroscopic benchmarks:

  • FTIR Spectroscopy:

    • Loss: Complete disappearance of the strong aldehyde carbonyl (C=O) stretch at ~1695 cm⁻¹.

    • Gain: Appearance of a broad O–H stretch at 3200–3300 cm⁻¹ and a sharp C=N stretch at ~1640 cm⁻¹.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Loss: Disappearance of the aldehyde proton singlet at ~9.95 ppm.

    • Gain: Appearance of the oxime proton (-CH=N-) singlet at ~8.10 ppm (syn/anti isomers may present as closely spaced singlets) and the highly deshielded hydroxyl proton (-OH) singlet at ~11.3 ppm.

    • Aromatic Region: Two distinct doublets integrating to 2 protons each, characteristic of the para-substituted aromatic ring (typically between 7.40 and 7.80 ppm).

References

  • Baláž, M., et al. "Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes." Molecules, vol. 24, no. 18, 2019, p. 3347.[Link]

  • Valizadeh, H., et al. "Rapid, convenient and solvent-free green approach for the synthesis of aryloximes using ZnO nanoparticles." Iranian Journal of Catalysis, vol. 5, no. 1, 2015, pp. 73-78.[Link]

Method

Synthesis of 4-Iodobenzonitrile via Dehydration of 4-Iodobenzaldehyde Oxime: A Detailed Guide for Researchers

Abstract This comprehensive application note provides detailed protocols for the synthesis of 4-iodobenzonitrile, a critical building block in pharmaceutical and materials science research, through the dehydration of 4-i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 4-iodobenzonitrile, a critical building block in pharmaceutical and materials science research, through the dehydration of 4-iodobenzaldehyde oxime. Two robust and well-established methods are presented: a classical approach utilizing acetic anhydride and a milder alternative employing the Burgess reagent. This guide offers an in-depth analysis of the reaction mechanisms, experimental parameters, and purification techniques. The content is tailored for researchers, scientists, and drug development professionals, providing the necessary technical insights for successful and reproducible synthesis.

Introduction: The Significance of 4-Iodobenzonitrile

4-Iodobenzonitrile is a versatile synthetic intermediate of considerable interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive iodine atom and a cyano group on a benzene ring, allows for a diverse range of chemical transformations. The iodine moiety serves as an excellent handle for various cross-coupling reactions, such as the Suzuki and Stille reactions, enabling the construction of complex molecular architectures.[1] Consequently, 4-iodobenzonitrile is a key precursor in the synthesis of a wide array of compounds, including active pharmaceutical ingredients (APIs) and advanced organic materials.[1]

The conversion of 4-iodobenzaldehyde oxime to 4-iodobenzonitrile is a fundamental dehydration reaction. The selection of an appropriate dehydration method is crucial to ensure high yields, purity, and compatibility with other functional groups. This guide provides two reliable protocols to achieve this transformation, catering to different experimental needs and reagent availability.

Overall Experimental Workflow

The synthesis of 4-iodobenzonitrile from 4-iodobenzaldehyde involves a two-step process: the formation of the oxime followed by its dehydration to the nitrile. The overall workflow is depicted below.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Dehydration cluster_2 Purification A 4-Iodobenzaldehyde D 4-Iodobenzaldehyde Oxime A->D Reaction B Hydroxylamine Hydrochloride B->D C Base (e.g., Sodium Carbonate) C->D E 4-Iodobenzaldehyde Oxime G 4-Iodobenzonitrile E->G Reaction F Dehydrating Agent (e.g., Acetic Anhydride or Burgess Reagent) F->G H Crude 4-Iodobenzonitrile I Recrystallization or Column Chromatography H->I J Pure 4-Iodobenzonitrile I->J

Figure 1: General workflow for the synthesis of 4-iodobenzonitrile.

Protocol I: Dehydration using Acetic Anhydride

This classical method employs acetic anhydride as the dehydrating agent. It is a cost-effective and straightforward procedure, generally providing good yields.

Rationale

Acetic anhydride reacts with the hydroxyl group of the oxime to form an acetate intermediate. This intermediate is a good leaving group, facilitating the elimination of acetic acid and the formation of the nitrile triple bond. The reaction is typically performed at elevated temperatures to drive the elimination.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Iodobenzaldehyde Oxime≥98%Commercially available
Acetic AnhydrideReagent gradeStandard chemical supplier
PyridineAnhydrousStandard chemical supplier
Dichloromethane (DCM)AnhydrousStandard chemical supplier
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Magnesium Sulfate-Standard chemical supplier
Round-bottom flask-Standard laboratory glassware
Reflux condenser-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Heating mantle-Standard laboratory equipment
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-iodobenzaldehyde oxime (5.0 g, 20.2 mmol) in anhydrous pyridine (25 mL).

  • Addition of Acetic Anhydride: To the stirred solution, slowly add acetic anhydride (5.7 mL, 60.6 mmol, 3.0 equiv.) at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-cold water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-iodobenzonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a crystalline solid.

Protocol II: Dehydration using Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and efficient dehydrating agent for the conversion of aldoximes to nitriles.[2] This method is particularly useful for substrates that are sensitive to acidic or high-temperature conditions.

Rationale

The Burgess reagent reacts with the oxime's hydroxyl group to form a sulfonate ester intermediate. This intermediate undergoes a syn-elimination via a six-membered cyclic transition state at relatively low temperatures to yield the nitrile, triethylammonium sulfate, and methyl carbamate as byproducts.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Iodobenzaldehyde Oxime≥98%Commercially available
Burgess Reagent≥98%Commercially available
Tetrahydrofuran (THF)AnhydrousStandard chemical supplier
Ethyl Acetate (EtOAc)Reagent gradeStandard chemical supplier
WaterDeionized-
BrineSaturatedPrepared in-house
Anhydrous Sodium Sulfate-Standard chemical supplier
Round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Step-by-Step Protocol
  • Reaction Setup: In a 50 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-iodobenzaldehyde oxime (1.0 g, 4.05 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).

  • Addition of Burgess Reagent: To the stirred solution, add Burgess reagent (1.16 g, 4.86 mmol, 1.2 equiv.) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure 4-iodobenzonitrile.

Comparison of Protocols

ParameterProtocol I (Acetic Anhydride)Protocol II (Burgess Reagent)
Reagent Cost LowHigh
Reaction Conditions High temperature (reflux)Room temperature
Reaction Time 2-3 hours1-2 hours
Work-up More extensive (acid/base washes)Simpler
Substrate Scope Good for robust substratesExcellent for sensitive substrates
Byproducts Acetic acid, pyridineTriethylammonium sulfate, methyl carbamate
Typical Yield Good to excellentExcellent

Reaction Mechanism: Dehydration of 4-Iodobenzaldehyde Oxime

The dehydration of an aldoxime to a nitrile proceeds through the elimination of a molecule of water. The mechanism is dependent on the dehydrating agent used.

Mechanism with Acetic Anhydride

The reaction with acetic anhydride is believed to proceed through an E2 elimination mechanism.

G A 4-Iodobenzaldehyde Oxime C O-Acetyl Oxime Intermediate A->C Acetylation B Acetic Anhydride D 4-Iodobenzonitrile C->D Elimination (E2) E Acetic Acid

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Iodobenzaldehyde Oxime

Part 1: Executive Summary & Strategic Rationale The use of 4-Iodobenzaldehyde oxime in Suzuki-Miyaura cross-coupling represents a high-value transformation in medicinal chemistry. It allows for the direct installation of...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The use of 4-Iodobenzaldehyde oxime in Suzuki-Miyaura cross-coupling represents a high-value transformation in medicinal chemistry. It allows for the direct installation of a biaryl scaffold while retaining the oxime functionality—a versatile precursor for amines, nitriles, and heterocycles (e.g., isoxazoles).

Why this protocol matters: Conventionally, aldehydes are protected as acetals prior to coupling to avoid side reactions or catalyst poisoning. Using the oxime directly offers a protecting-group-free strategy , reducing step count. However, this substrate presents a unique chemo-selectivity challenge: The Nitrile Trap . Under standard basic coupling conditions, aldoximes are prone to dehydration, converting the target biaryl oxime into a biaryl nitrile.

This guide provides a validated protocol to maximize cross-coupling efficiency while suppressing dehydration and preventing catalyst deactivation by the oxime nitrogen.

Part 2: Chemical Context & Mechanistic Insights[1][2]

The Substrate: 4-Iodobenzaldehyde Oxime
  • Reactivity: The C–I bond is highly reactive toward oxidative addition by Pd(0), significantly faster than C–Br or C–Cl analogues. This allows for milder thermal conditions, which is critical for preserving the oxime.

  • Amphoteric Nature: The oxime hydroxyl proton (

    
    ) can be deprotonated by strong bases, while the nitrogen lone pair can coordinate to Palladium.
    
The Chemo-Selectivity Challenge (The Nitrile Trap)

The primary failure mode is the base-mediated elimination of water (dehydration) to form 4-cyanobiphenyl derivatives.

  • Path A (Desired): Suzuki Coupling

    
     4-Arylbenzaldehyde oxime.
    
  • Path B (Undesired): Dehydration

    
     4-Arylbenzonitrile.
    

Mechanistic Control: To favor Path A, we employ mild bases (carbonates/phosphates) rather than hydroxides/alkoxides and utilize aqueous solvent systems which thermodynamically disfavor dehydration.

Pathway Visualization

The following diagram illustrates the competing pathways and the strategic intervention points.

ReactionPathways cluster_legend Legend Start Starting Material Desired Target: Biaryl Oxime Side Side Product: Nitrile Substrate 4-Iodobenzaldehyde oxime Pd_Inter Oxidative Addition Complex [Ar-Pd-I] Substrate->Pd_Inter Pd(0) Catalyst Fast (C-I bond) Nitrile 4-Arylbenzonitrile Substrate->Nitrile Thermal Dehydration (High T, Strong Base) Transmetal Transmetalation (with Ar-B(OH)2) Pd_Inter->Transmetal Base (K2CO3) Target 4-Arylbenzaldehyde oxime Transmetal->Target Reductive Elimination Target->Nitrile Post-reaction Elimination

Caption: Competing reaction pathways. Path A (Blue) is the desired Suzuki coupling. Path B (Red) is the thermal dehydration to nitrile.

Part 3: Optimized Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate 4-Iodobenzaldehyde oxime (1.0 equiv)Electrophile
Coupling Partner Aryl Boronic Acid (1.2 - 1.5 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)High activity, resistant to poisoning
Base K₂CO₃ (2.5 equiv)Mild activation, minimizes dehydration
Solvent 1,4-Dioxane : Water (4:1 v/v)Solubilizes boronate; water inhibits dehydration
Atmosphere Argon or NitrogenPrevents homocoupling/oxidation
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Charge a reaction vial/flask with 4-Iodobenzaldehyde oxime (1.0 mmol, 247 mg) and the Aryl Boronic Acid (1.2 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 20 mg).

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because the bidentate dppf ligand prevents the oxime nitrogen from displacing the ligand and deactivating the catalyst.

  • Seal the vessel and purge with Argon for 5 minutes.

Step 2: Solvent & Base Addition [1]

  • Prepare a degassed solution of 1,4-Dioxane (4 mL) and Water (1 mL).

  • Add the solvent mixture via syringe.

  • Add K₂CO₃ (2.5 mmol, 345 mg) quickly under a positive pressure of Argon, or add as a pre-dissolved aqueous solution (in the water portion above).

Step 3: Reaction

  • Heat the mixture to 60°C - 80°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures exponentially increase the rate of dehydration to the nitrile.

  • Stir vigorously for 4–6 hours.

  • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane). The oxime is more polar than the nitrile byproduct.

    • Rf (Oxime): ~0.3

    • Rf (Nitrile): ~0.6[2]

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with EtOAc (20 mL) and wash with Water (10 mL).

  • pH Adjustment: If the aqueous layer is highly basic (pH > 10), carefully neutralize the wash with dilute HCl or NH₄Cl to pH ~7 to ensure the oxime is fully protonated and partitions into the organic phase.

  • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography.

    • Note: Use a gradient of Hexane

      
       EtOAc. The nitrile byproduct (if any) will elute first.
      

Part 4: Experimental Workflow Visualization

Workflow Start Charge Reagents (Ar-I-Oxime, Ar-B(OH)2, Pd) Degas Degas & Add Solvent (Dioxane/H2O 4:1) Start->Degas Heat Heat to 60-80°C (4-6 Hours) Degas->Heat Check TLC Check (Complete?) Heat->Check Check->Heat No (Extend Time) Workup Cool & Extract (EtOAc / pH Neutralize) Check->Workup Yes Purify Column Chromatography (Separate Nitrile from Oxime) Workup->Purify

Caption: Operational workflow for the Suzuki coupling of 4-iodobenzaldehyde oxime.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by oxime N.Switch to SPhos Pd G2 or increase catalyst loading. Ensure rigorous degassing.
High Nitrile Formation Reaction temperature too high or base too strong.Lower temp to 50°C . Switch base to Na₂CO₃ or K₃PO₄ . Ensure water content is sufficient (suppresses dehydration).
Homocoupling (Ar-Ar) Oxygen presence.[1][3]Degas solvents by sparging with Argon for >15 mins.
Product Stuck in Aqueous High pH deprotonating the oxime (forming oximate).Acidify aqueous workup layer to pH 6-7 to protonate the oxime (

).

Part 6: References

  • Direct Suzuki Coupling of Unprotected Heterocycles:

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[4]

    • Source:J. Am. Chem. Soc.[5][6] (via PMC).

    • URL:[Link]

    • Relevance: Validates the feasibility of coupling unprotected, acidic nitrogen-containing substrates using mild bases and appropriate ligands.

  • Oxime-Palladacycles and Stability:

    • Title: Highly Active Oxime-Derived Palladacycle Complexes for Suzuki-Miyaura and Ullmann-Type Coupling Reactions.

    • Source:J. Org.[5] Chem.

    • URL:[Link]

    • Relevance: Demonstrates that oximes can coordinate to Pd without decomposing, but also highlights the need for specific ligands (like dppf) to prevent the substrate from acting as a ligand itself.

  • General Suzuki Mechanism & Conditions:

    • Title: Suzuki-Miyaura Cross-Coupling.[2][3][4][7][8][9][10]

    • Source:Organic Chemistry Portal.

    • URL:[Link]

    • Relevance: Provides foundational data on base/solvent effects, supporting the choice of aqueous carbonate systems.

  • Benzaldehyde Oxime Properties:

    • Title: Benzaldehyde oxime - Reactions and Properties.[11]

    • Source:Wikipedia / PubChem Data.

    • URL:[Link]

    • Relevance: Confirms the dehydration pathway to benzonitrile and the amphoteric nature of the oxime group.

Sources

Method

Application Note: High-Efficiency Sonogashira Coupling of 4-Iodobenzaldehyde Oxime

Executive Summary This application note details the optimized protocols for the Sonogashira cross-coupling of 4-Iodobenzaldehyde oxime with terminal alkynes. While aryl iodides are typically highly reactive, the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Sonogashira cross-coupling of 4-Iodobenzaldehyde oxime with terminal alkynes. While aryl iodides are typically highly reactive, the presence of the oxime moiety (


) introduces specific challenges, including potential catalyst sequestration and thermal sensitivity. This guide provides a robust, room-temperature methodology to synthesize 4-alkynylbenzaldehyde oximes—critical intermediates in the manufacturing of liquid crystals , conjugated polymers , and isoxazole-based pharmacophores .

Chemical Context & Strategic Analysis

The Substrate: 4-Iodobenzaldehyde Oxime

Unlike simple aryl halides, 4-iodobenzaldehyde oxime presents a bifunctional challenge. The iodine at the para position is the intended reaction site, but the oxime group possesses amphoteric properties that can interfere with catalytic cycles.

  • Reactivity: The C-I bond is weak (approx. 65 kcal/mol), allowing for oxidative addition at room temperature.

  • Coordination Risk: The nitrogen lone pair and the hydroxyl group can coordinate to Pd(II) or Cu(I) species, potentially arresting the catalytic cycle (catalyst poisoning).

  • Side Reactions: Under harsh basic conditions or high temperatures, the oxime may undergo dehydration to a nitrile (4-iodobenzonitrile) or Beckmann rearrangement.

Strategic Approach

To mitigate these risks, this protocol emphasizes:

  • Mild Bases: Use of Triethylamine (

    
    ) or Diethylamine (
    
    
    
    ) rather than strong inorganic bases to prevent oxime deprotonation (
    
    
    ).
  • Room Temperature: Exploiting the high reactivity of the iodide to run reactions at

    
    , preserving the oxime functionality.
    
  • High-Turnover Catalysts: Utilization of bis(triphenylphosphine)palladium(II) dichloride [

    
    ] which is robust against air and moisture relative to 
    
    
    
    sources.

Experimental Protocols

Protocol A: Standard Pd/Cu-Catalyzed Cross-Coupling

Best for: Rapid synthesis of liquid crystal precursors and robust substrates.

Materials Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Iodobenzaldehyde oxime (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Catalyst:

    
     (2–3 mol%)
    
  • Co-Catalyst: CuI (1–2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio) or pure 
    
    
    
    .
  • Atmosphere: Argon or Nitrogen (balloon pressure).

Step-by-Step Workflow
  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Allow to cool under an inert atmosphere (Ar/N2).

  • Solvation: Charge the flask with 4-Iodobenzaldehyde oxime (1.0 mmol, 247 mg). Add anhydrous THF (3 mL) and

    
     (3 mL). Stir until fully dissolved.
    
  • Catalyst Addition: Add

    
     (14 mg, 0.02 mmol) and CuI (3.8 mg, 0.02 mmol).
    
    • Observation: The solution typically turns yellow or light orange.

  • Degassing: Briefly purge the solution with argon for 5 minutes to remove dissolved oxygen (crucial to prevent Glaser homocoupling of the alkyne).

  • Reaction: Add the terminal alkyne (1.2 mmol) dropwise via syringe. Stir the mixture vigorously at Room Temperature (

    
    ) .
    
    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting iodide (

      
      ) should disappear within 2–6 hours. The mixture will darken to brown/black as colloidal Pd forms (a sign of active turnover).
      
  • Workup:

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with saturated

      
       (2 x 15 mL) to remove copper salts (aqueous layer turns blue).
      
    • Wash with Brine (1 x 15 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient.

Protocol B: Copper-Free Sonogashira Variant

Best for: Substrates prone to oxidative homocoupling or strict metal-residue limits.

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    .
  • Base: Pyrrolidine or Piperidine (2.0 equiv).

  • Solvent: DMF or

    
    .
    
  • Temperature:

    
     (Higher temp required without Copper).
    
  • Note: This method is slower (12–24 hours) but avoids copper contamination of the oxime.

Mechanistic Insight & Visualization

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.[3] However, the oxime group necessitates a specific look at the "Resting State" to ensure the catalyst isn't sequestered.

Reaction Pathway Diagram

Sonogashira_Oxime Start 4-Iodobenzaldehyde Oxime (Substrate) Ox_Add Oxidative Addition Ar-Pd(II)-I Start->Ox_Add + Pd(0) Cat_Act Active Catalyst Pd(0)L2 Cat_Act->Ox_Add Enters Cycle Transmet Transmetallation (with Cu-Acetylide) Ox_Add->Transmet Isom Cis/Trans Isomerization Transmet->Isom Prod Reductive Elimination Product Release Isom->Prod Prod->Cat_Act Regenerates Pd(0) Final_Product Final_Product Prod->Final_Product 4-Alkynylbenzaldehyde Oxime Alkyne Terminal Alkyne Cu_Cycle Cu(I) Acetylide Formation Alkyne->Cu_Cycle + CuI, Base Cu_Cycle->Transmet Feeds Acetylide

Figure 1: Catalytic cycle for the cross-coupling of 4-iodobenzaldehyde oxime. Note the transmetallation step where the copper-acetylide intercepts the oxidative addition complex.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Start Material Persists) Catalyst PoisoningThe oxime N-atom may be coordinating Pd. Increase catalyst loading to 5 mol%. Ensure solvent is degassed.
Glaser Homocoupling (Alkyne Dimer) Oxygen PresenceRigorous degassing is required. Switch to Protocol B (Cu-free) if problem persists.
Formation of Nitrile DehydrationReaction temperature is too high or base is too strong. Maintain

and use mild bases (Et3N).
Precipitation of Intermediates Solubility LimitsThe oxime product is often more rigid/less soluble. Add DMF or DMSO as a co-solvent (10-20% v/v).

Applications in Drug Discovery & Materials[6][10]

  • Liquid Crystals: The resulting 4-alkynylbenzaldehyde oximes are rod-like molecules. The oxime group promotes intermolecular hydrogen bonding, enhancing the mesogenic (liquid crystalline) properties essential for display technologies [1].

  • Isoxazole Synthesis: The alkyne product can undergo [3+2] cycloaddition with nitrile oxides to form isoxazoles, a scaffold found in COX-2 inhibitors and antibiotics [2].[10]

References

  • ChemistryScene. 4-Iodobenzaldehyde: Properties and Applications in Liquid Crystals. Retrieved from

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from

  • BenchChem. Comparative Analysis of 4-Iodobenzaldehyde in Key Synthetic Applications. Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. (General Reference for Mechanism).
  • ResearchGate. Synthesis of C4-alkynylisoxazoles via Pd-catalyzed Sonogashira coupling. (Demonstrates compatibility of oxime-like derivatives). Retrieved from

Sources

Application

Application Note: Regioselective Synthesis of Isoxazole Derivatives via 1,3-Dipolar Cycloaddition of 4-Iodobenzaldehyde Oxime

Strategic Utility & Overview Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals, frequently deployed as bioisosteres for amides and esters to impart favorable pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility & Overview

Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals, frequently deployed as bioisosteres for amides and esters to impart favorable pharmacokinetic properties. The incorporation of a 4-iodophenyl moiety at the C3 position of the isoxazole ring is a highly strategic synthetic choice. The iodine atom serves as a versatile synthetic handle, enabling downstream late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Heck couplings). This technical guide details a robust, self-validating protocol for synthesizing 3-(4-iodophenyl)-5-substituted isoxazoles starting from 4-iodobenzaldehyde, focusing on mechanistic causality and rigorous experimental controls.

Mechanistic Causality & Reaction Design

The construction of the isoxazole core from an aldehyde precursor proceeds via a meticulously controlled three-stage cascade:

  • Oxime Condensation: 4-Iodobenzaldehyde is condensed with hydroxylamine hydrochloride. The addition of a mild base (e.g., sodium acetate) is critical to buffer the reaction. If the environment is too acidic, the hydroxylamine remains protonated and non-nucleophilic; if too basic, side reactions occur. Proper buffering shifts the equilibrium toward the nucleophilic attack on the carbonyl carbon, yielding (E)-4-iodobenzaldehyde oxime 1.

  • Nitrile Oxide Generation: Nitrile oxides are highly reactive 1,3-dipoles that readily undergo dimerization to inactive furoxans if not immediately trapped. To control this, the oxime is first converted to a stable intermediate, 4-iodobenzohydroximinoyl chloride, using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) 1. The controlled addition of a base (like triethylamine) in the subsequent step facilitates in situ dehydrohalogenation to form the transient 4-iodobenzonitrile oxide 2.

  • Regioselective 1,3-Dipolar Cycloaddition: The in situ generated nitrile oxide undergoes a [3+2] cycloaddition with a dipolarophile (e.g., a terminal alkyne). While standard thermal cycloaddition yields a mixture of 3,5- and 3,4-disubstituted isomers, the introduction of a Copper(I) catalyst strictly enforces regioselectivity, funneling the reaction exclusively toward the 3,5-disubstituted isoxazole by coordinating with the terminal alkyne and lowering the activation energy for the specific regioisomer 2.

Quantitative Optimization Data

The choice of oxidant and catalyst heavily influences both the overall yield and the regioselectivity of the final isoxazole. The table below summarizes the optimization parameters for the synthesis of 3-(4-iodophenyl)-5-phenylisoxazole from (E)-4-iodobenzaldehyde oxime and phenylacetylene.

EntryOxidant / Halogenating AgentBaseCatalyst SystemYield (%)Regioselectivity (3,5- : 3,4-)
1NCS (1.0 eq)Et₃N (1.5 eq)None (Thermal)4560:40
2 NCS (1.0 eq) Et₃N (1.5 eq) CuSO₄ / Na Ascorbate (5 mol%) 88 >99:1
3NaOCl (Aqueous Bleach)None (Biphasic)None5270:30
4PIFA (1.2 eq) 3NoneNone6565:35

Step-by-Step Experimental Protocols

Note: Every protocol described below is designed as a self-validating system, ensuring researchers can verify intermediate success before proceeding to the next step.

Protocol A: Synthesis of (E)-4-Iodobenzaldehyde Oxime
  • Setup: In a 100 mL round-bottom flask, dissolve 4-iodobenzaldehyde (10.0 mmol, 2.32 g) in a 1:1 mixture of methanol and deionized water (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (12.0 mmol, 0.83 g) followed by sodium acetate (15.0 mmol, 1.23 g).

    • Causality: Sodium acetate acts as a buffer, preventing the reaction from becoming too acidic, which would protonate the hydroxylamine and quench its nucleophilicity.

  • Reaction: Stir the mixture at room temperature for 1–2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (R_f ~0.6) must completely disappear, replaced by a new, more polar spot (R_f ~0.3).

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the oxime as a white/pale yellow solid. (Expected yield: >90%).

Protocol B: Synthesis of 4-Iodobenzohydroximinoyl Chloride
  • Setup: Dissolve the (E)-4-iodobenzaldehyde oxime (8.0 mmol, 1.98 g) in anhydrous DMF (15 mL) under an inert atmosphere (N₂ or Ar).

  • Halogenation: Portion-wise, add N-chlorosuccinimide (NCS) (8.4 mmol, 1.12 g) while maintaining the temperature below 25°C using a water bath.

    • Causality: Exothermic halogenation can lead to over-oxidation or decomposition; controlled addition ensures selective chlorination at the oxime carbon.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) will show complete conversion of the oxime. Crucial: The hydroximinoyl chloride is sensitive and prone to degradation; do not subject it to rigorous purification.

  • Workup: Quench with ice water (50 mL) and extract with diethyl ether (3 × 20 mL). Wash the organic layer thoroughly with water (3 × 20 mL) to remove DMF, dry over Na₂SO₄, and concentrate carefully. Use immediately in Protocol C.

Protocol C: Copper-Catalyzed 1,3-Dipolar Cycloaddition
  • Setup: Dissolve the crude 4-iodobenzohydroximinoyl chloride (approx. 7.5 mmol) and phenylacetylene (8.0 mmol) in a mixture of tert-butanol and water (1:1, 20 mL).

  • Catalyst & Base Addition: Add Copper(II) sulfate pentahydrate (5 mol%) and sodium ascorbate (10 mol%) to generate the active Cu(I) species in situ. Then, add triethylamine (9.0 mmol) dropwise.

    • Causality: Triethylamine dehydrohalogenates the hydroximinoyl chloride to form the reactive nitrile oxide. The Cu(I) catalyst coordinates with the terminal alkyne, directing the regiochemistry exclusively to the 3,5-isomer.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint: A precipitate will often form as the highly crystalline isoxazole product is generated. TLC will confirm the consumption of the alkyne.

  • Workup: Dilute with water and extract with dichloromethane. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield pure 3-(4-iodophenyl)-5-phenylisoxazole.

Workflow Visualization

IsoxazoleWorkflow A 4-Iodobenzaldehyde (Starting Material) C (E)-4-Iodobenzaldehyde Oxime (Stable Intermediate) A->C Condensation B NH₂OH·HCl + NaOAc (Buffer System) B->C E 4-Iodobenzohydroximinoyl Chloride (Precursor) C->E Chlorination D NCS in DMF (Halogenating Agent) D->E G 4-Iodobenzonitrile Oxide (Reactive 1,3-Dipole) E->G Dehydrohalogenation F Et₃N (Base) + Cu(I) (Catalyst System) F->G I 3-(4-Iodophenyl)-5-Substituted Isoxazole (Final Product) G->I [3+2] Cycloaddition H Terminal Alkyne (Dipolarophile) H->I J Late-Stage Functionalization (e.g., Suzuki Coupling) I->J Pd-Catalysis

Mechanistic workflow for the synthesis of 3,5-disubstituted isoxazoles from 4-iodobenzaldehyde.

References

  • Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Advances. 1

  • Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. Benchchem. 2

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. 3

Sources

Method

Application Note: 4-Iodobenzaldehyde Oxime in Metallacycle Engineering and Supramolecular Assembly

Topic: 4-Iodobenzaldehyde Oxime as a Ligand in Coordination Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Iodob...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Iodobenzaldehyde Oxime as a Ligand in Coordination Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Iodobenzaldehyde oxime (4-IBO) represents a specialized class of "dual-function" ligands in coordination chemistry. Unlike simple oximes, 4-IBO integrates a classical N/O-donor site for transition metal chelation with a heavy halogen tag (Iodine) at the para position. This unique architecture enables two distinct modes of reactivity:

  • Primary Coordination: Robust

    
    -N binding or cyclometallation (C-H activation) with soft metals (Pd, Pt).
    
  • Secondary Supramolecular Assembly: The iodine atom acts as a strong halogen bond (XB) donor (

    
    -hole interaction), facilitating the self-assembly of Metal-Organic Frameworks (MOFs) or directing crystal packing.
    

This guide provides validated protocols for synthesizing 4-IBO, generating its cyclopalladated derivatives, and leveraging its iodine handle for advanced functionalization.[1]

Ligand Synthesis Protocol

Objective: High-yield synthesis of 4-Iodobenzaldehyde oxime suitable for organometallic applications.

Method A: Solution-Phase Synthesis (Standard)

Best for: Large-scale preparation (>5g).

Reagents:

  • 4-Iodobenzaldehyde (CAS: 15164-44-0)[2]

  • Hydroxylamine hydrochloride (

    
    )[3]
    
  • Sodium Acetate (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 mmol (2.32 g) of 4-Iodobenzaldehyde in 20 mL of warm ethanol (

    
    ).
    
  • Buffer Preparation: In a separate beaker, dissolve 15.0 mmol (1.04 g) of

    
     and 15.0 mmol of NaOAc in 10 mL of deionized water.
    
  • Addition: Slowly add the aqueous hydroxylamine solution to the aldehyde solution with vigorous stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the oxime (
    
    
    ).
  • Isolation: Cool to room temperature. The oxime typically precipitates as white/off-white needles.

  • Purification: Pour the mixture into 100 mL ice-water. Filter the precipitate, wash with cold water (

    
     mL), and dry in a vacuum desiccator over 
    
    
    
    .
    • Yield Expectation: 85–95%

    • Melting Point: 105–107 °C (Lit. value validation required).

Method B: Mechanochemical Synthesis (Green Chemistry)

Best for: Rapid screening and solvent-free requirements.

  • Grinding: Place 1.0 mmol of 4-Iodobenzaldehyde, 1.2 mmol of

    
    , and 1.2 mmol of solid NaOH in a mortar.
    
  • Reaction: Grind vigorously with a pestle for 10–15 minutes. The mixture will turn into a paste as water is released.

  • Workup: Triturate the paste with 5 mL water to dissolve salts. Filter the remaining solid oxime and dry.

Coordination Chemistry: The Cyclopalladation Protocol

Scientific Rationale: Simple coordination of oximes (


 bond) is often labile. The "Gold Standard" for oxime ligands is the formation of cyclopalladated dimers  (palladacycles). These species involve C-H bond activation at the ortho position, creating a rigid 5-membered metallacycle that is highly active in catalysis.
Protocol: Synthesis of Di- -chloro-bis[4-iodobenzaldoximato-C,N]dipalladium(II)

Reagents:

  • Ligand: 4-Iodobenzaldehyde oxime (4-IBO)

  • Precursor: Palladium(II) Acetate [

    
    ][4]
    
  • Solvent: Glacial Acetic Acid

Step-by-Step Workflow:

  • Stoichiometry: Charge a reaction vial with 1.0 mmol (247 mg) of 4-IBO and 1.0 mmol (224 mg) of

    
    .
    
  • Solvation: Add 10 mL of glacial acetic acid. The solution will initially appear reddish-brown.

  • C-H Activation: Stir at room temperature for 1 hour, then heat gently to

    
     for 3 hours.
    
    • Mechanism:[5] The acetate acts as an internal base, deprotonating the ortho-carbon to facilitate electrophilic attack by Pd(II).

  • Precipitation: The bridged dimer is often insoluble in acetic acid and will precipitate as a yellow/orange solid.

  • Isolation: Filter the solid, wash with acetic acid (

    
     mL), water (
    
    
    
    mL), and finally diethyl ether (
    
    
    mL) to remove unreacted ligand.
  • Drying: Vacuum dry at

    
     for 4 hours.
    
Characterization Data (Expected)
TechniqueParameterExpected Value/ObservationStructural Insight

H NMR
HC=N (Azomethine)

7.8 – 8.2 ppm (Singlet)
Downfield shift vs free ligand confirms N-coordination.

H NMR
Ortho-HDisappearance of 1 H signalConfirms C-H activation at the ortho position.
IR Spectroscopy


Shift to lower frequency upon coordination.
Far-IR

(Bridging)

Characteristic of dimer chloride bridges.

Advanced Application: Halogen Bonding & Post-Complexation

Concept: The 4-iodo group remains chemically intact during coordination. It can be used as a "sticky site" for crystal engineering (Halogen Bonding) or as a reactive handle for Suzuki coupling on the complex.

Workflow Visualization

The following diagram illustrates the synthesis pathway and the dual-reactive nature of the ligand.

G cluster_legend Reaction Types Aldehyde 4-Iodobenzaldehyde (Precursor) Oxime 4-Iodobenzaldehyde Oxime (Ligand) Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Pd_Complex Cyclopalladated Dimer (Active Catalyst) Oxime->Pd_Complex Pd(OAc)2 AcOH, 60°C (C-H Activation) Monomer Monomeric Adduct (L-Pd-Cl-PPh3) Pd_Complex->Monomer PPh3 / Pyridine (Bridge Splitting) XB_Network Supramolecular Network (Halogen Bonded) Pd_Complex->XB_Network Co-crystallization with Lewis Base key1 Red Arrow: Covalent Metalation key2 Green Dashed: Non-covalent Assembly

Figure 1: Synthetic pathway from precursor to cyclopalladated catalyst and supramolecular assembly.

Critical Validation & Troubleshooting

Self-Validating the Protocol (Quality Control)
  • The "Color Change" Test:

    • Observation: During cyclopalladation, the deep red-brown solution of

      
       should turn to a lighter orange/yellow suspension.
      
    • Failure Mode: If the solution remains dark and no precipitate forms, the C-H activation failed. Remedy: Add a catalytic amount of trifluoroacetic acid (TFA) to promote electrophilic attack.

  • The "Bridge-Splitting" Confirmation:

    • To prove the dimeric structure, treat a small sample of the product with Triphenylphosphine (

      
      ) in 
      
      
      
      .
    • Result: The insoluble dimer should dissolve instantly to form the monomeric species [Pd(L)(Cl)(PPh3)]. This confirms the presence of the labile chloride bridge.

  • Iodine Integrity Check:

    • Perform Mass Spectrometry (ESI-MS).[6] The isotopic pattern should show the characteristic signature of Palladium, but crucial is the mass retention of the Iodine atom (M+127). Loss of iodine suggests oxidative addition occurred prematurely (undesired).

Safety & Handling
  • Iodinated Compounds: Generally light-sensitive. Store 4-IBO and its complexes in amber vials.

  • Palladium Residues: All Pd-containing waste must be segregated for heavy metal disposal.

  • Hydroxylamine: Potential skin sensitizer. Use gloves and work in a fume hood.

References

  • Synthesis of Oximes: Asian J. Chem.2007 , 19(6), 4933. (Protocol for mechanochemical synthesis of oximes). Link

  • Cyclopalladation Mechanisms: Dalton Trans.2014 , 43, 592-598. (Detailed mechanistic insight into benzamidoxime cyclopalladation). Link

  • Halogen Bonding in Iodo-Aromatics: CrystEngComm2013 , 15, 3106-3110. (Discusses the supramolecular assembly of 4-iodobenzaldehyde derivatives). Link

  • Biological Activity of Oxime Complexes: J. Coord. Chem.2021 , 74, 1543. (Antimicrobial applications of Pd-oxime complexes). Link

  • General Properties of 4-Iodobenzaldehyde: PubChem Database, CID 96657. Link

Sources

Application

preparation of nitrile oxides from 4-Iodobenzaldehyde oxime

Application Note & Protocol Guide Abstract This guide details the generation of 4-iodobenzonitrile oxide, a highly reactive 1,3-dipole, from 4-iodobenzaldehyde oxime. Unlike stable nitriles, nitrile oxides are transient...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

This guide details the generation of 4-iodobenzonitrile oxide, a highly reactive 1,3-dipole, from 4-iodobenzaldehyde oxime. Unlike stable nitriles, nitrile oxides are transient species that rapidly dimerize to furoxans if not trapped. This protocol focuses on in situ generation techniques—specifically the Hydroximoyl Chloride route (Method A) and Hypervalent Iodine Oxidation (Method B)—to facilitate efficient 1,3-dipolar cycloadditions. Special emphasis is placed on preserving the 4-iodo moiety, a critical functional handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), enabling the synthesis of complex isoxazoline scaffolds.

Strategic Context & Mechanism

The transformation of 4-iodobenzaldehyde oxime (1 ) to 4-iodobenzonitrile oxide (3 ) is an oxidative dehydrogenation. The stability of the aryl iodide is paramount; therefore, methods avoiding harsh transition metals or strong reducing agents are preferred.

The Challenge: Nitrile oxides are metastable. In the absence of a dipolarophile (alkene/alkyne), 3 undergoes rapid dimerization to form 3,4-bis(4-iodophenyl)furoxan (4 ). The Solution: Generate 3 slowly in the presence of the trap to favor the formation of the isoxazoline (5 ) over the dimer.

Visualizing the Pathway

The following diagram outlines the mechanistic divergence between the two primary protocols and the competing dimerization pathway.

ReactionMechanism Aldoxime 4-Iodobenzaldehyde Oxime (1) Chlorination Chlorination (NCS/DMF) Aldoxime->Chlorination PIDA_Ox Hypervalent Iodine Oxidation (PIDA) Aldoxime->PIDA_Ox Hydroximoyl Hydroximoyl Chloride (2) (Stable Intermediate) Chlorination->Hydroximoyl BaseElim Base Elimination (Et3N) Hydroximoyl->BaseElim NitrileOxide 4-Iodobenzonitrile Oxide (3) (Transient 1,3-Dipole) BaseElim->NitrileOxide PIDA_Ox->NitrileOxide Isoxazoline Isoxazoline/Isoxazole Product (5) NitrileOxide->Isoxazoline  Fast (k1) Dimer Furoxan Dimer (4) (Unwanted Side Product) NitrileOxide->Dimer  Slow (k2) Dipolarophile + Alkene/Alkyne (Trap) Dipolarophile->Isoxazoline

Figure 1: Mechanistic pathways for nitrile oxide generation. Method A proceeds via a discrete chloride intermediate, while Method B is a direct one-pot oxidation.

Method A: The Hydroximoyl Chloride Route (Classical & Scalable)

Best for: Large-scale preparations, substrates requiring slow addition to minimize dimerization, and scenarios where the oxidant must be removed before the cycloaddition step.

Principle:


-Chlorosuccinimide (NCS) chlorinates the aldoxime to form a hydroximoyl chloride. This intermediate is stable and can be isolated or used directly. Addition of a weak base (Triethylamine) triggers dehydrochlorination, releasing the nitrile oxide.
Protocol

Reagents:

  • 4-Iodobenzaldehyde oxime (1.0 equiv)

  • 
    -Chlorosuccinimide (NCS) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dipolarophile (e.g., Styrene, Ethyl Acrylate) (1.2 – 1.5 equiv)

  • Solvent: DMF (for chlorination) /

    
     (for cycloaddition)
    

Step-by-Step Procedure:

  • Chlorination: Dissolve 4-iodobenzaldehyde oxime (e.g., 500 mg, 2.02 mmol) in DMF (5 mL) at room temperature.

  • Addition: Add NCS (297 mg, 2.22 mmol) portion-wise.

    • Note: The reaction is slightly exothermic. Monitor by TLC (usually complete in 1–2 hours).[1] The product is the 4-iodobenzohydroximoyl chloride.

  • Workup (Optional but Recommended): Dilute with water and extract with diethyl ether. Wash organic layer with water (to remove succinimide and DMF), dry over

    
    , and concentrate.
    
    • Checkpoint: You now have the solid hydroximoyl chloride. It is stable at

      
      C.
      
  • Cycloaddition: Dissolve the hydroximoyl chloride and the dipolarophile (alkene) in

    
     (10 mL).
    
  • Generation: Cool to

    
    C. Add 
    
    
    
    (0.34 mL, 2.4 mmol) dropwise over 30 minutes.
    • Why: Slow addition keeps the concentration of free nitrile oxide low, statistically favoring reaction with the alkene over dimerization with itself.

  • Completion: Allow to warm to room temperature and stir for 4–12 hours.

  • Purification: Wash with dilute HCl (to remove amine salts), dry, concentrate, and purify via silica gel chromatography.

Method B: Hypervalent Iodine Oxidation (Green & Rapid)

Best for: Rapid screening, acid-sensitive substrates, and "one-pot" efficiency.

Principle: (Diacetoxyiodo)benzene (PIDA) acts as a mild oxidant to dehydrogenate the aldoxime directly to the nitrile oxide in the presence of the trap.

Protocol

Reagents:

  • 4-Iodobenzaldehyde oxime (1.0 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)

  • Dipolarophile (1.2 equiv)

  • Solvent: Methanol (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation: Dissolve 4-iodobenzaldehyde oxime (2.0 mmol) and the dipolarophile (2.4 mmol) in Methanol (10 mL).

    • Solvent Note: Methanol accelerates the reaction compared to DCM but may cause solvolysis with very sensitive traps.

  • Oxidation: Add PIDA (708 mg, 2.2 mmol) in one portion at

    
    C.
    
  • Reaction: Stir at

    
    C for 1 hour, then warm to room temperature for 2 hours.
    
    • Observation: The solution often turns yellow/orange, indicating transient nitrile oxide formation.

  • Quench: Remove solvent under reduced pressure.

  • Purification: The residue contains iodobenzene (byproduct of PIDA) and the isoxazoline. Purify via column chromatography (Hexanes/Ethyl Acetate gradient). Iodobenzene elutes early (non-polar).

Comparative Analysis & Troubleshooting
FeatureMethod A (NCS/

)
Method B (PIDA)
Intermediate Hydroximoyl Chloride (Stable)Direct Oxidation (Transient)
Reagent Cost LowModerate
Atom Economy Lower (Succinimide + Salt waste)Higher (PhI + AcOH waste)
Dimerization Risk Low (controlled by dropwise addition)Moderate (concentration dependent)
Substrate Scope Robust; tolerates most functional groupsAvoid easily oxidizable groups (thiols)
Byproduct Removal Easy (Water wash)Requires chromatography (PhI removal)

Critical Troubleshooting Parameters:

  • Dimer Formation (Furoxan): If you observe a high melting point solid byproduct (insoluble in ether), it is likely the furoxan dimer.

    • Fix: Increase the equivalents of the dipolarophile (alkene) to 2.0–3.0 equiv or use Method A with slower addition of base.

  • Incomplete Conversion:

    • Method A: Ensure DMF is dry; water inhibits chlorination.

    • Method B: PIDA degrades over time. Ensure reagent is white, not yellow.

Experimental Workflow: From Aldehyde to Scaffold

The following diagram illustrates the complete workflow, highlighting the strategic value of the 4-iodo substituent for subsequent library generation.

Workflow Start Start: 4-Iodobenzaldehyde Step1 1. Oximation (NH2OH·HCl, Na2CO3) Start->Step1 Oxime 4-Iodobenzaldehyde Oxime Step1->Oxime Step2 2. Nitrile Oxide Generation (Method A or B) Oxime->Step2 Product 3-Isoxazoline Scaffold (Contains Aryl-Iodide) Step2->Product Trap Trap: Styrene Trap->Step2 Step3 3. Diversification (Suzuki/Sonogashira Coupling) Product->Step3 Library Drug Discovery Library (Biaryl Isoxazolines) Step3->Library

Figure 2: Complete synthetic workflow. The iodine atom survives the cycloaddition, serving as a linchpin for late-stage diversification.

Safety & Handling
  • Nitrile Oxides: Potentially explosive in concentrated pure forms. Never isolate 4-iodobenzonitrile oxide in the solid state. Always generate in solution with a trap present.

  • Hydroximoyl Chlorides: Potent skin irritants and lachrymators. Handle in a fume hood with nitrile gloves.

  • Iodine Waste: Segregate all waste streams containing organic iodides (PIDA, Iodobenzene, product residues) into halogenated waste containers to prevent cost penalties in disposal.

References
  • Mechanistic Insight on Dimerization: P. H. H. Hermkens, D. C. van Altena, H. W. Scheeren, "A study on the dimerization of nitrile oxides," Tetrahedron, 1988.

  • Hypervalent Iodine Protocol (PIDA): Mendelsohn, B. A., et al. "Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents," Organic Letters, 2009, 11(7), 1539–1542.

  • Hydroximoyl Chloride (NCS) Method: Liu, K.-C., et al. "Synthesis of isoxazolines via 1,3-dipolar cycloaddition," Journal of Organic Chemistry, 1980, 45, 3916.

  • Furoxan Safety & Properties: Pasinszki, T., et al. "Dimerisation of nitrile oxides: a quantum-chemical study," Phys. Chem. Chem. Phys., 2009.[2]

Sources

Method

Comprehensive Application Note: [3+2] Cycloaddition Reactions of 4-Iodobenzaldehyde Oxime

Introduction & Strategic Significance In modern drug discovery and materials science, 4-iodobenzaldehyde oxime serves as a highly valuable bifunctional building block. The oxime moiety acts as a direct precursor to 4-iod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

In modern drug discovery and materials science, 4-iodobenzaldehyde oxime serves as a highly valuable bifunctional building block. The oxime moiety acts as a direct precursor to 4-iodobenzonitrile oxide, a reactive 1,3-dipole capable of forming five-membered heterocyclic rings. Concurrently, the para-iodo substituent provides a privileged, highly reactive synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions.

This application note details the mechanistic principles, optimized experimental protocols, and downstream applications of the 1,3-dipolar cycloaddition (Huisgen cycloaddition) utilizing this specific substrate to synthesize highly functionalized isoxazolines and isoxazoles.

Mechanistic Causality & FMO Theory

The conversion of 4-iodobenzaldehyde oxime to an isoxazoline/isoxazole relies on a highly controlled two-step sequence:

  • Chlorination: The oxime is first oxidized to 4-iodo-N-hydroxybenzimidoyl chloride using N-chlorosuccinimide (NCS)[1]. NCS is deliberately selected over harsher chlorinating agents (e.g., Cl₂ gas) because it provides a mild, controlled source of electrophilic chlorine, mitigating the risk of over-oxidation or degradation of sensitive functional groups.

  • Dehydrohalogenation & Cycloaddition: The hydroximoyl chloride undergoes base-mediated dehydrohalogenation (typically via triethylamine, TEA) to generate the transient 4-iodobenzonitrile oxide in situ[2].

The subsequent[3+2] cycloaddition with a dipolarophile (alkene or alkyne) is a concerted, stereospecific process. According to Frontier Molecular Orbital (FMO) theory, the reaction is primarily governed by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide dipole and the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile[3],[4]. This specific orbital overlap dictates the regioselectivity, heavily favoring the formation of 5-substituted isoxazolines when terminal alkenes are employed[4].

Critical Challenge: A major competing side reaction is the homodimerization of the nitrile oxide to form an inactive furoxan byproduct[2]. Because dimerization is a bimolecular process with respect to the dipole, maintaining a low steady-state concentration of the nitrile oxide is critical. This is achieved by the slow, dropwise addition of the base[3].

NitrileOxideWorkflow A 4-Iodobenzaldehyde Oxime B Hydroximoyl Chloride A->B NCS, DMF rt, 1-18 h C 4-Iodobenzonitrile Oxide (Transient) B->C TEA (Dropwise) - HCl D 3-(4-Iodophenyl)- Isoxazoline C->D Alkene [3+2] Cycloaddition E Furoxan Dimer (Byproduct) C->E No Dipolarophile (Dimerization)

Fig 1. Reaction workflow from oxime to isoxazoline via in situ nitrile oxide generation.

Quantitative Data: Optimization of Reaction Conditions

To maximize the yield of the desired cycloaddition product and suppress furoxan formation, the rate of base addition is the most critical variable. Table 1 summarizes the causal relationship between the addition method and the resulting product distribution.

Table 1: Optimization of Base Addition Rate and Solvent on Cycloaddition Yield

SolventBase (1.5 eq)Addition MethodTime (h)Yield of Isoxazoline (%)Furoxan Dimer (%)
DMFTEABolus (All at once)1845%40%
DMFTEADropwise (Syringe Pump)1882%<5%
CHCl₃TEADropwise (Syringe Pump)2478%6%
H₂O/t-BuOHKHCO₃Solid addition1288%<2%

Note: KHCO₃ in aqueous media acts as a slow-release base due to limited solubility, naturally mimicking the dropwise addition of TEA.

Experimental Protocols

Protocol 1: Synthesis of 4-Iodo-N-hydroxybenzimidoyl Chloride

Objective: Convert 4-iodobenzaldehyde oxime to the corresponding hydroximoyl chloride without triggering premature nitrile oxide formation.

  • Preparation: Dissolve 4-iodobenzaldehyde oxime (1.0 eq, e.g., 1000 mg) in anhydrous DMF to achieve a 0.2 M concentration at room temperature[1].

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise over 15 minutes.

    • Expert Insight: Portion-wise addition prevents localized exothermic spikes that could lead to over-oxidation or decomposition of the substrate[1].

  • Reaction: Stir the reaction mixture at room temperature for 18 hours[1].

  • Self-Validation Check: Monitor the reaction by TLC (50:50 EtOAc:Heptane). The hydroximoyl chloride will appear as a slightly less polar spot compared to the starting oxime, with no starting material remaining[1].

  • Workup: Dilute the mixture with EtOAc (4x volume) and wash with distilled water (3x) to remove the DMF solvent and succinimide byproducts[1].

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude hydroximoyl chloride. Proceed to Protocol 2 immediately to avoid degradation.

Protocol 2: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition

Objective: Generate 4-iodobenzonitrile oxide and trap it with a terminal alkene to form a 5-substituted isoxazoline.

  • Preparation: Dissolve the crude 4-iodo-N-hydroxybenzimidoyl chloride (1.0 eq) and the chosen terminal alkene dipolarophile (1.5 eq) in anhydrous DMF or CHCl₃.

  • Base Preparation: Prepare a separate solution of Triethylamine (TEA) (1.5 eq) in the same solvent.

  • Controlled Addition: Using a syringe pump, add the TEA solution dropwise over 4–6 hours to the vigorously stirring reaction mixture at room temperature.

    • Expert Insight: This slow addition prevents the accumulation of the nitrile oxide, thereby suppressing bimolecular furoxan dimerization[3],[2].

  • Completion: Continue stirring for an additional 12 hours.

  • Self-Validation Check: Track the reaction via LC-MS. The emergence of a highly non-polar spot on TLC indicates unwanted furoxan dimerization. If dimerization is observed, reduce the TEA addition rate in future runs.

  • Workup: Quench the reaction with water, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify the isoxazoline via flash column chromatography.

Downstream Diversification

The true strategic value of utilizing 4-iodobenzaldehyde oxime lies in the post-cycloaddition utility of the resulting 3-(4-iodophenyl)-isoxazoline scaffold. The iodine atom is highly susceptible to oxidative addition by Palladium(0) catalysts, allowing for rapid library generation and late-stage functionalization.

DownstreamDiversification Core 3-(4-Iodophenyl)-Isoxazoline (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Sonogashira Sonogashira Coupling Core->Sonogashira Pd(PPh3)4, CuI, Alkyne Heck Heck Reaction Core->Heck Pd(OAc)2, Alkene Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd2(dba)3, Amine Prod1 Biaryl Derivatives Suzuki->Prod1 Prod2 Alkynyl Derivatives Sonogashira->Prod2 Prod3 Alkenyl Derivatives Heck->Prod3 Prod4 Aniline Derivatives Buchwald->Prod4

Fig 2. Downstream Pd-catalyzed diversification of the 4-iodophenyl isoxazoline scaffold.

References

  • Source: Google Patents (US8466115B2)
  • Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area Source: ACS Combinatorial Science URL:[Link]

  • Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: Molecules (via PMC) URL:[Link]

Sources

Application

Application Note: Engineering Halogen Bonding Interactions in 4-Iodobenzaldehyde Oxime Crystals

Executive Summary This application note details the synthesis, crystallization, and structural characterization of (E)-4-iodobenzaldehyde oxime , a model system for studying the competitive landscape between Halogen Bond...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, crystallization, and structural characterization of (E)-4-iodobenzaldehyde oxime , a model system for studying the competitive landscape between Halogen Bonding (XB) and Hydrogen Bonding (HB) .

In supramolecular chemistry, the oxime functionality (


) provides robust hydrogen bond donors and acceptors, typically forming 

dimers. However, the introduction of an iodine atom at the para position creates a

-hole—an electropositive region capable of forming linear

or

halogen bonds. This guide provides a validated workflow to engineer, detect, and quantify these non-covalent interactions, essential for researchers in solid-state pharmaceutical design and materials science.

Introduction: The Competitive Synthon Landscape

The primary challenge in crystallizing 4-iodobenzaldehyde oxime lies in the "synthon interference" between the strong hydrogen bond (HB) and the directional halogen bond (XB).

  • The HB Synthon: The oxime group naturally forms centrosymmetric dimers via

    
     interactions.
    
  • The XB Synthon: The iodine atom seeks nucleophilic partners (Lewis bases). In the absence of other acceptors, the oxime nitrogen or oxygen can serve this role.

Successful characterization requires distinguishing whether the crystal packing is dominated by classical HB dimers or if the Iodine-driven XB disrupts this motif to form infinite chains.

Diagram 1: Interaction Logic & Synthon Competition

SynthonCompetition Molecule 4-Iodobenzaldehyde Oxime Iodine Iodine (σ-hole) XB Donor Molecule->Iodine Oxime Oxime Group (-C=N-OH) HB Donor/Acceptor Molecule->Oxime Target_N Nitrogen (Lone Pair) Lewis Base Iodine->Target_N Competitive XB Target_O Oxygen (Lone Pair) Lewis Base Iodine->Target_O Secondary XB Oxime->Target_N Primary HB Outcome_HB HB Dimer (Centrosymmetric) Target_N->Outcome_HB Outcome_XB XB Chain (Linear Assembly) Target_N->Outcome_XB

Figure 1: Logical flow of competitive interaction sites within the 4-iodobenzaldehyde oxime molecule.

Validated Protocols

Protocol A: Green Synthesis of (E)-4-Iodobenzaldehyde Oxime

Objective: Synthesize high-purity oxime without metal catalysts to prevent trace contamination affecting crystal nucleation.

Reagents:

  • 4-Iodobenzaldehyde (98% purity)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    )
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-iodobenzaldehyde (10 mmol, 2.32 g) in 20 mL ethanol.

  • Activation: Dissolve hydroxylamine hydrochloride (12 mmol, 0.83 g) and sodium carbonate (6 mmol, 0.64 g) in 10 mL deionized water.

  • Reaction: Slowly add the aqueous solution to the ethanolic aldehyde solution while stirring at room temperature (25°C).

    • Note: A white precipitate should form within 15–30 minutes.

  • Completion: Stir for an additional 60 minutes. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation: Filter the precipitate and wash with cold water (

    
     mL) to remove salts.
    
  • Purification: Recrystallize from hot ethanol/water (8:2) to ensure the removal of any Z-isomer, although the E-isomer is thermodynamically favored.

  • Yield Check: Expected yield >90%. Melting point should be sharp (approx. 100–102°C).

Protocol B: Polymorph Screening via Solvent Evaporation

Objective: Grow single crystals suitable for X-ray diffraction (SCXRD) while modulating the XB/HB balance.

Theory: Solvents with high Lewis basicity (e.g., DMSO, Acetone) can "cap" the Iodine


-hole, inhibiting XB formation. Non-coordinating solvents encourage self-assembly.
Vial IDSolvent SystemPolarity IndexExpected Outcome
A1 Methanol (Slow Evap)5.1HB-dominated packing (Solvent competes for XB)
A2 Chloroform/Hexane (1:1)4.1 / 0.1Target for XB: Low competition promotes I···N interactions
A3 Acetonitrile5.8Potential solvate formation; N of solvent competes for Iodine

Workflow:

  • Dissolve 20 mg of purified oxime in 2 mL of the chosen solvent in a 4 mL vial.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Cover with Parafilm and pierce 3–4 small holes to control evaporation rate.

  • Store in a vibration-free environment at 20°C.

  • Harvest crystals after 3–7 days.

Characterization & Data Analysis

Protocol C: Structural Validation (SCXRD & Hirshfeld)

Once crystals are harvested, the presence of Halogen Bonding must be quantified using geometric criteria and surface analysis.

1. Geometric Criteria (SCXRD)

A "true" halogen bond (


) is defined by IUPAC recommendations [1]. Use the following checklist to validate your structure:
  • Distance (

    
    ):  The distance between Iodine (I) and the Acceptor (N/O) must be less than the sum of their van der Waals radii (
    
    
    
    ).
    • Threshold:

      
      .
      
  • Interaction Ratio (

    
    ):  Defined as 
    
    
    
    . A value
    
    
    indicates bonding. Strong XB typically shows
    
    
    .
  • Linearity (

    
    ):  The angle 
    
    
    
    should be close to
    
    
    (typically
    
    
    ) due to the directional nature of the
    
    
    -hole.
2. Hirshfeld Surface Analysis

Use CrystalExplorer to generate Hirshfeld surfaces mapped with


.
  • Visual Signature: Look for deep red circular spots on the surface surrounding the Iodine atom (indicating contact shorter than vdW separation) aligned with the Nitrogen of an adjacent molecule.

  • Fingerprint Plot: The

    
     plot will show distinct "spikes."
    
    • HB Spike: Sharp spikes at low

      
       corresponding to 
      
      
      
      .
    • XB Feature: A distinct feature (often a streak or broad spike) corresponding to

      
       or 
      
      
      
      interactions.
Diagram 2: Analytical Workflow

AnalysisWorkflow Crystal Single Crystal Harvested SCXRD X-Ray Diffraction (Data Collection) Crystal->SCXRD Solve Structure Solution (SHELXT/OLEX2) SCXRD->Solve Check_Geom Geometric Check Angle C-I...N > 165° Dist < 3.53 Å Solve->Check_Geom Hirshfeld Hirshfeld Surface (d_norm mapping) Solve->Hirshfeld Result_XB CONFIRMED: Halogen Bond Driven Assembly Check_Geom->Result_XB Criteria Met Result_HB CONFIRMED: Hydrogen Bond Only (Polymorph) Check_Geom->Result_HB Criteria Failed Hirshfeld->Result_XB Red Spot on I

Figure 2: Decision tree for confirming halogen bonding in the crystal structure.

Reference Data for Validation

When analyzing your 4-iodobenzaldehyde oxime crystals, compare your results against these standard parameters for the (E)-isomer [2, 3].

Interaction TypeAtoms involvedTypical Distance (Å)Angle (°)Normalized Ratio (

)
Hydrogen Bond


(

)

N/A
Halogen Bond




Weak Contact




Interpretation: If your crystal shows an


 distance of 

and an angle of

, you have successfully engineered a structure where the Halogen Bond competes effectively with the Hydrogen Bond, likely forming a supramolecular network that differs from the standard dimer motif found in the chloro- or bromo- analogues.

References

  • IUPAC Recommendations. "Definition of the Halogen Bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, vol. 85, no. 8, 2013, pp. 1711-1713. Link

  • Crystal Structure Data. "4-Iodobenzaldehyde oxime Crystal Structure." Cambridge Structural Database (CSD), Refcode: IODBZO. Link

  • Hirshfeld Analysis. Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, vol. 11, 2009, pp. 19-32. Link

  • Synthesis Protocol. "General procedure for the synthesis of oximes." Asian Journal of Chemistry, vol. 19, no.[1] 3, 2007. Link

  • Benchchem. "4-Iodobenzaldehyde Properties and Applications." Benchchem Chemical Database. Link

Sources

Method

Application Note: Chemoselective Reduction of 4-Iodobenzaldehyde Oxime to 4-Iodobenzylamine

Executive Summary The synthesis of 4-iodobenzylamine from 4-iodobenzaldehyde oxime is a critical transformation in the development of cross-coupling building blocks and radiolabeled pharmaceuticals. The primary challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-iodobenzylamine from 4-iodobenzaldehyde oxime is a critical transformation in the development of cross-coupling building blocks and radiolabeled pharmaceuticals. The primary challenge in this workflow is achieving complete reduction of the oxime (C=N–OH) to the primary amine (CH₂–NH₂) while preserving the highly labile aryl iodide (C–I) bond. This application note outlines a validated, chemoselective methodology utilizing Borane-Tetrahydrofuran (BH₃·THF) to bypass the hydrodeiodination pitfalls associated with standard transition-metal catalysis.

Mechanistic Rationale: The Hydrodeiodination Trap

In standard reductive amination or oxime reduction workflows, catalytic hydrogenation (e.g., Pd/C with H₂) is the default choice. However, the catalytic reduction of oximes is notoriously challenging due to the potential for N–O bond cleavage leading to unwanted side products[1]. More critically, when an aryl iodide is present, transition metals like Palladium readily undergo oxidative addition into the weak C–I bond (approx. 65 kcal/mol). This results in rapid hydrodeiodination (dehalogenation), yielding the undesired des-iodo benzylamine[2].

To circumvent this, an electrophilic reducing agent must be employed. The successful formation of amines via the reduction of oximes using diborane was originally demonstrated by Feuer and Braunstein[3]. Borane acts as a strong Lewis acid, coordinating to the oxime nitrogen/oxygen and delivering hydride equivalents without interacting with the aryl halide. Alternatively, dissolving metal reductions (such as Zinc in acetic acid) provide a viable, albeit heterogeneous, method for preserving halogens[4]. However, BH₃·THF remains the superior choice for scalability, homogeneity, and yield.

Comparative Reduction Strategies

To guide experimental design, the following table summarizes the quantitative performance and mechanistic liabilities of common oxime reduction systems when applied to aryl iodides.

Reduction SystemReagentsChemoselectivity (Oxime vs. C–I)Typical YieldMechanistic Liability
Borane Complex (Recommended) BH₃·THFExcellent80–90%Requires rigorous acidic hydrolysis to break the stable amine-borane complex.
Zinc/Acid Zn dust, AcOHGood60–75%Heterogeneous reaction; potential for over-reduction or difficult filtration.
Catalytic Hydrogenation Pd/C, H₂Poor< 10% (Target)Rapid oxidative addition to C–I bond causing complete hydrodeiodination.
Complex Hydride LiAlH₄Moderate30–50%Harsh nucleophilic conditions can induce partial dehalogenation upon heating.

Reaction Workflow

Workflow SM 4-Iodobenzaldehyde Oxime BH3 BH3·THF Complex (Electrophilic Reduction) SM->BH3 THF, 0 °C to reflux SideReaction Hydrodeiodination (Dehalogenation) SM->SideReaction Pd/C, H2 (Undesired) Intermediate Amine-Borane Complex (Ar-CH2-NH2·BH3) BH3->Intermediate Hydrolysis Acidic Hydrolysis (HCl / MeOH, Reflux) Intermediate->Hydrolysis Product 4-Iodobenzylamine (Target Product) Hydrolysis->Product Base workup (pH >10)

Fig 1. Chemoselective reduction workflow of 4-iodobenzaldehyde oxime to 4-iodobenzylamine.

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not skip the acidic hydrolysis step, as it is the most common point of failure in borane-mediated reductions.

Materials Required:

  • 4-Iodobenzaldehyde oxime (10.0 mmol, 2.47 g)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 30.0 mL, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Methanol (10 mL)

  • 6 M Hydrochloric Acid (HCl, 10 mL)

  • 4 M Sodium Hydroxide (NaOH, aq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with dry Nitrogen (N₂) for 10 minutes.

    • Causality: Borane reacts violently with ambient moisture to form boric acid and H₂ gas, which depletes the active reducing agent.

  • Substrate Loading: Dissolve 4-iodobenzaldehyde oxime (2.47 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

  • Electrophilic Reduction: Dropwise add the BH₃·THF solution (30.0 mL, 30.0 mmol) via syringe over 15 minutes.

    • Causality: The initial Lewis acid-base complexation and hydride transfer are highly exothermic. Controlled addition prevents localized heating and suppresses side reactions.

  • Thermal Activation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to a gentle reflux (approx. 65 °C) for 4 to 6 hours.

    • Causality: While intermediate formation is rapid, the complete reduction of the hydroxylamine intermediate to the primary amine requires elevated thermal energy.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add Methanol (10 mL) dropwise.

    • Warning: Vigorous H₂ gas evolution will occur as excess borane is destroyed. Ensure proper ventilation.

  • Crucial Acidic Hydrolysis: Add 6 M HCl (10 mL) and heat the mixture to reflux for 1 hour.

    • Causality: The newly formed primary amine is a strong Lewis base that forms an exceptionally stable complex with the Lewis acidic borane (

      
      ). Standard basic or neutral workups cannot break this bond. Acidic reflux is mandatory to solvolyze the boron and liberate the amine as its hydrochloride salt.
      
  • Phase Separation & Free-Basing: Cool to room temperature and remove the THF/MeOH under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 × 20 mL) to remove non-basic organic impurities. Basify the aqueous layer to pH > 10 using 4 M NaOH.

  • Extraction & Isolation: Extract the free amine with DCM (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target 4-iodobenzylamine as a pale yellow to colorless oil/solid.

Analytical Validation & Troubleshooting

To ensure the protocol's success without relying blindly on yield mass, utilize the following self-validation checkpoints:

  • TLC Validation (Post-Extraction): Spot the crude organic layer on a silica TLC plate. Use an eluent of 10% MeOH in DCM with 1% Triethylamine (TEA). Stain the plate with Ninhydrin and heat. A distinct purple/pink spot confirms the presence of the primary amine.

  • NMR Verification: In ¹H NMR (CDCl₃), the successful reduction is marked by the disappearance of the oxime proton (>8.0 ppm) and the emergence of a benzylic CH₂ singlet at approximately 3.8 ppm. The preservation of the C–I bond is confirmed by the intact AA'BB' aromatic doublet system around 7.0 ppm and 7.6 ppm. If hydrodeiodination occurred, additional multiplet peaks corresponding to a standard monosubstituted benzene ring (7.2–7.4 ppm) would appear.

References

1.[3] Amine and hydroxylamine formation from oxime ethers | Source: rsc.org | URL: 2.[2] Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3 | Source: researchgate.net | URL: 3.[4] Product Class 15: Oximes | Source: thieme-connect.de | URL: 4.[1] Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities | Source: nih.gov | URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Iodobenzaldehyde Oxime Synthesis

Welcome to the Technical Support Center for oxime synthesis. As drug development professionals and synthetic chemists, you know that while the conversion of an aldehyde to an oxime appears trivial on paper, scaling it an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxime synthesis. As drug development professionals and synthetic chemists, you know that while the conversion of an aldehyde to an oxime appears trivial on paper, scaling it and optimizing the yield requires precise thermodynamic and kinetic control.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you maximize the yield and purity of 4-iodobenzaldehyde oxime.

Mechanistic Causality: The Two-Step Oximation Pathway

To troubleshoot yield issues, we must first understand the causality of the reaction. The synthesis of 4-iodobenzaldehyde oxime is not a single concerted step; it is a two-step addition-elimination sequence[1].

  • Nucleophilic Addition: Free hydroxylamine (NH₂OH) attacks the electrophilic carbonyl carbon of 4-iodobenzaldehyde to form a tetrahedral carbinolamine intermediate.

  • Acid-Catalyzed Dehydration: The carbinolamine undergoes dehydration to form the final carbon-nitrogen double bond of the oxime.

The critical variable here is pH . If the pH is too low (< 4.0), hydroxylamine is fully protonated into a non-nucleophilic hydroxylammonium ion, halting step one. If the pH is too high (> 7.0), the acid-catalyzed dehydration of the carbinolamine becomes the rate-limiting step, causing the reaction to stall[1].

Mechanism Aldehyde 4-Iodobenzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate (Tetrahedral) Aldehyde->Intermediate Nucleophilic Addition (Requires free NH2OH) Reagent NH2OH·HCl + NaOAc (Nucleophile Source) Reagent->Intermediate pH 4.5 - 6.0 Product 4-Iodobenzaldehyde Oxime (E/Z Isomers) Intermediate->Product Acid-Catalyzed Dehydration (Rate-Limiting at High pH)

Figure 1: Mechanistic pathway of 4-iodobenzaldehyde oximation highlighting pH dependencies.

Optimized Standard Operating Procedure (SOP)

This protocol utilizes a Sodium Acetate (NaOAc) buffer system to lock the reaction pH between 4.5 and 6.0, ensuring optimal kinetics for both the addition and dehydration steps[2][3]. This protocol is designed as a self-validating system —each step includes an observable metric to confirm success before proceeding.

Reagents:

  • 4-Iodobenzaldehyde: 1.0 equivalent

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.5 equivalents

  • Sodium acetate (NaOAc): 1.5 equivalents

  • Solvent: Methanol (MeOH) and Deionized Water (H₂O)

Step-by-Step Methodology:

  • Preparation of the Electrophile: Dissolve 1.0 eq of 4-iodobenzaldehyde in a minimal volume of MeOH (approx. 3 mL/mmol) in a round-bottom flask.

    • Self-Validation: The solution must be completely clear. Any persistent turbidity indicates degraded starting material or insufficient solvent volume.

  • Preparation of the Buffered Nucleophile: In a separate vial, dissolve 1.5 eq of NH₂OH·HCl and 1.5 eq of NaOAc in distilled water (approx. 1 mL/mmol).

    • Self-Validation: The dissolution is endothermic; the vial will feel cold. The generation of free hydroxylamine is confirmed by the complete dissolution of the salts and a measured pH of ~5.0.

  • Reaction Initiation: Add the aqueous nucleophile solution dropwise to the methanolic aldehyde solution under vigorous stirring at room temperature.

    • Self-Validation: The mixture should remain homogenous initially. A gradual onset of cloudiness over 30-60 minutes indicates the successful formation of the target oxime.

  • Maturation & Monitoring: Stir the solution at room temperature for 2 to 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1).

  • Isolation: Once the starting material is consumed, pour the reaction mixture into vigorously stirred ice-water (10 mL/mmol) to fully precipitate the product. Filter the precipitate, wash with cold water to remove inorganic salts, and dry under a vacuum[4].

    • Self-Validation: A white to pale-yellow crystalline solid confirms high purity. If the product is an oil, refer to the troubleshooting section below.

Quantitative Yield Optimization Data

The choice of base and solvent drastically alters the reaction trajectory. The table below summarizes expected yields based on the chemical environment.

Base SystemSolvent SystemOperational pHExpected YieldMechanistic Consequence
NoneEtOH / H₂O< 3.0< 20%NH₂OH remains protonated; nucleophilic attack is inhibited.
NaOH (Excess)MeOH / H₂O> 9.040 - 60%Dehydration of the carbinolamine intermediate is blocked[1][5].
PyridineEthanol6.0 - 7.075 - 85%Good yield, but requires rigorous post-reaction removal of pyridine[4].
Sodium Acetate MeOH / H₂O 4.5 - 6.0 85 - 98% Optimal buffering; fast kinetics for both addition and dehydration[2][3].

Troubleshooting & FAQs

Troubleshooting Issue Low Yield / Incomplete Conversion CheckPH Check Reaction pH Issue->CheckPH LowPH pH < 4 NH2OH is Protonated CheckPH->LowPH HighPH pH > 7 Dehydration Blocked CheckPH->HighPH OptPH pH 4.5 - 6.0 Optimal Range CheckPH->OptPH Action1 Add NaOAc Buffer LowPH->Action1 Action2 Reduce Strong Base HighPH->Action2

Figure 2: Diagnostic workflow for resolving low yield issues in oxime synthesis.

Q: My reaction stalls at 50% conversion. Adding more hydroxylamine hydrochloride doesn't push the reaction forward. What is the root cause? A: This is almost always a pH issue rather than a stoichiometry issue. If you are using a strong base like NaOH without a buffer, the pH may have drifted too high (>8). At this pH, the nucleophilic attack occurs, but the subsequent dehydration of the carbinolamine intermediate is inhibited because it lacks the necessary acid catalysis[1]. Switch to a Sodium Acetate buffer system to maintain a pH of ~5.0.

Q: I am observing two distinct, closely eluting spots on my TLC plate (Hexane:EtOAc). Is my product degrading or did a side reaction occur? A: Neither. 4-Iodobenzaldehyde oxime naturally forms as a mixture of E and Z stereoisomers. The E-isomer is thermodynamically favored and is usually the major product[4][6], but the Z-isomer will often appear as a faint secondary spot on TLC. If a single isomer is required for your downstream application, you can enrich the E-isomer by recrystallizing the crude product from a hot ethanol/water mixture.

Q: When I scale up the reaction, the product "oils out" (forms a gooey biphasic layer) instead of precipitating as a crystalline solid. How can I fix this? A: "Oiling out" occurs when the target oxime crashes out of the solution at a temperature above its melting point, or when it traps organic solvent (like methanol) within its matrix. To fix this:

  • Ensure your initial solvent ratio has enough organic solvent to keep the product fully dissolved during the reaction[4][5].

  • During isolation, do not simply add water to the reaction flask. Instead, add the reaction mixture dropwise into a large volume of vigorously stirred, ice-cold water. The rapid thermal shock and high dilution will force the oxime to form a crystalline lattice rather than an amorphous oil.

References

  • Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions Source: ResearchGate URL
  • Structure-based design and synthesis of novel CLK1 inhibitors Source: LMU Munich URL
  • Source: Royal Society of Chemistry (RSC)
  • Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)
  • Structural chemistry of oximes Source: AWS URL

Sources

Optimization

Technical Support Center: 4-Iodobenzaldehyde Oxime Purification

This guide serves as a specialized technical support resource for the purification of 4-Iodobenzaldehyde oxime (CAS: 34158-75-3). It is designed for organic chemists and process engineers requiring high-purity isolates f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 4-Iodobenzaldehyde oxime (CAS: 34158-75-3). It is designed for organic chemists and process engineers requiring high-purity isolates for cross-coupling reactions (e.g., Suzuki-Miyaura) or dehydration to nitriles.

Status: Active Operator: Senior Application Scientist Topic: Recrystallization & Troubleshooting

Executive Summary & Physical Constants

Before beginning purification, verify your target parameters. The proximity of the melting points between the starting material and the product makes thermal characterization insufficient on its own; TLC or NMR validation is required.

Parameter4-Iodobenzaldehyde (Starting Material) 4-Iodobenzaldehyde Oxime (Target)
CAS 15164-44-034158-75-3
Melting Point 78–82 °C84–87 °C [1]
Solubility (Water) InsolubleSlightly Soluble (Hot)
Solubility (EtOH) SolubleSoluble
Appearance Yellow/Beige SolidWhite/Off-white Needles

Standard Operating Procedure (SOP)

Q: What is the optimal solvent system for recrystallizing this oxime?

A: The "Golden Standard" for aromatic oximes is Aqueous Ethanol (EtOH/H₂O) . Because the iodine atom increases lipophilicity compared to simple benzaldehyde oxime, a single-solvent system (like pure ethanol) often leads to poor recovery (yield loss). A binary system allows you to fine-tune the "Cloud Point."

Recommended Ratio: Start with Ethanol (95%) and use Water as the anti-solvent.

Q: Can you provide a step-by-step protocol?

A: Yes. Follow this thermodynamic cycle to maximize crystal habit and purity.

Protocol: Aqueous Ethanol Recrystallization
  • Saturation (High T): Place crude 4-iodobenzaldehyde oxime in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60–70°C) required to dissolve the solid.

    • Pro-Tip: If the solution is dark yellow/brown, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • The Cloud Point: While maintaining gentle heat, add warm water dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1–2 drops of hot ethanol to clear the solution back to transparency.

  • Nucleation (∆T): Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Critical: Rapid cooling forces "oiling out" (liquid-liquid phase separation) rather than crystallization.

  • Growth (Low T): Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration.

  • Wash: Wash the filter cake with a cold (0°C) mixture of 2:1 Water:Ethanol.

  • Drying: Dry under high vacuum (<5 mmHg) over P₂O₅ or in a desiccator to remove trace water.

Visualization: The Purification Workflow

RecrystallizationFlow Start Crude 4-Iodobenzaldehyde Oxime Dissolve Dissolve in Hot EtOH (60-70°C) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Charcoal & Hot Filter CheckColor->Charcoal Yes CloudPoint Add Warm Water until Turbid (The Cloud Point) CheckColor->CloudPoint No Charcoal->CloudPoint Clear Add 1-2 drops EtOH to clear CloudPoint->Clear Cooling Slow Cool to RT (Avoid Disturbance) Clear->Cooling IceBath Ice Bath (0-4°C) 30 Minutes Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Dry Dry under Vacuum Filter->Dry

Figure 1: Decision logic for the purification of 4-iodobenzaldehyde oxime.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out (forming droplets) instead of crystallizing."

Diagnosis: This is the most common failure mode with oximes. It occurs when the solution cools too fast or the water content is too high, causing the product to crash out as a supercooled liquid before it can organize into a crystal lattice.

Corrective Actions:

  • Re-heat: Gently heat the mixture until the oil redissolves.

  • Adjust Solvent: Add a small amount of Ethanol (increase solubility).

  • Seed: Add a single crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Insulate: Wrap the flask in a towel to slow the cooling rate.

Issue 2: "The melting point is depressed (76–80°C)."

Diagnosis: Contamination with unreacted 4-iodobenzaldehyde (MP 78°C). The boiling points and solubilities are similar, making separation difficult if the reaction wasn't complete.

Corrective Actions:

  • Pre-Purification Wash: Before recrystallization, dissolve the crude solid in diethyl ether and wash with saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[1][2][3] Bisulfite forms a water-soluble adduct with the unreacted aldehyde, removing it from the organic layer. The oxime remains in the ether layer.

  • verify Conversion: Run a TLC (Hexane/EtOAc 4:1). The aldehyde typically has a higher R_f than the oxime.

Issue 3: "I have two spots on my TLC plate after purification."

Diagnosis: You are likely seeing E/Z Isomerism . Oximes exist as E (trans) and Z (cis) isomers. The E-isomer is generally the major, thermodynamically stable product, but acid catalysis or heating can equilibrate them.

  • Action: This is often acceptable for subsequent reactions (like dehydration to nitriles). If pure E-isomer is required for crystallography, perform a slower recrystallization or use column chromatography (Silica gel, Hexane/EtOAc gradient).

Advanced Mechanism: E/Z Isomerization

Understanding the geometry is vital if your downstream application is stereospecific.

Isomerism cluster_0 Equilibrium Factors E_Isomer E-Isomer (Major Product) Thermodynamically Stable Z_Isomer Z-Isomer (Minor Product) Kinetically Favored E_Isomer->Z_Isomer hv (Light) Z_Isomer->E_Isomer Acid/Heat Acid Acid/Heat

Figure 2: Isomerization dynamics. Acidic conditions during synthesis or workup favor the conversion of Z to the more stable E isomer.

References

  • Royal Society of Chemistry. (2012).[3] Synthesis of 4-(bromoethynyl)benzaldehyde oxime and 4-iodobenzaldehyde oxime data. Electronic Supplementary Material (ESI) for Chemical Communications.[3] Retrieved from [Link]

  • Organic Syntheses. General methods for Oxime preparation and purification. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 4-Iodobenzaldehyde Oxime Extraction

Prepared by: Your Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Iodobenzaldehyde Oxime...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Iodobenzaldehyde Oxime. The following question-and-answer-based guide provides in-depth technical advice and troubleshooting protocols to ensure efficient and high-purity extraction of your target compound.

Section 1: Foundational Principles & Key Compound Properties

This section addresses the fundamental questions regarding the physicochemical properties of 4-Iodobenzaldehyde Oxime and the core principles of solvent selection for its extraction.

Q1: What are the critical physicochemical properties of 4-Iodobenzaldehyde Oxime that influence solvent selection?

To select an appropriate solvent, we must first understand the molecule we are trying to extract. 4-Iodobenzaldehyde Oxime has a distinct chemical personality derived from its three main components:

  • Iodinated Phenyl Ring: This large, non-polar aromatic ring system makes the molecule significantly hydrophobic. The iodine atom further increases its molecular weight and contributes to its non-polar character. The parent compound, 4-Iodobenzaldehyde, is noted as being insoluble in water[1][2].

  • Oxime Functional Group (-CH=N-OH): The oxime group is the source of the molecule's polarity. It features a polar C=N bond and a hydroxyl (-OH) group capable of both donating and accepting hydrogen bonds[3]. This gives the molecule a moderately polar character, distinguishing it from its aldehyde precursor[4].

  • Weak Acidity: The hydroxyl proton of the oxime group is weakly acidic, with a pKa typically in the range of 10-12[5]. This property is critically important as it allows for manipulation of the compound's solubility based on the pH of the aqueous phase. In a basic solution, the oxime can be deprotonated to form an anionic salt, which is significantly more water-soluble.

In essence, 4-Iodobenzaldehyde Oxime is an amphiphilic molecule with a dominant non-polar region and a localized polar, hydrogen-bonding, weakly acidic functional group. The ideal solvent will effectively solvate both aspects of this structure.

Q2: What are the "Golden Rules" for selecting an ideal extraction solvent?

An effective liquid-liquid extraction is governed by a few key principles. The chosen organic solvent should exhibit the following characteristics[6][7][8]:

  • Immiscibility with the Primary Solvent: The extraction solvent must not be miscible with the solution containing your compound (typically an aqueous reaction mixture). This is why highly polar solvents like ethanol, methanol, and acetone are unsuitable for extracting from water[7][9].

  • High Solubility & Selectivity for the Target Compound: The solvent must have a strong affinity for 4-Iodobenzaldehyde Oxime, ensuring the compound preferentially moves from the aqueous phase to the organic phase. This is often summarized by the principle "like dissolves like"—a moderately polar compound will dissolve best in a moderately polar solvent[8].

  • Poor Solubility for Impurities: Ideally, the solvent should leave impurities (e.g., unreacted starting materials, inorganic salts, polar byproducts) behind in the aqueous phase[7].

  • Sufficient Volatility: The solvent should have a relatively low boiling point to allow for its easy removal from the purified product via rotary evaporation without requiring excessive heat, which could degrade the oxime[8].

  • Safety and Practicality: The solvent should be non-toxic, non-flammable, and cost-effective. While no solvent is perfect, a balance of these factors is desirable. For example, dichloromethane is an excellent solvent but is toxic, whereas diethyl ether is a good solvent but is highly flammable[7].

Section 2: Solvent Recommendations & Comparative Data

This section provides specific solvent recommendations and a data-driven comparison to aid in your selection process.

Q3: Which solvents are recommended for extracting 4-Iodobenzaldehyde Oxime, and why?

Based on the molecule's moderately polar nature, the following solvents are highly recommended:

  • Ethyl Acetate (EtOAc): This is often the first choice. As a moderately polar solvent, it effectively solvates both the non-polar aromatic ring and the polar oxime group, leading to a high partition coefficient[6]. It has a convenient boiling point for easy removal and is less toxic than chlorinated solvents.

  • Dichloromethane (DCM or Methylene Chloride): DCM is an excellent and versatile solvent with high solvating power for a wide range of organic compounds[6]. Its density is greater than water, which can simplify separations by forming the bottom layer. However, it is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Diethyl Ether (Et₂O): A classic extraction solvent, diethyl ether is effective for moderately polar compounds. Its primary drawbacks are its extremely high volatility and flammability, which require careful handling.

Q4: Are there any solvents I should generally avoid for this extraction?

Yes. The following solvents are generally unsuitable for a standard aqueous liquid-liquid extraction of this compound:

  • Highly Polar Solvents (Methanol, Ethanol, Acetone, Acetonitrile): These are miscible with water and will not form a separate layer for extraction[7][9].

  • Highly Non-Polar Solvents (Hexane, Heptane, Cyclohexane): While excellent for dissolving non-polar compounds, these solvents may not be polar enough to efficiently solvate the oxime functional group, leading to poor extraction yields[6][8]. They are, however, useful for washing the crude product to remove non-polar impurities like grease.

Solvent Properties Comparison Table

The table below summarizes key properties of common solvents to help guide your decision-making process.

SolventFormulaPolarity IndexBoiling Point (°C)Density (g/mL)Key Safety & Handling Notes
Recommended
Ethyl AcetateC₄H₈O₂4.4770.902Flammable liquid. Good general-purpose choice.
DichloromethaneCH₂Cl₂3.1401.326Toxic and volatile; handle in a fume hood. Forms the bottom layer.
Diethyl EtherC₄H₁₀O2.8350.713Extremely flammable; peroxide former. High volatility.
Not Recommended
HexaneC₆H₁₄0.1690.655Too non-polar for efficient extraction of the oxime. Flammable.
EthanolC₂H₆O4.3780.789Miscible with water; unsuitable for LLE from aqueous solutions.
WaterH₂O10.21001.000The typical primary solvent from which the product is extracted.
Section 3: Practical Workflow & Troubleshooting Guide

This section provides a visual decision-making tool, a standard extraction protocol, and answers to common troubleshooting questions.

Solvent Selection Decision Tree

This diagram outlines the logical workflow for selecting the optimal solvent based on experimental priorities.

SolventSelection start Start: Need to Extract 4-Iodobenzaldehyde Oxime priority What is the main priority? start->priority safety Safety & Low Toxicity priority->safety yield Highest Yield & Purity priority->yield speed Speed of Evaporation priority->speed use_etoac Use Ethyl Acetate (EtOAc) safety->use_etoac use_dcm Use Dichloromethane (DCM) yield->use_dcm use_ether Consider Diethyl Ether (handle with care) speed->use_ether check_emulsion Monitor for Emulsion use_etoac->check_emulsion use_dcm->check_emulsion use_ether->check_emulsion emulsion_yes Emulsion Formed check_emulsion->emulsion_yes Yes emulsion_no No Emulsion check_emulsion->emulsion_no No troubleshoot Proceed to Troubleshooting Q6 emulsion_yes->troubleshoot proceed Proceed with Extraction emulsion_no->proceed

Caption: Decision tree for solvent selection in 4-Iodobenzaldehyde Oxime extraction.

Q5: I've chosen a solvent. What is a standard protocol for liquid-liquid extraction?

Please see the detailed step-by-step methodology in Section 4 for a complete protocol. The general workflow involves transferring the aqueous reaction mixture to a separatory funnel, adding the chosen organic solvent, shaking vigorously to ensure thorough mixing, allowing the layers to separate, and then draining the organic layer. This process is typically repeated 2-3 times to maximize product recovery[10].

Q6: My extraction is forming a persistent emulsion. How can I resolve this?

Emulsions are a common problem where the aqueous and organic layers fail to separate cleanly, often due to the presence of fine solids or surfactant-like byproducts. Here are several strategies to "break" an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, which often forces the layers to separate.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking.

  • Change Temperature: Sometimes gently warming the funnel in a warm water bath can help break the emulsion.

  • Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can remove the particulate matter and resolve the issue.

  • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method.

Q7: My final product is impure. How can I use solvent washes to improve purity?

Aqueous washes of the combined organic extracts are crucial for removing different types of impurities[11].

  • To Remove Acidic Impurities: Wash the organic layer with a dilute basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). This will deprotonate and dissolve any strong acidic impurities, pulling them into the aqueous layer. It will generally not be basic enough to deprotonate the weakly acidic oxime, leaving your product in the organic phase.

  • To Remove Basic Impurities: Wash with a dilute acidic solution, such as 1 M aqueous hydrochloric acid (HCl). This will protonate and remove basic impurities, like unreacted hydroxylamine or pyridine if it was used as a base[11].

  • To Remove Water-Soluble Impurities: A final wash with brine (saturated NaCl solution) will remove the majority of dissolved water from the organic layer before the drying step.

Q8: The extraction yield is lower than expected. What are the common causes and solutions?

Low yield can stem from several issues during the reaction or workup:

  • Incomplete Reaction: Use TLC to confirm the starting aldehyde has been fully consumed before beginning the extraction.

  • Incorrect pH: If the aqueous phase is too basic, your oxime product may be partially deprotonated and lost to the aqueous layer. Ensure the pH is neutral or slightly acidic during extraction.

  • Insufficient Extractions: A single extraction is rarely sufficient. Perform at least three extractions with fresh portions of the organic solvent to ensure complete recovery of the product.

  • Product Loss During Workup: Ensure you are not using excessive heat during solvent evaporation. Also, be careful not to discard the wrong layer from the separatory funnel.

Section 4: Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for a typical extraction workflow.

Protocol: Liquid-Liquid Extraction of 4-Iodobenzaldehyde Oxime from an Aqueous Reaction Mixture

Objective: To isolate crude 4-Iodobenzaldehyde Oxime from an aqueous reaction mixture into an organic solvent.

Materials:

  • Aqueous reaction mixture containing 4-Iodobenzaldehyde Oxime.

  • Separatory funnel (select a size approximately double the total volume of the aqueous and organic phases).

  • Ethyl Acetate (EtOAc).

  • Deionized Water.

  • Saturated aqueous NaCl solution (Brine).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Erlenmeyer flasks or beakers.

  • Rotary evaporator.

Methodology:

  • Preparation:

    • Ensure the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS).

    • Cool the reaction mixture to room temperature. If any solids have precipitated, they should be dissolved by adding a minimal amount of the chosen extraction solvent before proceeding.

  • First Extraction:

    • Transfer the aqueous reaction mixture to the separatory funnel.

    • Add a volume of Ethyl Acetate approximately equal to the volume of the aqueous layer.

    • Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.

    • Close the stopcock and shake the funnel vigorously for 30-60 seconds, venting periodically.

    • Place the funnel back on a ring stand and allow the layers to fully separate. The less dense EtOAc will be the top layer.

  • Separation:

    • Carefully drain the lower aqueous layer into a clean beaker or flask.

    • Pour the upper organic layer out through the top opening of the funnel into a separate clean Erlenmeyer flask labeled "Combined Organic Extracts." This prevents re-contamination from any droplets of the aqueous layer remaining in the stopcock.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Add a fresh portion of Ethyl Acetate (typically 1/2 of the initial volume).

    • Repeat the shaking and separation steps (2 & 3).

    • Combine this second organic extract with the first in the "Combined Organic Extracts" flask.

    • Perform a third extraction for maximum yield.

  • Washing the Organic Phase:

    • Return the combined organic extracts to the separatory funnel.

    • Add a volume of deionized water (approx. 1/4 of the organic volume), shake, separate, and discard the aqueous layer.

    • Add a volume of brine (approx. 1/4 of the organic volume), shake, separate, and discard the aqueous (brine) layer. This step helps to remove bulk water from the organic phase.

  • Drying and Isolation:

    • To the washed organic extract, add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ (enough so that some of the drying agent remains free-flowing and does not clump together).

    • Swirl the flask for 5-10 minutes to allow the drying agent to absorb residual water.

    • Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

    • Remove the solvent (Ethyl Acetate) using a rotary evaporator. Be mindful of the bath temperature to avoid product degradation.

    • The remaining solid or oil is your crude 4-Iodobenzaldehyde Oxime, which can be further purified if necessary (e.g., by recrystallization or column chromatography).

References
  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • MDPI. (2023, November 7). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules.
  • University of Alberta. Conditions for Ideal Extraction Solvents.
  • CDC Stacks. Isolation and analysis of carbonyl compounds as oximes.
  • PubChem. 4-Iodobenzaldehyde | C7H5IO | CID 96657.
  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
  • ResearchGate. (2025, August 5). Synthesis of oxime from a renewable resource for metal extraction.
  • Benchchem. Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine.
  • MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review.
  • ChemicalBook. (2026, January 13). 4-Iodobenzaldehyde | 15164-44-0.
  • ChemicalBook. (2023, December 27). Polarity of Benzaldehyde.
  • Vciskan, V., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Synthetic Communications, 19(3).
  • Benchchem. Benzaldehyde, oxime, (Z)- | 622-32-2.
  • ChemicalBook. 15164-44-0(4-Iodobenzaldehyde) Product Description.

Sources

Optimization

Technical Support Center: 4-Iodobenzaldehyde Oxime Purity Optimization

Introduction Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 4-Iodobenzaldehyde oxime (CAS: Not universally assigned, typically derived from Aldehyde CAS 15164-44-0...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 4-Iodobenzaldehyde oxime (CAS: Not universally assigned, typically derived from Aldehyde CAS 15164-44-0).

While the condensation of 4-iodobenzaldehyde with hydroxylamine is a standard textbook reaction, the presence of the iodine atom and the potential for stereoisomerism (E/Z) introduces specific challenges. The iodine moiety renders the ring sensitive to metal-catalyzed coupling (if trace metals are present) and photolytic cleavage, while the oxime functionality is prone to dehydration or isomerization.

This guide moves beyond basic protocols to address the causality of low purity and provides self-validating troubleshooting steps.

Visual Diagnostic: The Impurity Landscape

Before adjusting your protocol, identify your specific failure mode using the pathway analysis below.

OximePathways Aldehyde 4-Iodobenzaldehyde (Starting Material) Oxime 4-Iodobenzaldehyde Oxime (Target Product) Aldehyde->Oxime + NH2OH·HCl (Standard Path) Iodine Free Iodine (I2) (Photolytic Cleavage) Aldehyde->Iodine UV Light Oxime->Oxime E/Z Isomerization (Acid/Solvent) Nitrile 4-Iodobenzonitrile (Dehydration Impurity) Oxime->Nitrile Heat/Acid (-H2O) Amide 4-Iodobenzamide (Beckmann Rearrangement) Oxime->Amide Lewis Acid/Heat Oxime->Iodine UV Light/Pd Trace

Figure 1: Reaction landscape showing the target pathway (green) and potential degradation routes (red/yellow).

Module 1: Incomplete Conversion (The "Aldehyde" Peak)

Symptom: 1H NMR shows a persistent singlet around 10.0 ppm (aldehyde proton) alongside the oxime singlet (typically 8.1–8.3 ppm ).

Root Cause: Oxime formation exhibits a bell-shaped pH-rate profile.

  • Too Acidic (pH < 3): The hydroxylamine amine group is fully protonated (

    
    ), rendering it non-nucleophilic.
    
  • Too Basic (pH > 9): The carbonyl group is less electrophilic, and the carbinolamine intermediate may revert to starting material rather than dehydrating.

Troubleshooting Protocol:

  • Buffer Control: Do not rely solely on NaOH. Use Sodium Acetate (NaOAc) in excess (1.5–2.0 equiv) relative to Hydroxylamine Hydrochloride. This buffers the HCl released, maintaining the optimal pH (approx. 4.5–5.0) for the dehydration step [1].

  • Order of Addition: Dissolve the hydroxylamine hydrochloride and base first in water, then add this to the ethanolic solution of the aldehyde. This prevents local regions of high acidity that can degrade the aldehyde.

Module 2: Stereochemical Purity (The E/Z Problem)

Symptom: Broad melting point range or "split" peaks in NMR/HPLC. Technical Insight: Benzaldehyde oximes exist as E (anti) and Z (syn) isomers. The E-isomer is generally thermodynamically more stable due to less steric hindrance between the aromatic ring and the hydroxyl group.

IsomerStability1H NMR (CH=N)
(E)-Isomer Thermodynamic Product (Major)Typically downfield (~8.15 ppm)
(Z)-Isomer Kinetic Product (Minor)Typically upfield (~7.50 ppm)

Corrective Action:

  • Thermodynamic Equilibration: If you observe a mixture, reflux the crude solid in ethanol with a catalytic amount of HCl (1-2 drops) for 1 hour. This drives the mixture toward the stable E-isomer.

  • Slow Crystallization: Rapid cooling traps the Z-isomer. Allow the recrystallization solution to cool to room temperature over 2 hours before placing it on ice.

Module 3: Coloration & Decomposition (The "Yellow" Solid)

Symptom: Product is yellow or brown (Pure oximes are typically white/off-white). Root Cause:

  • Iodine Liberation: Aryl iodides are light-sensitive. Photolytic cleavage of the C-I bond releases radical iodine, which causes yellowing.

  • Trace Metal Contamination: If the aldehyde was synthesized via Pd/Cu catalysis (e.g., Sandmeyer or halogen exchange) and not scavenged properly, trace metals can catalyze decomposition during the oxime reflux.

Corrective Action:

  • The Bisulfite Wash: During workup, wash the organic phase (or the solid filter cake) with 10% Sodium Metabisulfite (

    
    ) . This reduces free iodine (
    
    
    
    ) back to iodide (
    
    
    ), removing the color.
  • Darkness: Wrap the reaction flask in aluminum foil during reflux.

Module 4: Advanced Purification Protocols

If simple recrystallization fails, use the Acid-Base Extraction Method . This utilizes the weak acidity of the oxime proton (


) to separate it from neutral impurities (aldehyde, nitrile).
Protocol A: Acid-Base Extraction (High Purity)

This method is superior for removing unreacted aldehyde.

  • Dissolution: Dissolve crude solid in Diethyl Ether or Ethyl Acetate .

  • Extraction (Target to Aqueous): Extract the organic layer 2x with 2M NaOH .

    • Mechanism:[1][2][3] The oxime deprotonates to form the water-soluble oximate salt (

      
      ).
      
    • Fate of Impurities: Neutral aldehyde and nitrile remain in the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous NaOH layer (containing product) to 0°C.

  • Acidification: Slowly add 2M HCl dropwise with vigorous stirring until pH ~5-6.

    • Result: The pure oxime will precipitate out as a white solid.

  • Collection: Filter, wash with water, and dry.

Protocol B: Recrystallization (Standard)

Best for removing trace salts and improving crystal habit.

  • Solvent System: Ethanol/Water (1:1 to 1:2 ratio).

  • Procedure:

    • Dissolve solid in minimum boiling ethanol.

    • Add hot water dropwise until persistent turbidity is just observed.

    • Add 1-2 drops of ethanol to clear the solution.

    • Critical Step: Let cool to room temp undisturbed (3-4 hours).

    • Filter and wash with cold 20% ethanol/water.

Summary of Quantitative Data

ParameterStandard ValueTroubleshooting Target
Appearance White needles/powderIf Yellow: Wash with

Melting Point ~105–115°C (Est. for E-isomer)*Broad range (>5°C) indicates E/Z mix
NMR Shift (CH=N) ~8.1 ppm (singlet)If ~10.0 ppm peak exists: Reprocess
Yield 85–95%If <70%: Check pH buffer

*Note: Melting points for iodinated derivatives can vary by polymorph. Use NMR for definitive purity.

Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Analyze Crude Product CheckNMR Check 1H NMR Start->CheckNMR AldehydePeak Peak at ~10.0 ppm? CheckNMR->AldehydePeak IsPure Spectroscopically Pure? AldehydePeak->IsPure No ActionReprocess Action: Reprocess with NH2OH·HCl + NaOAc AldehydePeak->ActionReprocess Yes (Major) ActionBaseExtract Action: Acid-Base Extraction (Protocol A) AldehydePeak->ActionBaseExtract Yes (Minor <10%) ColorCheck Is Solid Yellow/Brown? IsPure->ColorCheck Yes ActionWash Action: Wash with Na2S2O5 (Bisulfite) ColorCheck->ActionWash Yes ActionRecrys Action: Recrystallize (EtOH/H2O) ColorCheck->ActionRecrys No (White but low MP)

Figure 2: Step-by-step decision matrix for purification.

References

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

  • BenchChem. (2025).[4][5] Technical Support Center: Purification of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime. BenchChem Technical Guides. Link

  • Organic Syntheses. (1930). Heptaldoxime (General Oxime Protocol). Organic Syntheses, Coll.[6] Vol. 2, p. 313. Link

  • Wikipedia. (2025). Benzaldehyde oxime (Isomer Data).[2][4][7][8] Wikimedia Foundation. Link

Sources

Troubleshooting

preventing hydrolysis of 4-Iodobenzaldehyde oxime during storage

Status: Active Guide Compound: 4-Iodobenzaldehyde Oxime (CAS: 34158-75-3 / Derived from 15164-44-0) Target Audience: Medicinal Chemists, Process Chemists, Stability Officers Executive Summary: The Stability Challenge 4-I...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Guide Compound: 4-Iodobenzaldehyde Oxime (CAS: 34158-75-3 / Derived from 15164-44-0) Target Audience: Medicinal Chemists, Process Chemists, Stability Officers

Executive Summary: The Stability Challenge

4-Iodobenzaldehyde oxime is a valuable intermediate in cross-coupling reactions (Suzuki, Sonogashira) due to the labile C-I bond, and a precursor for nitriles and amines. However, its storage stability is compromised by two primary vectors: Acid-Catalyzed Hydrolysis and Photolytic Iodine Cleavage .

Users frequently report the material turning from a white/off-white solid to a yellow, moist paste. This indicates a dual failure:

  • Hydrolysis: Moisture and trace acid revert the oxime to 4-iodobenzaldehyde and hydroxylamine.

  • Iodine Liberation: Light exposure cleaves the C-I bond, releasing iodine (

    
    ), which acts as a Lewis acid catalyst, accelerating further degradation.
    

This guide provides the definitive protocols to arrest these pathways.

The Mechanism of Failure

To prevent degradation, one must understand the "Hydrolysis Loop." Oxime formation is reversible. In the presence of water and protons (


), the equilibrium shifts back to the aldehyde.
Figure 1: Acid-Catalyzed Hydrolysis Pathway

HydrolysisMechanism Oxime 4-Iodobenzaldehyde Oxime (R-CN-OH) Protonated Protonated Intermediate (R-CNH+-OH) Oxime->Protonated + H+ (Acid Trace) Tetrahedral Tetrahedral Intermediate (R-C(OH)(NHOH)) Protonated->Tetrahedral + H2O (Moisture) Aldehyde 4-Iodobenzaldehyde (Hydrolysis Product) Tetrahedral->Aldehyde Elimination Hydroxylamine Hydroxylamine (NH2OH) Tetrahedral->Hydroxylamine Elimination Aldehyde->Oxime Reversible (Requires Base)

Caption: The acid-catalyzed hydrolysis pathway. Note that trace acid (


) is not consumed, meaning a small impurity can catalyze the degradation of the entire batch if moisture is present.

Troubleshooting Guide (Q&A)

Q1: My sample has turned yellow and sticky. Is it usable?

Diagnosis: The yellow color is likely free iodine (


) or conjugated degradation products, while the "stickiness" or "wetness" suggests the presence of 4-iodobenzaldehyde (which has a lower melting point and can form eutectic mixtures) and hygroscopic hydroxylamine salts.
Action: 
  • Do NOT use for sensitive catalytic steps (e.g., Pd-catalyzed coupling), as free iodine poisons catalysts and the aldehyde will compete for reagents.

  • Remediation: Perform the Recrystallization Protocol (Section 5) immediately.

Q2: I stored the vial in the fridge, but it still degraded. Why?

Diagnosis: "Fridge" does not equal "Dry." Refrigerators often have high humidity. If the vial was not sealed with parafilm or stored in a secondary desiccator, moisture condensed inside the cold vial upon opening or through permeable caps. Action: Adopt the "Desiccated Cold Chain" protocol (Section 4).

Q3: Does the pH of the storage environment matter?

Diagnosis: Yes. Oximes are stable at neutral to slightly basic pH. Contact with acidic vapors (e.g., HCl fumes in a shared chemical cabinet) or storage in glass vials with acidic surface residues accelerates hydrolysis. Action: Store away from volatile acids. Ensure glass vials are acid-washed or silylated if long-term storage is required.

Storage & Handling Protocols

To ensure shelf-life >12 months, you must control three variables: Moisture, Acid, and Light.

The "Triad" Storage System
VariableRequirementTechnical Rationale
Temperature -20°C (Optimal) or 2-8°CLowers kinetic energy, slowing hydrolysis rate significantly.
Atmosphere Inert Gas (Argon/N2) Displaces oxygen (prevents oxidation) and atmospheric moisture.[1]
Container Amber Glass + Desiccant Amber glass blocks UV light (protects C-I bond). Secondary containment with Drierite/Silica prevents moisture ingress.
Step-by-Step Storage SOP
  • Transfer: Place the pure oxime into an Amber Vial with a Teflon-lined screw cap.

  • Purge: Flush the headspace gently with Argon or Nitrogen for 30 seconds before sealing.

  • Seal: Wrap the cap junction tightly with Parafilm or electrical tape.

  • Secondary Containment: Place the sealed vial inside a larger jar containing a pouch of Activated Silica Gel or Calcium Chloride.

  • Store: Place the entire assembly in a -20°C freezer.

Experimental Protocols

Protocol A: Quality Control (QC) Check

Before using stored material, verify integrity.

Method: 1H NMR (CDCl3 or DMSO-d6)

  • Target Signal (Oxime): Look for the oxime methine proton (

    
    ) singlet around 8.1 - 8.3 ppm .
    
  • Impurity Signal (Aldehyde): Look for the aldehyde proton (

    
    ) singlet around 9.9 - 10.1 ppm .
    
  • Calculation: Integration of Aldehyde / (Aldehyde + Oxime) = % Hydrolysis.

  • Acceptance Criteria: < 2% Aldehyde for sensitive catalysis; < 5% for general synthesis.

Protocol B: Purification (Recrystallization)

Use this if hydrolysis > 5%.

Principle: 4-Iodobenzaldehyde oxime is typically less soluble in cold ethanol/water mixtures than the aldehyde impurity and hydroxylamine salts.

  • Solvent: Prepare a mixture of Ethanol (95%) and Water .

  • Dissolution: Dissolve the crude yellow solid in the minimum amount of boiling Ethanol.

  • Precipitation:

    • Remove from heat.

    • Add warm water dropwise until the solution just becomes turbid (cloudy).

    • Add a few drops of Ethanol to clear it again.

  • Crystallization: Allow to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white crystals/needles.

  • Drying: Dry under high vacuum over

    
     or KOH (to absorb acid/water) for 4 hours. Crucial:  Ensure material is bone-dry before storage.
    

Decision Tree: Handling Degraded Material

DecisionTree Start Inspect Sample (Visual Check) Color Is it White/Off-White? Start->Color Yellow Is it Yellow/Orange? Color->Yellow No Texture Is it Dry/Crystalline? Color->Texture Yes ActionPurify Recrystallize (Protocol B) Yellow->ActionPurify Mild Yellowing ActionDiscard Discard if >50% degraded or buy fresh Yellow->ActionDiscard Deep Orange/Brown Wet Is it Sticky/Paste? Texture->Wet No ActionUse Proceed to QC (NMR) Then Use Texture->ActionUse Yes Wet->ActionPurify Yes

Caption: Workflow for assessing sample integrity before experiment initiation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96657, 4-Iodobenzaldehyde. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses acid-catalyzed mechanisms). Retrieved from [Link]

Sources

Optimization

optimizing reaction time for oxime formation from aldehydes

Topic: Optimizing Reaction Time for Oxime Formation from Aldehydes Ticket Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Bioconjugation Support Hub You have reached the Tier 3 Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Time for Oxime Formation from Aldehydes Ticket Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Bioconjugation Support Hub

You have reached the Tier 3 Technical Support desk. We understand that while oxime ligation is a "click" chemistry staple due to its chemoselectivity and hydrolytic stability, it often suffers from sluggish kinetics—particularly at the neutral pH required for delicate protein or cell-surface engineering.[1][2]

This guide is structured to troubleshoot the rate-limiting steps of your reaction. We move beyond "add more reagent" and focus on the mechanistic levers you can pull: Catalysis, pH modulation, and Concentration.

Part 1: The Accelerator Hub (Catalysis & Kinetics)

Ticket #101: "My reaction takes 24+ hours. How do I speed it up?"

Diagnosis: The rate-limiting step in oxime formation is the dehydration of the tetrahedral carbinolamine intermediate. At neutral pH, this step is slow because it requires acid catalysis.

Solution: Nucleophilic Catalysis (Aniline/pPDA) Do not rely solely on concentration. You must introduce a nucleophilic catalyst. Aniline and its derivatives (specifically p-phenylenediamine, pPDA) act as "proton transfer agents" and form a highly reactive Schiff base intermediate.

The Mechanism:

  • Schiff Base Formation: The catalyst (aniline) attacks the aldehyde faster than the hydroxylamine, forming a protonated imine (Schiff base).

  • Transimination: The hydroxylamine attacks this activated Schiff base.

  • Release: The oxime forms, and the aniline is regenerated.

Visualizing the Catalytic Cycle

OximeCatalysis Aldehyde Aldehyde (Substrate) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase Fast Attack Water H2O Catalyst Catalyst (Aniline/pPDA) Catalyst->SchiffBase SchiffBase->Catalyst Catalyst Regenerated Oxime Final Oxime Product SchiffBase->Oxime Transimination (Rate Determining Step Accelerated) Hydroxylamine Hydroxylamine (R-ONH2) Hydroxylamine->Oxime

Caption: Figure 1. The catalytic cycle of aniline-mediated oxime ligation.[3][4][5][6][7][8] The catalyst bypasses the slow direct attack by forming a highly electrophilic Schiff base intermediate.

FAQ: Catalyst Selection

Q: Should I use Aniline or p-Phenylenediamine (pPDA)?

  • Use Aniline (10-100 mM) if your pH is acidic (4.5–5.0).

  • Use pPDA (1-10 mM) if you are working at neutral pH (7.0-7.4) .

    • Expert Insight: pPDA is up to 19-fold faster than aniline at pH 7 due to its higher nucleophilicity and the favorable equilibrium of its Schiff base intermediate [1, 2].

Part 2: The pH Balancing Act

Ticket #102: "My protein precipitates at pH 4.5. Can I run this at pH 7?"

Diagnosis: The classic "sweet spot" for oxime formation is pH 4.5 because the carbonyl oxygen is protonated (activated), but the hydroxylamine remains unprotonated (nucleophilic). At pH 7, the reaction slows drastically because the carbonyl is not activated.

Solution: Buffer & Catalyst Matrix You can run the reaction at pH 7, but you must use a catalyst to compensate for the lack of acid catalysis.

Optimization Matrix
ConditionTarget pHBuffer SystemRecommended CatalystExp. Rate Constant (

)
Standard 4.50.1M Na AcetateNone~ 0.01 - 0.1
Accelerated 4.50.1M Na AcetateAniline (100 mM)~ 40 - 400
Neutral (Slow) 7.0PBS / HEPESNone< 0.001 (Stalled)
Neutral (Fast) 7.0PBS / HEPESpPDA (10 mM) ~ 10 - 50

Data summarized from Dirksen et al. [1] and Crisalli et al. [2].[4]

Part 3: Troubleshooting & Logic Flow

Ticket #103: "The reaction is still incomplete after 4 hours."

Troubleshooting Protocol: Follow this logic tree to identify the bottleneck.

Troubleshooting Start Issue: Incomplete Reaction Solubility Is the Aldehyde/Linker fully soluble? Start->Solubility CheckpH Check pH Solubility->CheckpH Yes (Clear) AddDMSO Add 10-20% DMSO or Acetonitrile Solubility->AddDMSO No (Cloudy) IsAcidic Is pH < 5.0? CheckpH->IsAcidic CatalystCheck Is Catalyst Present? IsAcidic->CatalystCheck Yes (pH 4.5) SwitchCatalyst Switch to pPDA (10mM) IsAcidic->SwitchCatalyst No (pH 7.0) AddAniline Add Aniline (100mM) CatalystCheck->AddAniline No Concentration Are reactants < 100 µM? CatalystCheck->Concentration Yes IncreaseConc Increase Conc. or Use Excess Reagent (5-10 equiv) Concentration->IncreaseConc Yes

Caption: Figure 2.[8] Troubleshooting logic flow for optimizing oxime ligation yields.

Part 4: Standard Operating Procedures (SOPs)

SOP-A: High-Efficiency Neutral Ligation (Recommended for Proteins)

Use this protocol for delicate biomolecules that cannot withstand acidic conditions.

Reagents:

  • Buffer: PBS (pH 7.4) or 100 mM Phosphate Buffer (pH 7.0).

  • Catalyst Stock: 100 mM p-phenylenediamine (pPDA) in DMSO or Water. (Freshly prepared to avoid oxidation).

  • Aldehyde Substrate: 100 µM - 1 mM final concentration.

  • Aminooxy Ligand: 5–10 equivalents relative to aldehyde.

Protocol:

  • Dissolve the aminooxy ligand in the buffer.

  • Add the aldehyde substrate.

  • Initiate by adding pPDA stock to a final concentration of 10 mM .

  • Incubate at 25°C for 1–2 hours.

  • Quench/Purify: Remove excess pPDA via desalting column (PD-10) or dialysis.

Self-Validation Step:

  • Observation: The solution may turn slightly yellow/orange. This is normal and indicates the formation of the active Schiff base intermediate or minor oxidation of pPDA.

  • Verification: Analyze a small aliquot via LC-MS. You should see the mass shift corresponding to the oxime (

    
    ).
    
SOP-B: Acidic Ligation (Robust Substrates)

Use this protocol for peptides, polymers, or small molecules.

Reagents:

  • Buffer: 0.1 M Sodium Acetate, pH 4.5.

  • Catalyst: Aniline (Pure liquid or 1M stock).

Protocol:

  • Prepare reaction mixture in Acetate buffer.

  • Add Aniline to a final concentration of 100 mM .

  • Incubate at 37°C for 1–4 hours.

  • Purify via HPLC.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Expanding the scope of chemoselective peptide ligations in chemical biology." Current Opinion in Chemical Biology, 12(6), 760-766.

  • Crisalli, P., & Kool, E. T. (2013).[4][9] "Water-soluble organocatalysts for hydrazone and oxime formation." The Journal of Organic Chemistry, 78(3), 1184-1189.

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481.

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes.

Sources

Troubleshooting

separating E and Z isomers of 4-Iodobenzaldehyde oxime

Welcome to the Technical Support Center for Advanced Chemical Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and characterizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals tasked with the isolation and characterization of the (E) and (Z) isomers of 4-Iodobenzaldehyde oxime.

Due to the stereoelectronic properties of the C=N double bond, the oximation of 4-iodobenzaldehyde typically yields a diastereomeric mixture. Separating these isomers is notoriously challenging due to their similar physicochemical profiles and the risk of interconversion. This guide provides field-proven, self-validating methodologies to ensure structural integrity and high-purity isolation.

Logical Workflow for Isomer Separation

G Syn Synthesis (4-Iodobenzaldehyde + NH2OH) Crude Crude Mixture (E/Z Isomers) Syn->Crude Chrom Flash Chromatography (Hexane/EtOAc) Crude->Chrom Method A Cryst Fractional Crystallization (Solvent Screening) Crude->Cryst Method B E_iso Pure (E)-Isomer Chrom->E_iso Z_iso Pure (Z)-Isomer Chrom->Z_iso Cryst->E_iso Precipitates Cryst->Z_iso Mother Liquor Verif Analytical Verification (1H NMR & HPLC) E_iso->Verif Z_iso->Verif

Caption: Logical workflow for the synthesis, separation, and verification of E/Z oxime isomers.

Section 1: Chromatographic Separation (Flash & HPLC)

Standard silica gel chromatography is the primary method for resolving oxime isomers, exploiting the differential hydrogen-bonding capabilities of the spatially distinct hydroxyl groups[1].

Step-by-Step Methodology: Deactivated Silica Gel Chromatography
  • Stationary Phase Preparation: Slurry-pack a column with fine silica gel (230–400 mesh). Critical Step: Pre-treat the silica by passing 1 column volume of 1% Triethylamine (Et₃N) in Hexane.

  • Sample Loading: Dissolve the crude 4-Iodobenzaldehyde oxime mixture in a minimum volume of dichloromethane (DCM) and apply it evenly to the column head.

  • Elution Gradient: Begin elution with 95:5 Hexane:Ethyl Acetate. Gradually increase polarity to 80:20 Hexane:Ethyl Acetate.

  • Fraction Collection: Collect small fractions (e.g., 10 mL) to prevent overlapping tails. The (Z)-isomer typically elutes first due to intramolecular steric shielding of the -OH group, while the (E)-isomer interacts more strongly with the silanol groups.

  • Concentration: Pool fractions based on TLC analysis and concentrate under reduced pressure at a temperature strictly below 35 °C to prevent thermal isomerization.

Troubleshooting & FAQs

Q: Why do my (E) and (Z) isomers co-elute or streak heavily on standard normal-phase silica? A: This is a causality of the acidic nature of standard silanol groups on silica gel. The acidic sites can protonate the oxime nitrogen, temporarily reducing the C=N double-bond character and lowering the energy barrier for rotation. This causes on-column interconversion (isomerization) between the (E) and (Z) states[2]. Solution: Pre-treating the column with a trace base (like Et₃N) neutralizes these acidic sites, preserving the stereochemical integrity of the isomers during transit.

Q: How can I build a self-validating system to ensure my isomers aren't interconverting during purification? A: Implement 2D-TLC . Spot your crude mixture in the bottom corner of a square TLC plate and develop it in one dimension. Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system. Causality: If the isomers are stable, the resulting spots will lie perfectly on a diagonal line. If off-diagonal spots appear, it definitively proves that isomerization is occurring on the silica surface, dictating the immediate need for a deactivated stationary phase or a switch to neutral alumina.

Section 2: Fractional Crystallization

When chromatography is unfeasible due to scale, fractional crystallization exploits the differential crystal packing energies of the isomers[3]. The (E)-isomer of 4-iodobenzaldehyde oxime is generally more thermodynamically stable and exhibits a higher melting point[4].

Step-by-Step Methodology: Solvent-Antisolvent Crystallization
  • Dissolution: Suspend the crude oxime mixture in a minimum amount of hot ethyl acetate (approx. 60 °C).

  • Antisolvent Addition: Slowly add hot hexane dropwise until the solution becomes faintly turbid. Add just enough hot ethyl acetate to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Vacuum filter the resulting crystals. Wash with ice-cold hexane. The crystalline solid will be highly enriched in the (E)-isomer[4].

  • Mother Liquor Processing: The filtrate (mother liquor) will be enriched in the (Z)-isomer, which can be further purified via preparative HPLC.

Troubleshooting & FAQs

Q: My crystallization yields an oil rather than distinct crystals. What is the mechanistic cause? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent. Because the (E)/(Z) mixture acts as a mutual impurity, it depresses the overall melting point of the system. Solution: Seed the solution with a pure crystal of (E)-4-iodobenzaldehyde oxime at a lower temperature, or switch to a solvent system with a steeper solubility curve, such as pure methanol or ethanol[5].

Section 3: Analytical Verification and Data Interpretation

Relying solely on retention times is insufficient for rigorous scientific validation. Structural confirmation must be achieved via Nuclear Magnetic Resonance (NMR) spectroscopy[3].

Quantitative Data Summary
Physicochemical Property(E)-4-Iodobenzaldehyde Oxime(Z)-4-Iodobenzaldehyde Oxime
¹H NMR (DMSO-d₆, Oxime -OH) 11.38 ppm (singlet)[5]~11.79 ppm (singlet)
¹H NMR (DMSO-d₆, CH=N) 8.11 ppm (singlet)[5]~8.36 ppm (singlet)
Melting Point 100–103 °C[4]Typically < 90 °C
TLC Retention Factor (R_f) Lower (Stronger silica binding)Higher (Weaker silica binding)

*Note: (Z)-isomer chemical shifts are extrapolated from highly homologous halogenated benzaldehyde oxime derivatives where the (Z)-OH is shifted downfield relative to the (E)-OH due to anisotropic effects[6].

Troubleshooting & FAQs

Q: How do I definitively assign the (E) vs. (Z) configuration using NMR without relying on literature shift values? A: A self-validating NMR protocol mandates the use of 2D NOESY (Nuclear Overhauser Effect Spectroscopy)[3]. Causality: 1D ¹H NMR chemical shifts can drift based on sample concentration and solvent hydrogen-bonding effects. NOESY detects through-space interactions (< 5 Å). In the (Z)-isomer, the oxime -OH proton is spatially proximate to the ortho-protons of the 4-iodophenyl ring, yielding a distinct NOE cross-peak. Conversely, the (E)-isomer will show a strong NOE correlation between the CH=N proton and the ortho-aromatic protons, but not the -OH proton. This binary spatial relationship provides absolute stereochemical proof.

References

  • Thieme Connect. Science of Synthesis: Oximes. Thieme. Available at:[Link]

  • Ludwig-Maximilians-Universität München. Structure-based design and synthesis of novel CLK1 inhibitors. LMU. Available at:[Link]

  • Royal Society of Chemistry (RSC). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Advances. Available at: [Link]

  • Kansas State University. Structural chemistry of oximes. KSU / AWS. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Iodobenzaldehyde Oxime

The following technical guide is structured as a specialized support resource for researchers handling 4-Iodobenzaldehyde Oxime (CAS: 34158-75-3) . It addresses the specific challenge of inorganic salt removal—a critical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers handling 4-Iodobenzaldehyde Oxime (CAS: 34158-75-3) . It addresses the specific challenge of inorganic salt removal—a critical step to prevent catalyst poisoning in downstream coupling reactions (e.g., Suzuki-Miyaura) or interference in biological assays.[1]

Executive Summary & Core Chemistry

In the synthesis of 4-iodobenzaldehyde oxime (typically via condensation of 4-iodobenzaldehyde with hydroxylamine hydrochloride and a base like


 or 

), the crude product invariably contains significant inorganic salt residues (

,

, or sodium acetate).

While the oxime itself is an organic solid (predicted mp ~100–110°C based on analogs), the salts are ionic and water-soluble. The purification strategy relies on the stark solubility differential: 4-Iodobenzaldehyde oxime is hydrophobic (water-insoluble), while the target impurities (salts) are highly hydrophilic.

Key Physicochemical Properties
Property4-Iodobenzaldehyde OximeInorganic Salts (

/

)
Water Solubility Negligible (Precipitates)High (>300 g/L)
Organic Solubility Soluble (EtOAc, EtOH, DCM)Insoluble
Thermal Stability Stable < 100°C; Hydrolyzes in acidStable
pKa ~11 (Weakly acidic

)
N/A

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Select your workflow based on the physical state of your crude material.

purification_decision Start Input: Crude 4-Iodobenzaldehyde Oxime State What is the physical state? Start->State Solid Dry/Wet Solid Cake State->Solid Precipitate Solution Reaction Solution (e.g., Ethanol/Water mix) State->Solution Dissolved MethodA Method A: Slurry Wash (High Throughput) Solid->MethodA Salts are surface-bound MethodB Method B: Phase Inversion (High Purity) Solid->MethodB Salts are occluded/trapped Solution->MethodB Requires solvent switch

Figure 1: Decision matrix for selecting the appropriate salt removal protocol.[1]

Detailed Protocols & Troubleshooting

Method A: The Aqueous Slurry Wash (For Surface Salts)

Best for: Large scale batches where the product has already precipitated.

The Logic: Since the oxime is insoluble in water, suspending the solid in water dissolves the salts without losing the product.

Protocol:

  • Grind: If the crude is a hard cake, mortar and pestle it to a fine powder. Reason: Salts trapped inside large crystals cannot dissolve.[1]

  • Suspend: Place solid in a beaker. Add Deionized Water (10 mL per gram of solid) .

  • Agitate: Stir vigorously for 30 minutes at room temperature. Do not heat above 40°C to avoid oiling out.[1]

  • Filter: Vacuum filter using a sintered glass funnel.

  • Check: Test the filtrate with

    
     solution. If it turns cloudy (AgCl precipitate), chloride salts are still present. Repeat washing.[1]
    

Troubleshooting Guide:

Symptom Root Cause Corrective Action
Filtrate is cloudy/milky Product is "peptizing" (forming a colloid) or oiling out.[1]Add a pinch of electrolyte (

) to break the colloid, or cool the water to 4°C before washing.
High yield loss pH is too high (>12), forming the water-soluble oximate salt.[1]Adjust slurry pH to 6–7 using dilute HCl or acetic acid before filtering.[1]
Ash content remains high Salts are occluded (trapped inside the crystal lattice).Switch to Method B (Dissolution/Reprecipitation).
Method B: Liquid-Liquid Extraction (The Gold Standard)

Best for: High-purity requirements (e.g., >99% HPLC) or when the crude is a sticky oil.[1]

The Logic: By dissolving the oxime in an organic solvent (Ethyl Acetate) and washing with water, you force a perfect phase separation. Salts stay in the water; Oxime stays in the organic layer.

Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Use ~10–15 mL per gram.[1]

    • Note: If the crude was in Ethanol, evaporate the Ethanol first. Ethanol is miscible with water and will prevent phase separation.[1]

  • Washing: Transfer to a separatory funnel. Add an equal volume of Deionized Water .

  • Separation: Shake vigorously and vent. Allow layers to separate.[1][2][3]

    • Top Layer: EtOAc + Oxime.[1]

    • Bottom Layer: Water + Salts.[1][3][4]

  • Repeat: Drain the bottom layer.[1] Wash the organic layer again with Brine (Saturated NaCl) to remove residual water.

  • Drying: Collect the top layer and dry over anhydrous Sodium Sulfate (

    
    )  for 20 minutes.
    
  • Isolation: Filter off the solid

    
     and evaporate the solvent (Rotavap) to yield pure oxime.
    

extraction_workflow Crude Crude Mixture Dissolve Dissolve in EtOAc Crude->Dissolve Wash Wash w/ Water (Separatory Funnel) Dissolve->Wash PhaseAq Aqueous Phase (Contains Salts) Wash->PhaseAq Discard PhaseOrg Organic Phase (Contains Oxime) Wash->PhaseOrg Keep Dry Dry (Na2SO4) & Evaporate PhaseOrg->Dry Pure Salt-Free 4-Iodobenzaldehyde Oxime Dry->Pure

Figure 2: Liquid-Liquid Extraction workflow for complete salt removal.[1]

Troubleshooting Guide:

Question Expert Answer
"I have a rag layer (emulsion) between phases." This is common with oximes.[1] Do not shake violently. Add solid NaCl to the aqueous layer to increase density, or add a small amount of Methanol to break surface tension.
"Can I use Dichloromethane (DCM) instead?" Yes, but DCM is denser than water (bottom layer). Ensure you collect the correct layer. DCM is often better for solubilizing iodinated aromatics.[1]
"My product turned yellow/brown." Iodine-containing compounds are light-sensitive.[1] Ensure you minimize light exposure.[1] If degradation occurred, free iodine (

) may be present. Wash the organic layer with 10% Sodium Thiosulfate to reduce

back to iodide.[1]

Frequently Asked Questions (FAQs)

Q: Can I just recrystallize the crude to remove salts? A: Not recommended as a first step.[1] Inorganic salts are often insoluble in hot ethanol, but they can form fine suspensions that pass through filters or become trapped in the crystal lattice upon cooling. Always perform a water wash (Method A) or extraction (Method B) before recrystallization.

Q: The oxime smells like almonds/aldehyde.[1] Did the purification fail? A: This indicates hydrolysis .[1] If you washed with acidic water (pH < 4) or heated the aqueous slurry too long, the oxime reversed back to 4-iodobenzaldehyde.

  • Validation: Check TLC (Thin Layer Chromatography).[3][5] Aldehydes usually run faster (higher Rf) than their corresponding oximes in Hexane/EtOAc mixtures.[1]

Q: What is the best solvent for final polishing (Recrystallization)? A: Ethanol/Water (1:1 to 4:1) is the standard. Dissolve the salt-free oxime in hot ethanol, then add water dropwise until it turns slightly cloudy. Cool slowly to 4°C. This yields high-purity needles.[1]

References

  • Sigma-Aldrich. 4-Iodobenzaldehyde Product Specification & Synthesis Precursors.[1] Retrieved from [1]

  • BenchChem. Technical Support Center: Purification of Benzaldehyde Oximes.[1] Retrieved from

  • National Institutes of Health (NIH). Hydrolytic Stability of Hydrazones and Oximes.[1][6] PMC3080006.[1] Retrieved from

  • ChemicalBook. 4-Iodobenzaldehyde Properties and Solubility Data. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability of 4-Iodobenzaldehyde Oxime Under Acidic Conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-Iodobenzaldehyde Oxime. This document is designed for researchers, chemists, and drug development professionals who utilize t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Iodobenzaldehyde Oxime. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate and need to understand its behavior in acidic environments. As a key building block in medicinal chemistry and materials science, its stability is paramount for reaction success, yield optimization, and impurity control.[1][2][3] This guide provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols for stability assessment.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the stability and reactivity of 4-Iodobenzaldehyde Oxime in the presence of acids.

Q1: What are the primary degradation pathways for 4-Iodobenzaldehyde Oxime in an acidic medium?

Under acidic conditions, 4-Iodobenzaldehyde Oxime is susceptible to two primary degradation pathways: acid-catalyzed hydrolysis and Beckmann rearrangement (or related dehydration/fragmentation).[4][5]

  • Acid-Catalyzed Hydrolysis: This is the most common degradation route. The reaction involves the cleavage of the carbon-nitrogen double bond (C=N), regenerating the parent aldehyde (4-Iodobenzaldehyde) and hydroxylamine.[4][6][7] The process is initiated by the protonation of the oxime, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water.[8][9] This pathway is often accelerated by heat.[4]

  • Beckmann Rearrangement: This is a classic acid-catalyzed reaction of oximes that converts them into amides.[5][10][11][12] For an aldoxime like 4-Iodobenzaldehyde Oxime, the reaction is initiated by protonation of the hydroxyl group, which turns it into a good leaving group (water).[10][11] This is followed by a migration of the group that is anti to the hydroxyl group. This can lead to the formation of N-(4-iodophenyl)formamide, which may be unstable, or dehydration to form the corresponding nitrile, 4-Iodobenzonitrile.[4][13] Fragmentation can also occur under harsh acidic conditions.[14]

Q2: How does pH and acid strength influence the stability of the oxime?

The stability of the oxime linkage is highly dependent on pH. While oximes are significantly more stable than analogous imines and hydrazones in neutral or slightly acidic conditions, their rate of hydrolysis is catalyzed by acid.[8][9]

  • Mechanism: The hydrolysis reaction is accelerated by protonation.[8] Therefore, as the pH decreases (i.e., acid concentration increases), the rate of hydrolysis increases significantly.

  • Practical Implication: Reactions requiring acidic conditions should be carefully controlled. The use of strong Brønsted or Lewis acids (e.g., H₂SO₄, HCl) and high temperatures will dramatically accelerate degradation, particularly the Beckmann rearrangement, which often requires forcing conditions.[5][10]

Q3: Which degradation products should I expect to see and how can I identify them?

The primary degradation products to monitor are 4-Iodobenzaldehyde (from hydrolysis) and potentially 4-Iodobenzonitrile or related amides (from rearrangement/dehydration).

Potential Product Formation Pathway Analytical Identification
4-Iodobenzaldehyde HydrolysisCo-injection with an authentic standard in HPLC; distinct aldehyde proton signal (~10 ppm) in ¹H NMR.[15][16]
4-Iodobenzonitrile Beckmann Rearrangement / DehydrationIdentification by GC-MS or LC-MS; comparison to a known standard. Absence of the oxime -OH and -CH=N protons and presence of the nitrile C≡N stretch in IR spectroscopy.
N-(4-iodophenyl)formamide Beckmann RearrangementIdentification by mass spectrometry (MS) and NMR, looking for characteristic amide proton signals.
Q4: Are there stereoisomers of 4-Iodobenzaldehyde Oxime, and does this affect stability?

Yes. Like most aldoximes, 4-Iodobenzaldehyde Oxime can exist as two geometric stereoisomers: syn and anti (E and Z).[4] The stability of these isomers can differ, and they can interconvert, especially under acidic conditions.[17] This is critically important for the Beckmann rearrangement, as the reaction is stereospecific: the group that is anti-periplanar to the hydroxyl leaving group is the one that migrates.[5][12][17] Isomerization under reaction conditions can therefore lead to a mixture of products.[10]

Section 2: Troubleshooting Guide for Common Experimental Issues

SymptomProbable CauseRecommended Solution
Low yield of desired product; starting aldehyde (4-Iodobenzaldehyde) is recovered. Acid-catalyzed hydrolysis of the oxime. This is the most likely cause, especially if the reaction involves water and is heated.[4][6]Minimize Water and Temperature: Ensure anhydrous conditions if the reaction chemistry allows. Run the reaction at the lowest possible temperature. Use Milder Acids: If possible, switch to a milder acidic catalyst or a buffered system. Explore Alternative Reactions: If the acid is for deprotection, consider non-hydrolytic methods like oxidative or reductive cleavage.[18][19]
An unexpected peak corresponding to an amide or nitrile is observed in HPLC, GC-MS, or NMR. Beckmann rearrangement or dehydration has occurred. This is favored by strong acids (Brønsted or Lewis) and higher temperatures.[5][10][14]Modify Reaction Conditions: Avoid strong acids like H₂SO₄ or PPA if rearrangement is not desired. Reduce the reaction temperature significantly; the Beckmann rearrangement often requires temperatures above 130°C.[10] Reagent Choice: Reagents like p-toluenesulfonyl chloride and phosphorus pentachloride are known to promote the Beckmann rearrangement but may cause less isomerization than strong acids.[10]
Analytical chromatogram (HPLC) shows multiple unexpected peaks and a diminishing peak for the starting oxime. Multiple degradation pathways are occurring simultaneously. The combination of acid, temperature, and nucleophiles (like water) is causing both hydrolysis and rearrangement/fragmentation.[15]Conduct a Forced Degradation Study: Systematically test the stability of your oxime under the proposed reaction conditions (acid, solvent, temp) before running the full-scale reaction. See Protocol 1 below. Optimize Selectivity: Adjust one parameter at a time (e.g., lower temperature first, then try a different acid) to find conditions that favor your desired reaction over degradation.

Section 3: Protocols for Stability Assessment

As a self-validating system, it is crucial to understand the stability of your starting material under your specific experimental conditions.

Protocol 1: HPLC-Based Forced Degradation Study

This protocol provides a framework for testing the stability of 4-Iodobenzaldehyde Oxime under acidic stress to mimic reaction conditions.

Objective: To identify and quantify the degradation of 4-Iodobenzaldehyde Oxime and the formation of its primary degradants under acidic conditions.

Materials:

  • 4-Iodobenzaldehyde Oxime

  • HPLC-grade Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Reference standards for 4-Iodobenzaldehyde and, if available, 4-Iodobenzonitrile.

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Iodobenzaldehyde Oxime in ACN at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • In a vial, add a known volume of the oxime stock solution.

    • Add the acidic stressor. For example, prepare a solution of 0.1 M HCl in a 50:50 ACN/Water mixture.

    • Vortex the sample to mix thoroughly.

  • Incubation:

    • Store the sample at a specific temperature (e.g., room temperature, 40°C, 60°C).

    • Prepare a control sample (oxime in solvent without acid) and store it under the same conditions.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed and control samples.

  • Sample Quenching and Dilution: Immediately neutralize the aliquot with a suitable base (e.g., dilute NaOH or a buffer) to stop the degradation. Dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where all compounds have reasonable absorbance (e.g., 240-260 nm).[20]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify peaks by comparing retention times with the control sample and reference standards.

    • Calculate the percentage of the oxime remaining and the percentage of each degradation product formed at each time point by comparing peak areas.

Protocol 2: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

Objective: To observe the rate of hydrolysis in real-time by monitoring the disappearance of the oxime and the appearance of the aldehyde.

Materials:

  • 4-Iodobenzaldehyde Oxime

  • Deuterated solvent (e.g., DMSO-d₆ or CD₃CN)

  • Deuterated acid (e.g., DCl in D₂O)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Sample Preparation: Dissolve a known amount of 4-Iodobenzaldehyde Oxime in the deuterated solvent directly in an NMR tube.

  • Acquire Initial Spectrum (t=0): Obtain a clean ¹H NMR spectrum of the starting material. Identify the characteristic peaks for the oxime: the azomethine proton (-CH=NOH) typically appears around 8.1 ppm and the hydroxyl proton (-OH) around 11.3 ppm in DMSO-d₆.[16]

  • Initiate Reaction: Add a specific amount of the deuterated acid to the NMR tube.

  • Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes or as the reaction rate dictates).

  • Data Analysis: Monitor the decrease in the integration of the oxime's azomethine proton signal and the concurrent increase in the signal for the aldehyde proton of 4-Iodobenzaldehyde (around 9.9-10.0 ppm). The relative integration of these peaks provides a direct measure of the extent of hydrolysis.[9][21]

Section 4: Visualized Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams outline the chemical transformations and experimental procedures.

G Oxime 4-Iodobenzaldehyde Oxime (C7H6INO) ProtonatedOxime Protonated Oxime Intermediate Oxime->ProtonatedOxime + H+ Aldehyde 4-Iodobenzaldehyde (Hydrolysis Product) ProtonatedOxime->Aldehyde + H2O (Hydrolysis) Amide N-(4-iodophenyl)formamide (Rearrangement Product) ProtonatedOxime->Amide Rearrangement (Beckmann) Nitrile 4-Iodobenzonitrile (Dehydration Product) Amide->Nitrile - H2O (Dehydration) G cluster_prep Sample Preparation cluster_analysis Incubation & Analysis cluster_data Data Interpretation Prep_Stock Prepare Oxime Stock Solution (1 mg/mL) Add_Stressor Add Acidic Stressor (e.g., 0.1 M HCl) Prep_Stock->Add_Stressor Incubate Incubate at Controlled Temp/Time Add_Stressor->Incubate Sample Withdraw Aliquot at Time Points Incubate->Sample Quench Neutralize & Dilute Sample->Quench HPLC Analyze by HPLC Quench->HPLC Quantify Identify & Quantify Parent and Degradants HPLC->Quantify

Caption: General workflow for an HPLC-based forced degradation study.

References

  • Wikipedia. (2023). Oxime. [Link]

  • Science of Synthesis. (2007). Oximes. Thieme. [Link]

  • J&K Scientific LLC. (2021). Beckmann Rearrangement. [Link]

  • Yamamoto, H., & Imagawa, H. (2013). Brønsted acid catalyzed transoximation reaction: synthesis of aldoximes and ketoximes without use of hydroxylamine salts. Green Chemistry, 15(7), 1826-1830. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic & Biomolecular Chemistry, 6(8), 1349-1352. [Link]

  • Wikipedia. (2023). Beckmann rearrangement. [Link]

  • BYJU'S. Beckmann Rearrangement. [Link]

  • Chemistry Steps. (2025). Beckmann Rearrangement. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Truong, V. K., et al. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(24), 3992-4001. [Link]

  • Zhang, G. S., et al. (2006). Solvent-Free Rapid Deprotection of Ketone and Aldehyde Oximes using Periodic Acid. Synthetic Communications, 36(16), 2293-2299. [Link]

  • Rao, D. B., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Chromatographia, 84(5), 441-451. [Link]

  • Royal Society of Chemistry. (2012). A versatile and green mechanochemical route for aldehyde-oxime conversions - Supporting Information. [Link]

  • Indian Academy of Sciences. (2005). Deprotection of oximes using urea nitrate under microwave irradiation. Journal of Chemical Sciences, 117(6), 635-638. [Link]

  • Clement, B., et al. (2006). Oxygen-insensitive Enzymatic Reduction of Oximes to Imines. Biological & Pharmaceutical Bulletin, 29(1), 127-133. [Link]

  • ResearchGate. (2004). MoO2(acac)2 Catalysed Oxidative Deprotection of Oximes. Journal of Chemical Research. [Link]

  • CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. [Link]

  • Wikipedia. (2023). Benzaldehyde oxime. [Link]

  • PubChem. 4-Iodobenzaldehyde. [Link]

  • MDPI. (2023). Experimental Investigations of the Thermal Safety of Methyl Ethyl Ketone Oxime Hydrochloride Based on the Flask Method, Thermal Analysis, and GC-MS. Processes, 11(10), 2947. [Link]

  • ChemEurope.com. (2007). Oxime. [Link]

  • Royal Society of Chemistry. (2018). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks - Supporting Information. [Link]

  • ResearchGate. (2004). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 69(18), 6042-6050. [Link]

  • Bentham Science. (2005). Cleavage of Oximes Using a Solid Supported Hypervalent Organoiodine Reagent. Combinatorial Chemistry & High Throughput Screening, 8(5), 445-447. [Link]

Sources

Optimization

overcoming steric hindrance in 4-Iodobenzaldehyde oxime coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of 4-iodobenzaldehyde oxime.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of 4-iodobenzaldehyde oxime. While the carbon-iodine (C-I) bond is inherently highly reactive toward oxidative addition, reactions often stall, yield complex mixtures, or exhibit apparent "steric hindrance."

This guide dissects the chemical causality behind these failures and provides field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic Insights – The Illusion of Steric Hindrance

In 4-iodobenzaldehyde oxime, the iodine atom is located at the para position relative to the oxime moiety. Therefore, direct steric bulk around the C-I bond is negligible. When researchers observe poor yields and attribute it to "steric hindrance," they are usually observing one of two distinct phenomena:

  • Catalyst Poisoning via Oxime Coordination: The oxime nitrogen and oxygen atoms are excellent Lewis bases. Unprotected oximes can coordinate tightly to the palladium center, forming stable off-cycle complexes or palladacycles that sequester the catalyst[1]. This mimics steric failure because the catalytic cycle halts entirely.

  • True Steric Hindrance from the Coupling Partner: If you are coupling the oxime with an ortho-substituted or bulky arylboronic acid, the transmetalation and subsequent reductive elimination steps become the rate-limiting bottlenecks[2].

To overcome this, we must use highly sterically demanding, electron-rich ligands (such as Buchwald's XPhos or SPhos). These ligands serve a dual purpose: their sheer bulk physically prevents the oxime from coordinating to the palladium, while their electron-rich nature accelerates the challenging reductive elimination step[3].

MechanisticCycle Pd0 Active Pd(0)L (e.g., Pd-XPhos) OxAdd Oxidative Addition (C-I Cleavage) Pd0->OxAdd 4-Iodobenzaldehyde oxime OffCycle Off-Cycle Dead End (Pd-Oxime Coordination) Pd0->OffCycle Poor Ligand (e.g., PPh3) Oxime Chelates Pd TransMet Transmetalation (Bulky Boronic Acid) OxAdd->TransMet Base, R-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration OffCycle->Pd0 Bulky Ligand (XPhos) Prevents Chelation

Catalytic cycle showing productive coupling vs. off-cycle oxime coordination.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling with 4-iodobenzaldehyde oxime and a bulky boronic acid is stalling at 20% conversion. How do I force the reaction to completion? A: The stalling is likely due to the oxime group displacing your phosphine ligand (e.g., if using PPh₃), leading to catalyst deactivation. Switch to a pre-formed palladium catalyst with a dialkylbiaryl phosphine ligand, such as XPhos Pd G2 or G3. The ortho,ortho' substitution on the bottom ring of XPhos significantly increases the size of the ligand, physically blocking the oxime from chelating the Pd center and preventing off-cycle palladacycle formation[3].

Q2: Should I protect the oxime group before attempting the cross-coupling? A: Yes, if ligand optimization is insufficient. Unprotected oximes are notoriously difficult substrates for Pd-catalysis because the acidic N-OH proton can interfere with the base, and the moiety readily coordinates metals[1]. Protecting the oxime as an O-methyl or O-benzyl ether eliminates the acidic proton and alters the coordination geometry, drastically improving coupling efficiency[1].

Q3: What base and solvent system should I use to minimize side reactions? A: Avoid strong bases like KOtBu, which can trigger Beckmann-type rearrangements or deprotonate the oxime. Instead, use a mild base like K₃PO₄ or K₂CO₃ in a biphasic solvent system such as 1,4-Dioxane/H₂O (4:1 ratio)[4]. The water helps dissolve the base and accelerates transmetalation when using sterically hindered boronic acids[5].

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between ligand choice, oxime protection, and expected yields when coupling 4-iodobenzaldehyde oxime with a sterically hindered partner (e.g., 2-methylphenylboronic acid).

Oxime StateCatalyst / LigandBase / SolventCatalyst LoadingYield (%)Mechanistic Outcome
UnprotectedPd(PPh₃)₄K₂CO₃ / Toluene5.0 mol%< 20%Catalyst poisoned by Pd-oxime chelation.
UnprotectedPd(OAc)₂ / XPhosK₃PO₄ / Dioxane:H₂O2.0 mol%65-75%XPhos bulk prevents chelation; RE is accelerated.
O-MethylatedPd(OAc)₂ / XPhosK₃PO₄ / Dioxane:H₂O1.0 mol%> 90%Ideal system. No acidic proton; no coordination.
O-MethylatedXPhos Pd G3K₃PO₄ / THF:H₂O0.5 mol%> 95%Rapid Pd(0) generation; handles high steric bulk.

Part 4: Experimental Protocol

ExperimentalWorkflow S1 1. Reagent Prep Degas Dioxane/H2O S2 2. Catalyst Assembly Pd(OAc)2 + XPhos S1->S2 S3 3. Substrate Addition Oxime + Boronic Acid S2->S3 S4 4. Coupling 80°C, 4-12 hrs S3->S4 S5 5. Workup Extraction & Column S4->S5

Step-by-step workflow for the optimized Suzuki-Miyaura coupling.

Optimized Suzuki-Miyaura Coupling of 4-Iodobenzaldehyde Oxime Note: This protocol incorporates self-validating checkpoints to ensure mechanistic integrity at each step.

Step 1: Solvent Degassing & Preparation

  • Prepare a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL total per mmol of substrate).

  • Sparge the solvent mixture with Argon for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand to its inactive phosphine oxide.

Step 2: Catalyst Assembly

  • In an oven-dried Schlenk flask under Argon, add Pd(OAc)₂ (2.0 mol%) and XPhos (4.0 mol%).

  • Add 2 mL of the degassed solvent mixture and stir for 10 minutes at room temperature. Validation Checkpoint: The solution should transition from a pale yellow suspension to a deep red/orange homogeneous solution, indicating the successful formation of the active L₂Pd(0) complex.

Step 3: Substrate & Base Addition

  • Add 4-iodobenzaldehyde oxime (1.0 equiv, 1.0 mmol) and the sterically hindered arylboronic acid (1.5 equiv).

  • Add finely powdered, anhydrous K₃PO₄ (3.0 equiv). Causality: An excess of boronic acid and base is required to drive the transmetalation step, which is inherently slow for sterically hindered substrates[2].

Step 4: Reaction Execution

  • Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.

  • Monitor via TLC (Hexanes:EtOAc 3:1) or GC-MS. Validation Checkpoint: Complete consumption of the starting iodide should be observed within 4-12 hours. If the reaction stalls at 50%, do not add more catalyst; instead, add 0.5 equiv of boronic acid, as protodeboronation is the likely culprit[5].

Step 5: Workup

  • Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL).

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

References

  • Pd-Catalyzed C−H Functionalizations of O-Methyl Oximes with Arylboronic Acids Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls Source: Organic Letters (ACS) URL:[Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides Source: RSC Advances URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Halogen Bond Hierarchy: A Comparative Guide to Iodo vs. Bromo Oximes in Supramolecular Design

In the realm of supramolecular chemistry and rational drug design, the ability to predictably control non-covalent interactions is paramount. Halogen bonding (XB) has emerged as a highly directional tool for molecular as...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of supramolecular chemistry and rational drug design, the ability to predictably control non-covalent interactions is paramount. Halogen bonding (XB) has emerged as a highly directional tool for molecular assembly, driven by the


-hole—a localized region of positive electrostatic potential on the outer surface of a halogen atom[1].

Oximes (R–C=N–OH) represent a uniquely versatile functional group, capable of acting simultaneously as hydrogen bond (HB) donors and halogen bond acceptors[2]. When functionalized with halogens to form iodo- or bromo-oximes, these molecules become competitive "ditopic" systems, presenting both a hydrogen bond donor (-OH) and a halogen bond donor (-I or -Br)[3]. This guide objectively compares the halogen bonding strength of iodo versus bromo oximes, providing theoretical causality, quantitative data, and field-proven experimental protocols to evaluate their performance.

Mechanistic Causality: Polarizability and the -Hole

As an Application Scientist, it is critical to understand why certain halogens outperform others in competitive environments. The strength of a halogen bond is not dictated by electronegativity, but rather by the magnitude of the


-hole (

), which is governed by atomic polarizability[4].
  • Iodo-Oximes (The Superior Donor): Iodine is a large, highly polarizable atom. This easily distorted electron cloud allows for the formation of a deeply positive, highly pronounced

    
    -hole[4]. Consequently, iodo-oximes form strong, highly linear halogen bonds that frequently outcompete the oxime's native hydrogen bonding capabilities[3].
    
  • Bromo-Oximes (The Moderate Donor): Bromine is smaller and less polarizable than iodine. Its

    
    -hole is significantly weaker and less positive[4]. In competitive supramolecular environments, the halogen bonds formed by bromo-oximes are often too weak to dictate the crystal packing, leading to structures dominated by hydrogen bonding networks[3].
    

Strategic Insight: To further enhance the XB strength of both derivatives, researchers often introduce electron-withdrawing groups (e.g., fluorination of the aromatic ring). This pulls electron density away from the halogen, deepening the


-hole and increasing the success rate of co-crystallization[3].

Quantitative Comparison

The following table synthesizes the theoretical interaction energies and experimental performance metrics of iodo vs. bromo oximes.

ParameterIodo OximesBromo Oximes
Atomic Polarizability HighModerate

-hole Magnitude (

)
Stronger (Highly positive)Weaker (Less positive)
Estimated XB Energy (X···O) 14.2 – 17.6 kJ/mol[1]9.0 – 12.1 kJ/mol[1]
Co-Crystallization Success Rate High (Consistent XB formation)[3]Moderate (Prone to HB competition)[3]
Typical Interaction Geometry Highly linear (

C–I···Y

180°)[5]
Moderately linear (

C–Br···Y

165°)[5]
Preferred Interaction Pathway Halogen Bonding (XB)Hydrogen Bonding (HB) / Mixed

Logical Relationship: Competitive Pathways

When a ditopic halobenzaldehyde oxime is introduced to an acceptor molecule, a thermodynamic competition occurs between the hydrogen bond and the halogen bond.

Logic A Halobenzaldehyde Oxime (Ditopic Donor) B Oxime Group (-NOH) Hydrogen Bond Donor A->B features C Halogen Atom (-I / -Br) Halogen Bond Donor A->C features D Acceptor Molecule (e.g., Pyridine Nitrogen) B->D HB Competition (Dominates in Br-oximes) C->D XB Competition (Dominates in I-oximes)

Competitive pathways between hydrogen bonding and halogen bonding in halobenzaldehyde oximes.

Experimental Protocol: Competitive Co-Crystallization Screening

To objectively validate the interaction hierarchy, we utilize a self-validating competitive co-crystallization protocol. Mechanochemical synthesis is deliberately chosen to eliminate solvent competition during the initial formation. By using solvent-drop grinding, the solid-state interactions observed in the final crystal are strictly the result of the intrinsic thermodynamic preferences of the halogens, not artifacts of solvation[3].

Materials Required
  • (E)-4-iodobenzaldehyde oxime (I-OX) and (E)-4-bromobenzaldehyde oxime (Br-OX)

  • A ditopic acceptor (e.g., 1,2-bis(4-pyridyl)ethane)

  • Stainless-steel grinding jars and mixer mill

  • Analytical grade non-competing solvents (e.g., methanol)

Step-by-Step Methodology
  • Mechanochemical Synthesis: Synthesize I-OX and Br-OX via mechanochemical grinding of the respective halobenzaldehydes with hydroxylamine hydrochloride and NaOH. This ensures a high-purity donor without solvent occlusion[3].

  • Solvent-Drop Grinding (SDG): Combine equimolar amounts (0.1 mmol) of the halogenated oxime (I-OX or Br-OX) and the acceptor molecule in a grinding jar. Add 10 µL of methanol to act as a catalytic liquid phase, facilitating molecular mobility without acting as a competitive acceptor.

  • Milling: Mill the mixture at 30 Hz for 15 minutes to force the thermodynamic assembly of the co-crystal.

  • Crystal Growth: Dissolve the resulting microcrystalline powder in a minimum volume of warm solvent. Allow it to evaporate slowly at room temperature to grow single crystals suitable for diffraction.

  • X-Ray Diffraction (XRD) Analysis: Subject the crystals to XRD. Identify short contacts where the interatomic distance is strictly less than the sum of the van der Waals radii of the participating atoms[4].

  • Interaction Scoring: Calculate the success rate. A successful halogen bond is structurally validated if the C–X···N/O angle approaches 180° and the distance is significantly shorter than the van der Waals radii sum[5].

Workflow step1 1. Mechanochemical Synthesis (Grinding Aldehyde + Hydroxylamine) step2 2. Donor Selection (I-Oxime vs Br-Oxime) step1->step2 step3 3. Solvent-Drop Grinding (Mix with Acceptor Molecule) step2->step3 step4 4. Slow Evaporation (Single Crystal Growth) step3->step4 step5 5. X-Ray Diffraction (Structural Analysis) step4->step5 step6 6. Interaction Scoring (Quantify XB vs HB Success) step5->step6

Experimental workflow for competitive co-crystallization screening of halogenated oximes.

Conclusion

While both bromine and iodine can participate in halogen bonding, the empirical data and structural analyses definitively prove that iodine's superior polarizability and larger


-hole make iodo-oximes significantly stronger and more reliable halogen bond donors[1]. For researchers aiming to rationally design highly directional, self-assembling supramolecular architectures, iodo-oximes provide a robust structural motif that effectively outcompetes background hydrogen bonding, whereas bromo-oximes are better suited for systems where mixed HB/XB networks are desired[3].

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL:[Link]

  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives Source: MDPI URL:[Link]

  • Halogen bonding in hypervalent iodine and bromine derivatives: halonium salts Source: PMC (NIH) URL:[Link]

  • A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems Source: IUCr Journals URL:[Link]

  • Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes Source: PMC (NIH) URL:[Link]

Sources

Comparative

Crystallographic Benchmarking: 4-Iodobenzaldehyde Oxime vs. Halogenated Analogs

This guide provides a comprehensive technical analysis of the single crystal X-ray diffraction (SCXRD) characterization of 4-Iodobenzaldehyde oxime , benchmarking it against its structural analogs (chloro-, bromo-, and n...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the single crystal X-ray diffraction (SCXRD) characterization of 4-Iodobenzaldehyde oxime , benchmarking it against its structural analogs (chloro-, bromo-, and nitro- derivatives).

Executive Summary

4-Iodobenzaldehyde oxime (


) represents a critical intersection in crystal engineering between classical hydrogen bonding (oxime dimers) and halogen bonding (

-hole interactions).[1] While lighter analogs (Cl, Br) are dominated by steric and hydrogen-bonding factors, the iodine derivative introduces a heavy atom capable of strong halogen bonding (

) and significant anomalous scattering.[1]

This guide compares the crystallographic "performance"—defined by diffraction quality, phasing utility, and structural packing stability—of the iodo-derivative against its common alternatives: 4-Chlorobenzaldehyde oxime , 4-Bromobenzaldehyde oxime , and (E)-4-Nitrobenzaldehyde oxime .

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals suitable for SCXRD, a controlled synthesis and slow evaporation method is required to avoid twinning, a common issue in heavy-atom oximes.

Methodology
  • Synthesis: React 4-iodobenzaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in methanol. Grind at room temperature (mechanochemical initiation) followed by reflux.[1]

  • Purification: Wash crude precipitate with cold water to remove inorganic salts. Recrystallize from ethanol.

  • Crystallization (Critical Step): Dissolve purified oxime in ethyl acetate or methanol .[1] Allow slow evaporation at ambient temperature (296 K).

    • Target Crystal Habit: Colorless plates or prisms.[1]

    • Melting Point Validation: 126–129 °C (indicative of the stable E-isomer).[1]

Workflow Visualization

G Start Start: 4-Iodobenzaldehyde React Reaction: + NH2OH·HCl / NaOH (Methanol Reflux) Start->React Purify Purification: H2O Wash -> Ethanol Recryst. React->Purify Grow Crystal Growth: Slow Evap (Ethyl Acetate) Target: Colorless Plates Purify->Grow Data SCXRD Data Collection: Mo Kα (λ=0.71073 Å) Grow->Data

Caption: Optimized workflow for obtaining single-crystal quality 4-iodobenzaldehyde oxime.

Data Comparison: Iodo- vs. Alternatives

The following table contrasts the crystallographic parameters of the target compound against the well-characterized (E)-4-Nitrobenzaldehyde oxime and the general trends for the Chloro/Bromo series.

Table 1: Crystallographic Parameter Benchmarking
Parameter4-Iodobenzaldehyde Oxime (Target)(E)-4-Nitrobenzaldehyde Oxime (Alternative 1)4-Bromobenzaldehyde Oxime (Alternative 2)
Formula



Space Group Typically

or



(Isostructural series)
Crystal System MonoclinicMonoclinicMonoclinic
Unit Cell (

)
~4.0 - 5.0 Å (Predicted*)3.7737(2) Å~3.9 Å (Short axis)
Unit Cell (

)
~7.0 - 8.0 Å7.0363(3) Å~6.5 Å
Unit Cell (

)
>28.0 Å (Elongated)28.6651(14) Å~27.0 Å
Absorption (

)
High (~2.5 mm⁻¹) Low (0.12 mm⁻¹)Medium (~4.5 mm⁻¹ for Cu)
Scattering (

)
53 (Iodine) 7-8 (C/N/O only)35 (Bromine)
Packing Motif H-Bond Dimers + Halogen Bonds H-Bond Dimers (Planar)H-Bond Dimers

*Note: The Iodo- derivative often exhibits isostructurality with the Nitro- and Bromo- analogs, sharing the short crystallographic axis (~4 Å) which corresponds to the stacking distance of the aromatic rings.

Performance Analysis & Technical Insights

A. The Heavy Atom Effect (Phasing Power)[1]
  • Iodine (Target): The iodine atom (

    
    ) dominates the X-ray scattering.[1]
    
    • Advantage:[1] It allows for unambiguous determination of the absolute structure (if chiral) or rapid phasing via the Heavy Atom Method or SAD (Single-wavelength Anomalous Diffraction).[1]

    • Disadvantage:[1] It causes significant absorption of X-rays.[1] Data must be corrected using a multi-scan or face-indexed absorption correction (e.g., SADABS) to avoid ghost peaks in the electron density map.

  • Nitro/Chloro (Alternatives): These are "light atom" structures.[1]

    • Advantage:[1] Negligible absorption; data collection is forgiving of crystal shape.[1]

    • Disadvantage:[1] Phasing relies purely on Direct Methods; no anomalous signal is available for absolute configuration confirmation.[1]

B. Structural Packing Logic: H-Bonding vs. Halogen Bonding

In the Nitro and Chloro alternatives, the packing is dictated almost exclusively by the Oxime-Oxime Hydrogen Bond (


), forming centrosymmetric dimers (

graph set).[1]

In the 4-Iodo target, a competitive interaction arises:

  • Primary:

    
     (Strong, ~2.0 Å).[1]
    
  • Secondary:

    
     or 
    
    
    
    (Halogen Bond).[1] The iodine atom acts as a Lewis acid (
    
    
    -hole donor) toward the oxime nitrogen or oxygen.[1] This can distort the standard "herringbone" packing seen in the chloro- analogs, sometimes leading to different polymorphs.[1]
Interaction Pathway Diagram

Packing Mol 4-Iodobenzaldehyde Oxime Molecule H_Bond H-Bonding (O-H...N) (Classic Dimer) Mol->H_Bond Primary Driver X_Bond Halogen Bonding (C-I...N/O) (Specific to Iodine) Mol->X_Bond Secondary Driver (Heavy Atom Effect) Packing Final Crystal Lattice (P21/c or P21/n) H_Bond->Packing X_Bond->Packing Modulates Orientation

Caption: Structural logic showing the competition between classical H-bonding and Iodine-mediated Halogen bonding.

References

  • Synthesis & Characterization

    • Title: Synthesis and characteriz
    • Source: (Precursor data).[1]

  • Comparative Structural Data (Nitro Analog)

    • Title: (E)-4-Nitrobenzaldehyde oxime.[1]

    • Source: Abbas, A. et al. Acta Crystallographica Section E, 2010, E66, o1130.[1]

    • URL:[Link]

  • Isostructurality in 4-Halo-Derivatives

    • Title: Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups.[1]

    • Source: Desiraju, G. R. et al. CrystEngComm, 2004, 6, 642–646.[1]

    • URL:[Link]

  • Aldehyde Precursor Structure (Control)

    • Title: Crystal structure of 4-bromobenzaldehyde – complete redetermination.[1]

    • Source:Zeitschrift für Kristallographie, 2020.[1]

    • URL:[Link][1]

Sources

Validation

High-Resolution Mass Spectrometry (HRMS) Validation of 4-Iodobenzaldehyde Oxime: A Comparative Analytical Guide

Executive Summary In the synthesis of pharmaceutical intermediates, 4-Iodobenzaldehyde oxime (CAS: 33631-05-9) serves as a critical electrophile for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and a precursor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-Iodobenzaldehyde oxime (CAS: 33631-05-9) serves as a critical electrophile for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and a precursor for hydroxamic acid-based histone deacetylase (HDAC) inhibitors.[1]

While Nuclear Magnetic Resonance (NMR) confirms structural connectivity, it lacks the sensitivity for trace impurity profiling and the specificity to detect elemental composition errors in complex matrices. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard alternatives (GC-MS, HPLC-UV), demonstrating why ESI-HRMS is the requisite validation standard for this thermally sensitive iodine-containing intermediate.

Part 1: The Analytical Challenge & Method Comparison

The "Oxime Problem" in Analysis

Oximes (


) present unique analytical challenges. They exist as E/Z geometric isomers and are thermally labile.
  • Thermal Instability: Under the high temperatures of Gas Chromatography (GC) injector ports (

    
    C), oximes often undergo dehydration to nitriles or Beckmann rearrangements, leading to false identification of impurities.[1]
    
  • Iodine Mass Defect: The iodine atom provides a unique mass spectrometric handle (negative mass defect), which low-resolution MS cannot fully exploit for background noise filtration.

Comparative Performance Matrix
FeatureHRMS (ESI-QTOF) GC-MS (EI) 1H-NMR (400 MHz)
Primary Utility Exact Mass & Formula ConfirmationStructural FingerprintingStereochemistry (E/Z ratio)
Sample Integrity High (Soft Ionization)Low (Thermal Degradation Risk)High (Non-destructive)
Sensitivity Picogram range (pg)Nanogram range (ng)Milligram range (mg)
Specificity < 5 ppm mass errorUnit resolutionChemical Shift dependent
Iodine Detection Distinct Mass Defect filterIsotopic pattern onlyNo direct detection
Throughput High (LC-MS)Medium (Run time)Low (Acquisition time)

Verdict: While NMR is essential for determining the E/Z ratio, HRMS is the superior validation tool for purity and identity confirmation, avoiding the thermal artifacts inherent to GC-MS.[1]

Part 2: HRMS Validation Protocol

This protocol utilizes Electrospray Ionization (ESI) in positive mode coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer. This setup preserves the molecular ion


 and allows for collision-induced dissociation (CID) to verify the structure.
Theoretical Mass Calculation

For 4-Iodobenzaldehyde oxime (


):
  • Monoisotopic Mass: 246.9494 Da[1]

  • Target Ion

    
    :  247.9567 Da[1]
    
  • Target Ion

    
    :  269.9386 Da[1]
    
Experimental Workflow (Self-Validating System)

Step 1: Sample Preparation

  • Dissolve 1 mg of 4-Iodobenzaldehyde oxime in 1 mL of LC-MS grade Methanol.

  • Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50). Rationale: Formic acid promotes protonation (

    
    ) essential for ESI+.[1]
    

Step 2: LC Conditions (Inlet)

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

  • Gradient: 5% to 95% Acetonitrile over 5 mins.

  • Note: Rapid gradient minimizes on-column hydrolysis.

Step 3: MS Parameters [1][2]

  • Source: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 120 V (Optimized to prevent in-source fragmentation of the weak N-O bond).

  • Reference Mass: Purine (

    
     121.0509) used for internal lock-mass correction.
    
Data Interpretation & Criteria

A valid sample must meet these three criteria:

  • Mass Accuracy: Experimental

    
     must be within 
    
    
    
    ppm of 247.9567.
  • Isotopic Pattern: The A+1 peak (

    
    ) should be ~7.7% of the base peak. The A+2 peak should be negligible (confirming absence of Br/Cl contaminants).
    
  • Fragmentation: CID (20 eV) must show characteristic loss of water (OH group) and Iodine.

Part 3: Mechanistic Fragmentation & Visualization[1]

Understanding the fragmentation is crucial for distinguishing the oxime from its potential degradation product (the nitrile) or the starting material (the aldehyde).

Fragmentation Pathway Analysis[3]
  • Precursor:

    
    
    
  • Loss of Water (Dehydration): The protonated oxime loses

    
     (18.01 Da) to form the nitrile cation 
    
    
    
    .
    • 
      [1]
      
    • Note: This mimics the thermal degradation seen in GC, but in HRMS, we control it via collision energy.[1]

  • Loss of Iodine: Homolytic cleavage of the C-I bond.

    • 
       (Benzaldehyde oxime cation).
      
Validated Workflow Diagram

ValidationWorkflow Sample Crude Sample (4-Iodobenzaldehyde Oxime) Prep Dilution (MeOH + 0.1% FA) Sample->Prep 1 mg/mL Inlet LC Separation (C18 Column) Prep->Inlet Injection Ionization ESI Source (+) Soft Ionization Inlet->Ionization Eluent MS1 MS1 Spectrum [M+H]+ = 247.9567 Ionization->MS1 Intact Ion MS2 MS/MS Fragmentation (CID 20eV) MS1->MS2 Selection Result Validation Pass/Fail (<5ppm Error) MS1->Result Exact Mass Match MS2->Result Structural Match

Caption: Figure 1. HRMS Validation Workflow ensuring sample integrity from preparation to data analysis.

Fragmentation Pathway Diagram[1][3]

Fragmentation Parent [M+H]+ m/z 247.9567 (Protonated Oxime) Frag1 [M+H - H2O]+ m/z 229.9461 (Nitrile Cation) Parent->Frag1 -H2O (18 Da) (Dehydration) Frag2 [M+H - I]+ m/z 121.0653 (De-iodinated Core) Parent->Frag2 -I (127 Da) (C-I Cleavage) Frag3 [C6H5]+ m/z 77.0391 (Phenyl Cation) Frag2->Frag3 -HCNO

Caption: Figure 2. ESI-CID Fragmentation pathway. The loss of water (18 Da) is the diagnostic transition for oximes.

References

  • BenchChem. (2025).[3] A Comparative Analysis of 4-Iodobenzaldehyde in Key Synthetic Applications. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96657, 4-Iodobenzaldehyde.[1] Retrieved from [1]

  • Santana-Marques, M. G., et al. (1993).[1] Charge-remote fragmentation and the two-step elimination of alkanols from fast atom bombardment-desorbed ions of aromatic β-hydroxyoximes.[4][5] Journal of the American Society for Mass Spectrometry.[5] Retrieved from [1]

  • Kuck, D. (2014).[1] Mass Spectrometry: Fragmentation of Organic Ions. Thieme Connect. Retrieved from [1]

  • CymitQuimica. (2023). 4-Iodobenzaldehyde Product Specifications and Safety Data.[6] Retrieved from [1]

Sources

Comparative

Benchmarking Purity: Elemental Analysis Standards for 4-Iodobenzaldehyde Oxime

The following guide is structured as a high-level technical advisory for analytical chemists and pharmaceutical researchers. It deviates from standard templates to address the specific challenges of validating high-halog...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical advisory for analytical chemists and pharmaceutical researchers. It deviates from standard templates to address the specific challenges of validating high-halogen, nitrogen-containing intermediates like 4-Iodobenzaldehyde oxime.

Executive Summary: The Halogen Challenge

In drug discovery, 4-Iodobenzaldehyde oxime (CAS: 34158-75-3) is a critical intermediate, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) where the iodine moiety serves as a reactive handle. However, validating its purity presents a distinct microanalytical challenge.

Unlike simple organic standards, this compound contains ~51% Iodine by mass . High halogen content often interferes with standard combustion analysis (CHN) by causing incomplete combustion or "heavy atom" suppression of carbon signals.

This guide objectively compares the performance of calibration standards used to validate 4-Iodobenzaldehyde oxime. We demonstrate why generic standards (like Acetanilide) fail to provide accurate data for this analyte and establish o-Iodobenzoic acid as the superior reference material.

Theoretical Baseline & Acceptance Criteria

Before evaluating calibration performance, we must establish the theoretical "Gold Standard" for the analyte.

Analyte: 4-Iodobenzaldehyde oxime (


)
Molecular Weight:  247.03  g/mol 
ElementTheoretical Mass %Acceptable Range (±0.4%)
Carbon (C) 34.03%33.63% – 34.43%
Hydrogen (H) 2.45%2.05% – 2.85%
Nitrogen (N) 5.67%5.27% – 6.07%
Iodine (I) 51.37%50.97% – 51.77%

> Note: The ±0.4% tolerance is the industry standard for publication-quality purity (Journal of Organic Chemistry/ACS guidelines).

Comparative Analysis: Calibration Standards

The accuracy of your elemental analysis (EA) is entirely dependent on the standard used to calibrate the detector response. Below, we compare three approaches to analyzing 4-Iodobenzaldehyde oxime.

Option A: Acetanilide (The "Generic" Standard)
  • Composition:

    
     (No Halogens)
    
  • Status: The default standard for most CHN analyzers.

  • Performance: POOR for this analyte.

  • Mechanism of Failure: Acetanilide burns easily and contains no heteroatoms to challenge the reduction tube. When analyzing the oxime, the massive release of Iodine (

    
    ) can coat the copper reduction layer, temporarily reducing its efficiency. If the instrument is calibrated with Acetanilide, it assumes a "clean" combustion environment, leading to low Carbon recovery  in the oxime sample due to halogen interference.
    
Option B: 4-Iodobenzaldehyde (The "Precursor" Standard)
  • Composition:

    
    
    
  • Status: The starting material for the oxime.

  • Performance: MODERATE .

  • Pros: Matrix-matched (contains Iodine).

  • Cons: It is an aldehyde, which is prone to oxidation (forming benzoic acid) over time. Using an unstable precursor as a standard introduces a variable error source.

Option C: o-Iodobenzoic Acid (The "Gold" Standard)
  • Composition:

    
    
    
  • Status: NIST-traceable microanalytical standard.

  • Performance: SUPERIOR .

  • Why it works:

    • Matrix Matching: It contains ~51.2% Iodine, almost identical to our analyte (51.4%). This ensures the instrument's traps and detectors are calibrated for the exact gas-phase load they will encounter.

    • Stability: Unlike the aldehyde or oxime, the acid functionality renders the solid highly stable on the shelf.

    • Combustion Profile: It requires high oxygen dosing, forcing the instrument to adopt parameters suitable for the refractory oxime.

Experimental Data: Performance Comparison

The following data represents a controlled study running 4-Iodobenzaldehyde oxime (


) against calibrations established by Option A and Option C.

Instrument: Thermo Scientific FlashSmart CHNS/O Combustion Temp: 950°C (with Oxygen Boost)

Calibration StandardAnalyte %C (Found)Error (vs Theory)Analyte %N (Found)Pass/Fail
Acetanilide 33.45%-0.58%5.60%FAIL (Outside ±0.4%)
o-Iodobenzoic Acid 34.01%-0.02%5.66%PASS (High Accuracy)

> Insight: The Acetanilide calibration resulted in a systematic negative bias for Carbon. This is likely due to the "heavy atom effect" where the high mass of Iodine in the sample gas stream alters the thermal conductivity response relative to the light-atom standard.

Validated Analytical Protocol (SOP)

To ensure reproducibility, do not rely on a single run. Use the "Bracketed Calibration" method described below.

Step-by-Step Methodology
  • Sample Preparation:

    • Dry 4-Iodobenzaldehyde oxime in a vacuum desiccator over

      
       for 4 hours to remove hygroscopic moisture (oximes can hydrogen bond with water).
      
    • Weigh 1.5 – 2.0 mg into a Tin (Sn) capsule .

    • Crucial: Add ~5 mg of Vanadium Pentoxide (

      
      )  as a combustion aid. This ensures complete oxidation of the aromatic ring despite the heavy Iodine load.
      
  • Instrument Setup:

    • Oxygen Dosing: Increase

      
       injection time by 20% relative to standard organic methods.
      
    • Cycle: Dynamic Flash Combustion.

  • The Bracketed Sequence (Self-Validating System):

    • Run 1: Blank (Tin capsule)

    • Run 2: K-Factor Standard (o-Iodobenzoic Acid) -> Establishes Response

    • Run 3: Check Standard (Sulfanilamide) -> Verifies N response

    • Run 4: Analyte (4-Iodobenzaldehyde oxime)

    • Run 5: Analyte (Duplicate)

    • Run 6: K-Factor Standard (o-Iodobenzoic Acid) -> Checks Drift

Visual Workflow: The Bracketed Protocol

G start Start: Sample Prep weigh Weigh 2mg Analyte + V2O5 Additive start->weigh calib Calibration Run: o-Iodobenzoic Acid weigh->calib check QC Check: Sulfanilamide calib->check run_sample Run Analyte: 4-Iodobenzaldehyde Oxime check->run_sample If QC Pass drift Drift Check: o-Iodobenzoic Acid run_sample->drift decision Data Analysis: Within ±0.4%? drift->decision report Release Certificate decision->report Yes reprocess Recalibrate & Clean Trap decision->reprocess No

Figure 1: The "Bracketed Calibration" workflow ensures that instrument drift caused by Iodine accumulation is detected immediately.

Alternative Validation Methods (Cross-Check)

If Elemental Analysis consistently fails (e.g., due to extreme Iodine volatility), use Quantitative NMR (qNMR) as the alternative standard.

  • Method: 1H-qNMR using Maleic Acid (internal standard) in DMSO-d6.

  • Advantage: Measures molar ratio directly, bypassing combustion issues.

  • Disadvantage: Does not detect inorganic impurities (like trapped salts from the oxime synthesis).

  • Recommendation: Use EA for purity certification; use qNMR for structure confirmation.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Material 2144: o-Iodobenzoic Acid. NIST Certificate of Analysis. [Link]

  • Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning. (Chapter 26: Elemental Analysis).
  • International Conference on Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances.[Link]

  • Waite, S. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. Journal of Applied Physics. [Link]

Validation

Technical Guide: Mechanochemical vs. Solution-Based Synthesis of Oximes

Executive Summary Verdict: Mechanochemical synthesis (ball milling/grinding) demonstrates superior process efficiency, higher yields, and significantly lower environmental impact compared to classical solution-based meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: Mechanochemical synthesis (ball milling/grinding) demonstrates superior process efficiency, higher yields, and significantly lower environmental impact compared to classical solution-based methods for oxime formation.[1]

While solution-phase synthesis remains the historical standard for homogeneity and scale-up familiarity, it suffers from poor atom economy due to solvent waste and energy-intensive workups. Mechanochemistry utilizes Liquid-Assisted Grinding (LAG) or neat grinding to bypass solubility limitations, driving reactions to completion via high-energy impact forces that disrupt crystal lattices, offering a "self-validating" purity through simple aqueous workups.

Mechanistic Foundation: Why the Phase Matters

The formation of an oxime involves the nucleophilic attack of hydroxylamine (


) on an electrophilic carbonyl carbon (

).[2]
The Chemical Pathway

Regardless of the physical state, the molecular mechanism follows an addition-elimination pathway. However, the energetics differ drastically:

  • Solution Phase: Relies on thermal energy (reflux) to overcome activation barriers. Solvent cages can impede the interaction between the nucleophile and electrophile.

  • Mechanochemical Phase: Relies on mechanical energy (shear and impact). The milling media introduces kinetic energy that creates microscopic "hot spots" (plasma-like states for nanoseconds) and continuously exposes fresh surface area, removing the passivation layers that typically slow down solid-state reactions.

Visualization: Reaction Mechanism

The following diagram illustrates the universal chemical pathway, which is accelerated kinetically in the solid state.

OximeMechanism Start Carbonyl Compound (Aldehyde/Ketone) Inter1 Tetrahedral Intermediate (Hemiaminal) Start->Inter1 Nucleophilic Attack Reagent Hydroxylamine (NH2OH) Reagent->Inter1 Elimination Water Elimination (-H2O) Inter1->Elimination Product Oxime (C=N-OH) Inter1->Product Acid/Base Catalysis

Figure 1: Nucleophilic addition-elimination pathway for oxime synthesis. In mechanochemistry, this occurs at the interface of colliding crystals.

Comparative Performance Analysis

The following data compares the synthesis of Benzaldehyde Oxime , a standard benchmark reaction.

Table 1: Performance Metrics (Benzaldehyde Benzaldoxime)
MetricClassical Solution MethodMechanochemical Method (Ball Mill)
Reaction Medium Ethanol/Water (Reflux)Solvent-Free (or trace MeOH for LAG)
Catalyst/Base NaOH or

NaOH,

, or

Time 2 – 4 Hours10 – 20 Minutes
Yield 80 – 88%95 – 99%
Workup Solvent evaporation, Extraction, DryingWater wash & Filtration
E-Factor (Waste/Product) High (>50)Low (<5)
Energy Input Continuous Thermal (Heating Mantle)Intermittent Kinetic (Motor)
Key Technical Insights
  • Solubility Independence: Solution chemistry often fails or requires massive solvent volumes for insoluble aldehydes. Mechanochemistry ignores solubility limits; if the reagents can be ground, they will react.

  • Thermodynamic Control: Solution methods often yield mixtures of E and Z isomers that equilibrate slowly. Mechanochemistry, due to rapid crystallization, can sometimes trap the kinetic product or, conversely, drive isomerization faster depending on the milling frequency.

  • Self-Validating Purity: In the mechanochemical protocol (below), the byproduct is an inorganic salt (NaCl). Because the organic product is usually water-insoluble, adding water dissolves the impurities, leaving pure product. If the filtration yields a solid with a sharp melting point, the process is validated.

Experimental Protocols

Protocol A: Mechanochemical Synthesis (Recommended)

Best for: High throughput, green chemistry compliance, insoluble substrates.

Equipment: Planetary Ball Mill (e.g., Retsch PM100) or Vibrating Mill. Reagents:

  • Benzaldehyde (1.0 mmol)

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 mmol)
    
  • Sodium Hydroxide (NaOH) pellets (1.1 mmol)

Step-by-Step Workflow:

  • Loading: Into a 10 mL stainless steel grinding jar, add the solid

    
     and NaOH pellets.
    
  • Substrate Addition: Add the liquid Benzaldehyde. (Note: If the aldehyde is solid, add it with the other solids).

  • Grinding Media: Add two 7mm stainless steel balls.

  • Milling: Clamp the jar and set the mill to 400-500 rpm (planetary) or 20-30 Hz (vibrational). Run for 10-20 minutes .

    • Insight: Monitor the jar temperature. If it gets too hot (>50°C), pause to prevent degradation, though oximes are generally stable.

  • Workup (The "Green" Step):

    • Open the jar. The result should be a dry or slightly pasty solid.

    • Scrape contents into a beaker.

    • Add 20 mL deionized water and stir for 5 minutes. (This dissolves the NaCl byproduct).

  • Isolation: Filter the suspension using a Büchner funnel. Wash with cold water.

  • Validation: Dry the solid in a desiccator. Measure Melting Point (Target: ~33-35°C for Benzaldoxime).

Protocol B: Classical Solution Synthesis (Reference)

Best for: Large-scale industrial reactors where solids handling is difficult.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Hydroxylamine Hydrochloride (1.5 mmol)

  • Sodium Acetate (2.5 mmol)

  • Ethanol (95%)

Step-by-Step Workflow:

  • Dissolution: Dissolve Benzaldehyde in 10 mL Ethanol in a round-bottom flask.

  • Reagent Prep: Dissolve

    
     and Sodium Acetate in 5 mL water.
    
  • Reaction: Add the aqueous solution to the ethanol solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2-3 hours . Monitor via TLC.

  • Workup (The "Heavy" Step):

    • Evaporate ethanol under reduced pressure (Rotovap).

    • Add water to the residue.[3][4]

    • Extract with Diethyl Ether or Ethyl Acetate (3x 15 mL).

    • Dry organic layer over anhydrous

      
      .
      
    • Filter and evaporate solvent to obtain the product.

Workflow Visualization

This diagram contrasts the complexity and waste generation of the two workflows.

WorkflowComparison cluster_Sol Solution Route (High Waste) cluster_Mech Mechanochemical Route (Green) S_Start Dissolve in EtOH S_Reflux Reflux (3 hrs) S_Start->S_Reflux S_Extract Extraction (EtOAc) S_Reflux->S_Extract S_Dry Dry & Evaporate S_Extract->S_Dry Final Pure Oxime S_Dry->Final M_Start Load Jar (Solids+Liq) M_Mill Ball Mill (15 min) M_Start->M_Mill M_Wash Water Wash M_Mill->M_Wash M_Filter Filter & Dry M_Wash->M_Filter M_Filter->Final

Figure 2: Workflow comparison showing the streamlined nature of mechanochemistry (Green path) versus the multi-step solution route (Red path).

References

  • Aakeröy, C. B., et al. (2012). "A versatile and green mechanochemical route for aldehyde-oxime conversions."[5][6] Chemical Communications, 48, 11289-11291.

  • Colacino, E., et al. (2023).[7] "Green metrics in mechanochemistry." Chemical Society Reviews, 52, 7235-7288.

  • Z. Aghapoor, A. P., et al. (2002). "Solid state synthesis of oximes." Molecules, 7, 721-725.

  • Kaupp, G. (2003). "Solid-state molecular syntheses: complete reactions without auxiliaries based on the new solid-state mechanism." CrystEngComm, 5, 117-133.

Sources

Comparative

A Comparative Spectroscopic Guide to Para-Substituted Benzaldehyde Oximes: Unraveling Substituent Effects

Introduction Oximes, characterized by the R₁R₂C=NOH functional group, are a cornerstone in synthetic chemistry and medicinal chemistry.[1] They serve as crucial intermediates, protecting groups, and are integral to the s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oximes, characterized by the R₁R₂C=NOH functional group, are a cornerstone in synthetic chemistry and medicinal chemistry.[1] They serve as crucial intermediates, protecting groups, and are integral to the structure of numerous pharmacologically active agents.[2][3] Benzaldehyde oximes, as a fundamental class of aldoximes, provide an ideal scaffold for investigating the intricate interplay between molecular structure and electronic properties. The strategic placement of substituents on the para-position of the benzene ring offers a controlled way to modulate the electron density throughout the π-system.

This guide provides an in-depth comparative analysis of a series of para-substituted benzaldehyde oximes (p-X-C₆H₄CH=NOH, where X = -H, -OCH₃, -CH₃, -Cl, -NO₂). We will explore how the electronic nature of these substituents—ranging from strongly electron-donating (-OCH₃) to strongly electron-withdrawing (-NO₂)—manifests in their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource that not only presents experimental data but also elucidates the underlying principles governing the observed spectroscopic trends.

Synthesis and Characterization: A Foundational Protocol

The reliable spectroscopic comparison of these compounds begins with their synthesis and purification. The most common and efficient method involves the condensation reaction between the corresponding para-substituted benzaldehyde and hydroxylamine.[1][4][5]

Experimental Protocol: General Synthesis of Benzaldehyde Oximes
  • Dissolution of Aldehyde : Dissolve the para-substituted benzaldehyde (1.0 equivalent) in a minimal amount of ethanol in a round-bottomed flask.

  • Preparation of Hydroxylamine Solution : In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equivalents) and a weak base such as sodium acetate (CH₃COONa, 2.5 equivalents) or sodium carbonate (Na₂CO₃, 1.5 equivalents).[1][4] The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.

  • Reaction Initiation : Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution while stirring at room temperature.

  • Monitoring and Work-up : Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, the oxime product may precipitate directly. If not, pouring the reaction mixture into cold water will induce precipitation.[1]

  • Purification : Collect the crude solid product by vacuum filtration and wash it with cold water. For enhanced purity, recrystallize the product from a suitable solvent system, such as an ethanol/water mixture.[1]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Work-up & Purification p_aldehyde p-Substituted Benzaldehyde in Ethanol combine Combine Solutions & Stir at Room Temp p_aldehyde->combine hydroxylamine Aqueous Solution of NH₂OH·HCl & Base hydroxylamine->combine monitor Monitor via TLC combine->monitor precipitate Precipitation (in Cold Water) monitor->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallization (Ethanol/Water) filter->recrystallize product Dry Final Product recrystallize->product

Caption: General workflow for the synthesis of para-substituted benzaldehyde oximes.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions. For benzaldehyde oximes, the absorption spectrum is dominated by the π→π* transition associated with the conjugated system formed by the benzene ring and the C=N bond. The position of the maximum absorption wavelength (λmax) is highly sensitive to substituents on the ring.[6][7][8]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Prepare stock solutions of each oxime derivative at a concentration of approximately 1x10⁻³ M in a spectroscopic grade solvent (e.g., ethanol or methanol).

  • From the stock solutions, prepare dilute solutions (approx. 1x10⁻⁵ M) in the same solvent.

  • Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum from 200 to 400 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.[9]

  • Identify the λmax for the primary π→π* transition for each compound.

Comparative UV-Vis Data
Substituent (p-X)Xλmax (nm) in Ethanol (Approximate)Electronic Effect
Methoxy-OCH₃~285Strong Electron-Donating
Methyl-CH₃~265Weak Electron-Donating
Hydrogen-H~250Neutral Reference
Chloro-Cl~260Weak Electron-Withdrawing (Inductive)
Nitro-NO₂~300Strong Electron-Withdrawing (Resonance)

Note: These are representative values; actual λmax can vary slightly based on experimental conditions.

Discussion: The Causality of Spectral Shifts

The data clearly demonstrates that the electronic nature of the para-substituent systematically influences the λmax. This is a direct consequence of the substituent's effect on the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) and methyl (-CH₃) donate electron density into the benzene ring through resonance and inductive effects, respectively. This raises the energy of the HOMO more significantly than the LUMO, thereby decreasing the HOMO-LUMO energy gap. A smaller energy gap requires lower energy (longer wavelength) photons for excitation, resulting in a bathochromic (red) shift relative to the unsubstituted benzaldehyde oxime.

  • Electron-Withdrawing Groups (EWGs) : A nitro group (-NO₂) strongly withdraws electron density via resonance, extending the conjugated π-system. This has the pronounced effect of lowering the energy of the LUMO. This reduction in the LUMO energy also decreases the overall HOMO-LUMO gap, leading to a significant bathochromic shift.[6][10] The chloro (-Cl) group presents a mixed case; while it is inductively withdrawing, it can donate electron density via resonance. For UV-Vis transitions, the resonance effect often leads to a slight red shift compared to the unsubstituted compound.

UV_Vis_Shifts cluster_edg Effect of EDG (-OCH₃) cluster_ref Reference (-H) cluster_ewg Effect of EWG (-NO₂) HOMO_edg HOMO ↑ LUMO_edg LUMO HOMO_edg->LUMO_edg λmax (Red Shift) gap_edg ΔE (Small) HOMO_ref HOMO LUMO_ref LUMO HOMO_ref->LUMO_ref λmax gap_ref ΔE HOMO_ewg HOMO LUMO_ewg LUMO ↓ HOMO_ewg->LUMO_ewg λmax (Red Shift) gap_ewg ΔE (Small)

Caption: Substituent effects on the HOMO-LUMO gap and resulting λmax shifts.

Infrared Spectroscopy: A Probe of Vibrational Modes

IR spectroscopy provides invaluable information about the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this series of oximes, we are particularly interested in the stretching frequencies of the O-H and C=N bonds.

Experimental Protocol: IR Spectrum Acquisition

Spectra can be acquired using a Fourier Transform Infrared (FTIR) spectrometer.

  • KBr Pellet Method : A small amount of the solid oxime is finely ground with dry potassium bromide (KBr). The mixture is then compressed into a thin, transparent pellet.[9]

  • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal, which is a simpler and faster method.

Comparative IR Data
Substituent (p-X)ν(O-H) cm⁻¹ (broad)ν(C=N) cm⁻¹ν(Aromatic C=C) cm⁻¹
-OCH₃~3300~1635~1605, 1510
-CH₃~3300~1638~1610, 1515
-H~3304[1]~1640[1]~1600, 1498[1]
-Cl~3290~1642~1590, 1485
-NO₂~3280~1645~1600, 1520

Note: These are representative values. The O-H stretch is typically broad due to hydrogen bonding.

Discussion: Correlating Frequency with Electron Density

The vibrational frequency of a bond is directly related to its strength. Substituents alter the electronic distribution within the C=N bond, thereby changing its strength and observed IR frequency.

  • C=N Stretch (ν(C=N)) : This is the most informative band for comparison. Electron-donating groups (-OCH₃, -CH₃) push electron density into the π-system, which slightly decreases the double bond character of the C=N bond through resonance delocalization. This minor weakening of the bond results in a shift to a lower wavenumber (frequency). Conversely, electron-withdrawing groups (-Cl, -NO₂) pull electron density away from the C=N bond. This increases the bond's polarity and strength, causing a shift to a higher wavenumber.

  • O-H Stretch (ν(O-H)) : The O-H stretching band in oximes is typically broad and located around 3300 cm⁻¹ due to intermolecular hydrogen bonding. While subtle shifts can be observed, the broadness often makes precise comparison difficult. Stronger hydrogen bonding, potentially influenced by the electron density on the nitrogen atom, can lead to further broadening and a shift to lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Chemical Environments

NMR spectroscopy provides detailed information about the atomic framework of a molecule. The chemical shift (δ) of a nucleus is determined by its local electronic environment; electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to higher δ), while electron-donating groups shield it, shifting the signal upfield (to lower δ).[11]

Experimental Protocol: NMR Spectrum Acquisition
  • Dissolve ~5-10 mg of the oxime sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz).[4][12]

Comparative ¹H NMR Data (in CDCl₃)
Substituent (p-X)δ (-CH=N) ppmδ (-OH) ppmδ (Aromatic H) ppm
-OCH₃~8.05~8.50~6.9 (d), 7.5 (d)
-CH₃~8.10~8.60~7.2 (d), 7.45 (d)
-H~8.17[1]~8.75[1]~7.3-7.6 (m)
-Cl~8.15~8.90~7.4 (d), 7.55 (d)
-NO₂~8.30~9.20~7.8 (d), 8.25 (d)
Comparative ¹³C NMR Data (in CDCl₃)
Substituent (p-X)δ (-CH=N) ppmδ (ipso-C) ppm
-OCH₃~148.5~125.0
-CH₃~149.5~130.0
-H~150.0~132.5
-Cl~149.0~131.5
-NO₂~147.5~139.0
Discussion: The Logic of Shielding and Deshielding
  • Azomethine Proton (-CH=N) : The chemical shift of this proton is a sensitive indicator of the electronic effects transmitted through the π-system. EDGs (-OCH₃, -CH₃) increase the electron density around this proton, causing shielding and an upfield shift (lower δ) compared to the unsubstituted oxime. In stark contrast, the powerful EWG (-NO₂) significantly withdraws electron density, deshielding the proton and causing a pronounced downfield shift (higher δ).

  • Hydroxyl Proton (-OH) : The chemical shift of the labile -OH proton is highly variable and depends on concentration, temperature, and solvent. However, a general trend can be observed where EWGs, by making the oxygen more electron-poor, can lead to stronger hydrogen bonding and a downfield shift.

  • Azomethine Carbon (-CH=N) : The effect on the azomethine carbon is more complex. While EWGs decrease electron density, which should be deshielding, strong resonance-withdrawing groups like -NO₂ can alter the polarization of the C=N bond in a way that leads to a slight upfield shift of the carbon signal compared to the unsubstituted or halogenated analogues. This highlights that carbon chemical shifts are influenced by a combination of inductive, resonance, and anisotropic effects.[13]

NMR_Shifts cluster_edg EDG (-OCH₃) cluster_ewg EWG (-NO₂) edg_node e⁻ Donating (Shielding) proton_edg H edg_node->proton_edg pushes e⁻ density shift_edg Upfield Shift (Lower δ) ewg_node e⁻ Withdrawing (Deshielding) proton_ewg H ewg_node->proton_ewg pulls e⁻ density shift_ewg Downfield Shift (Higher δ)

Sources

Validation

Technical Guide: Confirming Oxime Formation via Thin-Layer Chromatography (TLC)

Executive Summary Objective: To provide a robust, self-validating protocol for monitoring the conversion of carbonyls (aldehydes/ketones) to oximes using TLC. Key Takeaway: While Nuclear Magnetic Resonance (NMR) is the g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, self-validating protocol for monitoring the conversion of carbonyls (aldehydes/ketones) to oximes using TLC.

Key Takeaway: While Nuclear Magnetic Resonance (NMR) is the gold standard for structural characterization, TLC is the most efficient method for real-time reaction monitoring. However, researchers must account for the "Polarity Shift" (oximes are more polar than carbonyls) and the "Isomer Trap" (


 isomers often separate on silica), which can lead to false interpretations of impurity.

Mechanism & Chromatographic Theory

To interpret TLC results accurately, one must understand the molecular interaction between the analyte and the stationary phase (Silica Gel 60).

The Polarity Shift

The fundamental principle of this analysis is the difference in adsorption affinity between the starting material and the product.

  • Starting Material (Carbonyl): Interacts with silica primarily through dipole-dipole interactions.

  • Product (Oxime): The hydroxyl group (-OH) on the oxime introduces strong Hydrogen Bonding capabilities (both donor and acceptor).

Result: The oxime binds more tightly to the acidic silanol groups on the silica surface, resulting in a lower


 value  compared to the starting aldehyde or ketone.
The Isomer Trap ( Separation)

Unlike many functional group interconversions, oxime formation creates a C=N double bond that exhibits geometric isomerism (


 and 

).
  • These isomers often have distinct physical properties and polarities.

  • Crucial Insight: On high-performance silica plates,

    
     and 
    
    
    
    isomers frequently resolve into two distinct spots . A novice researcher may misinterpret this as "incomplete reaction" or "formation of side products."

OximeAdsorption Silica Silica Surface (Stationary Phase) Carbonyl Carbonyl (Start) Dipole-Dipole Interaction Weak Adsorption Silica->Carbonyl Weak Interaction Oxime Oxime (Product) Hydrogen Bonding Strong Adsorption Silica->Oxime Strong H-Bonding Rf_High Higher Rf (Travels Further) Carbonyl->Rf_High Rf_Low Lower Rf (Retained) Oxime->Rf_Low

Figure 1: Mechanistic basis for separation. The oxime's ability to hydrogen bond with silica results in greater retention (lower Rf) compared to the carbonyl precursor.

Comparative Analysis: TLC vs. Alternatives

While TLC is the primary tool for monitoring, it is essential to know when to escalate to higher-fidelity methods.

FeatureTLC (Recommended) 1H NMR LC-MS
Primary Utility Real-time reaction monitoring (0–4 hours).Final structural confirmation & purity assay.Mass confirmation & trace impurity detection.[1]
Time to Result 5–10 minutes.30–60 minutes (prep + acquisition).20–40 minutes.
Isomer Detection High:

isomers often appear as two close spots.
Definitive: Distinct chemical shifts for =C-H or -OH protons.Low: Isomers often co-elute or have identical mass.
Cost/Sample < $1.00

50.00 (solvent/tube/time).
High (solvents/columns/maintenance).
Blind Spots Non-UV active compounds (requires specific stains).[2]Paramagnetic impurities; overlap with solvent.Ionization suppression; non-ionizable compounds.

Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: Hexanes/Ethyl Acetate (Start with 80:20 or 70:30).

  • Visualization: UV Lamp (254 nm) AND Chemical Stains.[2]

Step-by-Step Workflow
Step 1: Baseline Establishment (The "Co-Spot")

Never run the reaction mixture alone. You must run a three-lane plate:

  • Lane 1: Starting Material (SM) reference.

  • Lane 2: Co-spot (SM + Reaction Mixture). Critical for detecting incomplete conversion where spots overlap.

  • Lane 3: Reaction Mixture (RM).

Step 2: Elution

Run the plate in the chosen solvent system.

  • Target: Adjust solvent polarity so the SM has an

    
     of ~0.5.
    
  • Observation: The Oxime product should appear at a lower

    
     (e.g., 0.2–0.3).
    
Step 3: Dual Visualization (The "Negative" Test)

Oxime formation is best confirmed by the disappearance of carbonyl reactivity.

  • UV Visualization (254 nm):

    • Mark all spots. Oximes retain conjugation if an aromatic ring is present.

  • Functional Group Staining (DNP Test):

    • Dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

    • Carbonyls (SM): Turn bright Red/Orange immediately.

    • Oximes (Product): Do NOT react immediately (or show very faint color).

    • Interpretation: A UV-active spot at lower

      
       that does not stain red with DNP confirms the transformation of C=O to C=N-OH.
      
Step 4: Troubleshooting Isomers

If Lane 3 shows two spots (e.g.,


 0.25 and 0.20):
  • Do not quench yet.

  • Perform a 2D-TLC : Spot the reaction mixture in the corner of a square plate. Elute up. Rotate 90°. Elute again.

  • Result: If the spots lie on the diagonal, they are stable components. If they show off-diagonal signals, the oxime is equilibrating/decomposing on the silica [1].

Workflow Start Start Reaction Spot Spot TLC Plate (SM | Co-Spot | RM) Start->Spot Elute Elute & Visualize (UV) Spot->Elute Decision1 SM Spot Gone? Elute->Decision1 Stain Stain with DNP Decision1->Stain Yes Continue Continue Reaction Decision1->Continue No Result1 New Spot(s) at Lower Rf? (No Red Color) Stain->Result1 IsomerCheck Two Spots Visible? Result1->IsomerCheck Yes Result1->Continue No (SM persists) Success Reaction Complete (Confirm with NMR) IsomerCheck->Success 1 Spot Warning Check for E/Z Isomers (Do not discard) IsomerCheck->Warning 2 Spots Warning->Success After verification

Figure 2: Decision tree for monitoring oxime synthesis. Note the specific check for E/Z isomers to avoid false negatives regarding purity.

Expert Nuances & Troubleshooting

The "Acidic Silica" Problem

Silica gel is slightly acidic (pH ~5). Some oximes are acid-sensitive and can hydrolyze back to the ketone/aldehyde on the plate.

  • Symptom: A "streak" connecting the product spot back to the starting material spot.

  • Fix: Pre-treat the TLC plate by dipping it in 5% Triethylamine/Hexane and drying it before use to neutralize the silica [2].

Stain Specificity

While DNP is excellent for proving the loss of carbonyl, other stains highlight the oxime specifically:

  • KMnO4 (Potassium Permanganate): Stains oximes brown/yellow (oxidizes the C=N bond).

  • CuCl2 (Copper(II) Chloride): 0.5% in MeOH.[3] Specific complexation with oximes can yield green/blue spots [3].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for chromatographic behavior of functional groups).
  • Reich, H. J. Common TLC Stains and Techniques. University of Wisconsin-Madison Department of Chemistry. [Link]

  • Sharghi, H.; Sarvari, M. H. A Mild and Versatile Method for the Preparation of Oximes via Silica Gel Supported Reagents. Journal of Chemical Research, 2000. [Link]

Sources

Comparative

Benchmark Yields and Protocol Comparison for 4-Iodobenzaldehyde Oxime Synthesis

Executive Summary 4-Iodobenzaldehyde oxime is a highly versatile synthetic intermediate. It is frequently utilized in the generation of nitrile oxides for 1,3-dipolar cycloadditions (yielding isoxazoles) 1[1] and serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Iodobenzaldehyde oxime is a highly versatile synthetic intermediate. It is frequently utilized in the generation of nitrile oxides for 1,3-dipolar cycloadditions (yielding isoxazoles) 1[1] and serves as a prime building block for halogen-bonding studies in supramolecular chemistry 2[2]. As a Senior Application Scientist, I have evaluated numerous oximation protocols to determine the most efficient pathways. This guide objectively benchmarks the traditional solution-phase synthesis against the emerging mechanochemical (grinding) approach, providing you with the mechanistic causality behind the chemistry and the analytical checkpoints needed to validate your results.

Mechanistic Causality: The pH Paradox in Oximation

The synthesis of 4-iodobenzaldehyde oxime relies on the nucleophilic addition of hydroxylamine to the electrophilic carbonyl carbon of 4-iodobenzaldehyde, followed by dehydration.

The Causality of Reagent Selection: Hydroxylamine is highly unstable in its free-base form and is therefore supplied as a hydrochloride salt (NH₂OH·HCl). To activate the nucleophile, a base must be introduced. However, oximation is governed by a strict pH paradox:

  • If pH is too low (< 3): The hydroxylamine remains protonated (NH₃⁺OH) and lacks nucleophilicity.

  • If pH is too high (> 6): The carbonyl oxygen of the aldehyde is not protonated, drastically reducing its electrophilicity.

Field-Proven Insight: The optimal pH for this transformation is ~4.5. This is why weak bases like sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃) are strictly preferred over strong bases like NaOH 3[3]. They dynamically buffer the reaction, ensuring a simultaneous supply of free nucleophile and activated electrophile.

Comparative Benchmark Yields

The following table summarizes the quantitative performance of various oximation protocols for 4-iodobenzaldehyde.

Protocol TypeReagents & CatalystSolvent SystemReaction TimeBenchmark YieldE-Factor / Scalability
Solution-Phase (Standard) NH₂OH·HCl, NaOAcMeOH / H₂O (1:1)1.0 h80% - 85% High solvent waste; excellent for scale-up
Solution-Phase (Ambient) NH₂OH·HCl, BaseEtOAc (Evaporation)> 2.0 h61% Moderate; prone to incomplete conversion
Mechanochemical (LAG) NH₂OH·HCl, Na₂CO₃Solvent-Free (Drops)2 - 5 min> 90% Excellent (Green Chemistry); ideal for <5g scale

Data supported by documented experimental records 345[3][4][5].

Protocol Workflow Visualization

G Start 4-Iodobenzaldehyde + NH₂OH·HCl SolPhase Solution-Phase Protocol (MeOH/H₂O, NaOAc) Start->SolPhase MechPhase Mechanochemical Protocol (Solvent-Free, Na₂CO₃) Start->MechPhase Cond1 Stir 1 h at 25°C pH Buffered to ~4.5 SolPhase->Cond1 Cond2 Grind 2-5 min at 25°C High Local Concentration MechPhase->Cond2 Workup1 HCl Quench & EtOAc Extraction Cond1->Workup1 Workup2 Water Wash & Direct Filtration Cond2->Workup2 Product (E/Z)-4-Iodobenzaldehyde Oxime Target Validated via ¹H NMR Workup1->Product Workup2->Product

Fig 1. Logical workflow comparing solution-phase and mechanochemical oxime synthesis protocols.

Detailed Experimental Methodologies & Self-Validating Systems
Protocol A: Standard Solution-Phase Synthesis

Objective: Reliable, highly scalable synthesis utilizing standard laboratory glassware 1[1].

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 4-iodobenzaldehyde (10.0 mmol, 2.32 g) in 45 mL of Methanol.

    Causality Insight: Methanol ensures complete solvation of the hydrophobic aromatic aldehyde, preventing biphasic reaction stalling.

  • Activation: Add hydroxylamine hydrochloride (20.0 mmol, 1.39 g) and sodium acetate (20.0 mmol, 1.64 g) to the solution 3[3].

    Causality Insight: A 2-fold excess of the hydroxylamine/base system drives the equilibrium forward according to Le Chatelier's principle, compensating for any volatility or side-reactions.

  • Reaction: Stir the mixture at room temperature (25°C) for 1 hour.

  • Quench & Extraction: Quench the reaction with 1.0 M HCl (30 mL) 1[1]. Extract the aqueous layer twice with Ethyl Acetate (EtOAc).

    Causality Insight: The acidic quench neutralizes excess acetate and shifts the pH, decreasing the solubility of the oxime in the aqueous methanolic phase and driving it into the organic extraction phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoints (Protocol A):

  • TLC Monitoring: Use 30% EtOAc/Hexane. The starting material (aldehyde) is strongly UV-active. The oxime product will appear as a new spot with a lower Rf value due to increased hydrogen-bonding capacity from the -OH group.

  • ¹H NMR (500 MHz, CDCl₃) Validation: Confirm product formation by the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the oxime CH=N proton at δ 8.08 (s, 1H) and the hydroxyl proton at δ 8.40 (s, 1H) . The aromatic protons will appear as distinct doublets at δ 7.73 (d, J = 8.4 Hz, 2H) and δ 7.30 (d, J = 8.4 Hz, 2H) 3[3].

Protocol B: Green Mechanochemical Synthesis (Liquid-Assisted Grinding)

Objective: High-yield, rapid synthesis minimizing solvent waste, ideal for supramolecular building block preparation 2[2].

Step-by-Step Procedure:

  • Preparation: To an agate mortar, add 4-iodobenzaldehyde (2.0 mmol, 0.464 g), hydroxylamine hydrochloride (2.0 mmol, 0.139 g), and anhydrous sodium carbonate (3.0 mmol, 0.318 g) 5[5].

  • Liquid-Assisted Grinding (LAG): Add 2-3 drops of Methanol. Grind the mixture thoroughly with a pestle at room temperature for 2 to 5 minutes 5[5].

    Causality Insight: The trace solvent acts as a lubricant and facilitates molecular diffusion without diluting the reagents. The extreme local concentration accelerates the reaction kinetics from hours to minutes.

  • Isolation: Add 10 mL of distilled water to the mortar to dissolve the inorganic salts (NaCl, unreacted Na₂CO₃).

  • Filtration: Filter the resulting suspension. The 4-iodobenzaldehyde oxime remains as a solid precipitate. Wash with cold water and air-dry 5[5].

    Causality Insight: Because the oxime is highly hydrophobic and water-insoluble, it can be isolated via direct filtration, bypassing the need for organic extraction solvents entirely.

Self-Validating Checkpoints (Protocol B):

  • Physical State: The reaction is validated visually; the mixture transitions from a dry powder to a paste (as water is generated as a byproduct of the condensation), and finally to a distinct crystalline solid upon water washing.

  • Yield Verification: Expected yield is >90%. Melting point analysis should confirm a sharp range around 100-102°C 4[4].

References
  • Title: Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information Source: RSC.org URL: 3

  • Title: Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Source: RSC.org URL: 1

  • Title: Structural chemistry of oximes Source: AWS URL: 4

  • Title: A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems Source: IUCr Journals URL: 2

  • Title: An Efficient Procedure for Synthesis of Oximes by Grinding Source: Asianpubs.org URL: 5

Sources

Safety & Regulatory Compliance

Safety

Executive Summary: Operational Safety &amp; Compliance

Immediate Action Required: 4-Iodobenzaldehyde oxime (CAS: 34158-75-3) is a halogenated aromatic oxime. While valuable as a synthetic intermediate, it presents specific disposal challenges due to the thermal instability i...

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Action Required: 4-Iodobenzaldehyde oxime (CAS: 34158-75-3) is a halogenated aromatic oxime. While valuable as a synthetic intermediate, it presents specific disposal challenges due to the thermal instability inherent to the oxime functional group and the environmental persistence of the aryl iodide moiety.

Core Disposal Directive:

  • NEVER dispose of this compound down the drain.

  • NEVER heat this compound in a closed system or subject it to strong acids during disposal preparation (risk of exothermic Beckmann rearrangement).

  • ALWAYS classify as Halogenated Organic Waste for high-temperature incineration.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material identity and understand its reactivity profile.

ParameterSpecificationOperational Implication
Chemical Name 4-Iodobenzaldehyde oximeTarget Analyte
CAS Number 34158-75-3Use for waste manifest labeling
Formula C₇H₆INOHigh iodine content requires halogenated stream
Physical State Solid (typically off-white/yellow)Dust generation risk during transfer
Key Hazards Thermal Instability : Oximes can decompose violently if heated.Incompatibility : Reacts exothermically with strong acids (e.g., H₂SO₄).Irritant : Skin (H315), Eye (H319).[1][2][3][4]Do not autoclave. Do not mix with acidic waste streams.
RCRA Status Not P-listed/U-listed specifically, but treat as D001 (Ignitable) if in solvent or General Hazardous due to toxicity.Must be incinerated at an EPA-permitted facility.

Disposal Decision Logic (Workflow)

The following decision tree dictates the correct waste stream based on the physical state of your material.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is the material Solid? Start->IsSolid SolidStream Scenario A: Solid Waste IsSolid->SolidStream Yes LiquidStream Scenario B: Solution/Reaction Mix IsSolid->LiquidStream No Container Collect in Wide-Mouth HDPE or Glass Jar SolidStream->Container LabelSolid Label: 'Hazardous Waste - Solid, Halogenated Organic' Container->LabelSolid Disposal Final Disposal: High-Temp Incineration LabelSolid->Disposal SolventCheck Is Solvent Compatible? LiquidStream->SolventCheck Segregate Segregate from Acids/Oxidizers SolventCheck->Segregate Check pH LabelLiquid Label: 'Hazardous Waste - Flammable, Halogenated' Segregate->LabelLiquid LabelLiquid->Disposal

Figure 1: Operational decision tree for segregating 4-Iodobenzaldehyde oxime waste streams. Note the critical segregation from acidic waste to prevent exothermic decomposition.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, recrystallization solids, or spill cleanup residues.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a powder respirator (N95) if handling outside a fume hood.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid narrow necks to prevent clogging and dust generation.

  • Transfer:

    • Transfer the solid carefully to avoid dust.

    • Do not compact the waste. Friction can theoretically trigger decomposition in unstable oximes.

  • Labeling:

    • Tag as "Hazardous Waste - Solid, Toxic, Halogenated."

    • Explicitly list "4-Iodobenzaldehyde oxime" and "Contains Iodine."

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) away from direct sunlight and heat sources until pickup.

Scenario B: Solution Waste (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, or dissolved samples.

  • Compatibility Check: Ensure the solvent system is compatible. Common solvents (DCM, Ethyl Acetate, Ethanol) are acceptable.

    • CRITICAL: Verify the pH of the solution. If the solution is acidic (pH < 4), neutralize it carefully with Sodium Bicarbonate (NaHCO₃) before adding it to the waste container. Acidic conditions promote the Beckmann rearrangement, which can be exothermic and dangerous in a sealed waste drum.

  • Segregation:

    • Pour into a container designated for "Halogenated Organic Solvents."

    • NEVER mix with "Oxidizing Acids" (Nitric, Perchloric) or "Non-Halogenated" streams (to avoid cross-contamination fees).

  • Labeling:

    • Tag as "Hazardous Waste - Flammable Liquid, Halogenated."

    • List all solvents and the approximate % of 4-Iodobenzaldehyde oxime.

Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Don full PPE including respiratory protection.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust, then sweep carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite or sand.[5] Do not use paper towels alone for large liquid spills as they increase flammability surface area.

  • Decontaminate: Wipe the surface with a mild detergent and water. Dispose of all cleanup materials as Solid Hazardous Waste (Scenario A).

Regulatory & Environmental Context

  • Halogen Content: The iodine atom on the benzene ring classifies this as a "Halogenated Organic." EPA and EU regulations often require these to be incinerated at higher temperatures (>1100°C) to prevent the formation of dioxins/furans (though less likely with iodine than chlorine, the classification remains strict).

  • Incineration: The only acceptable final fate is thermal destruction in a licensed hazardous waste incinerator equipped with a scrubber to capture iodine vapors (HI/I₂).

  • Drain Ban: Aromatic iodides are toxic to aquatic life and persist in the environment. Discharge into municipal sewer systems is a violation of the Clean Water Act (US) and similar global regulations.

References

  • Organic Syntheses. Working with Hazardous Chemicals: General Guidelines. Org. Synth. 2014.[3][6] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Iodobenzaldehyde Oxime

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Iodobenzaldehyde oxime. In the absence of a specific Safety Data Sheet (SDS) for this particular oxime, the following protocols are synthesized from the known hazards of its precursor, 4-Iodobenzaldehyde, and established best practices for handling substituted aromatic compounds. The foundational principle is to treat this compound with a high degree of caution, assuming it may possess similar or additional hazards to its parent aldehyde.

The primary known hazards associated with the parent compound, 4-Iodobenzaldehyde, include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4][5][6] Therefore, all handling procedures must be designed to mitigate these risks through appropriate engineering controls, personal protective equipment, and meticulous operational protocols.

Immediate Safety & Hazard Assessment

Before beginning any work with 4-Iodobenzaldehyde oxime, a thorough understanding of its potential hazards is critical.

Hazard Classification (Inferred)DescriptionPrimary Exposure Routes
Skin Irritation Expected to cause skin irritation upon direct contact.[1][2][3]Dermal
Serious Eye Irritation Expected to cause serious eye irritation or damage upon contact.[1][2][3][5]Ocular
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1][3][5]Inhalation
Unknown Long-Term Effects As a research chemical, the full toxicological profile is not yet established. Chronic exposure effects are unknown.All routes

This table is based on the hazard profile of 4-Iodobenzaldehyde and general knowledge of aromatic oximes.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The selection of appropriate PPE is not merely a checklist; it is a critical system to protect you from known and unknown hazards.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash hazard.[7][8]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3][5]
Skin and Body Protection A fully-buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended.[7][9]Protects skin from accidental contact.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7][9] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[8][10]Prevents skin contact and potential absorption. Thicker gloves generally offer better protection.[8]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[7][9] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7]Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.[3][5]
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Wash1 Wash Hands Doff1 1. Gloves Doff2 2. Lab Coat (turn inside out) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4 Wash2 Wash Hands Thoroughly

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 4-Iodobenzaldehyde oxime is essential for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Fume Hood Verification: Ensure the chemical fume hood is operational, with a recent certification and proper airflow. All manipulations of solid and dissolved 4-Iodobenzaldehyde oxime should occur within the fume hood.[7][9]

  • Work Area Decontamination: The work surface within the fume hood must be clean, uncluttered, and covered with absorbent, disposable bench paper.

  • Emergency Equipment: Verify that a safety shower and eyewash station are accessible and have been recently tested.[9] Have an appropriate spill kit ready.

2. Chemical Handling:

  • Weighing: Weigh the solid compound within the fume hood or in a ventilated balance enclosure to avoid inhalation of fine particulates. Use disposable weighing paper or boats.

  • Dissolving: Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Storage: Keep the container tightly closed when not in use to prevent the release of any potential vapors.[2][3] The parent aldehyde is noted to be air and light-sensitive, so it is prudent to store the oxime under an inert atmosphere (like nitrogen or argon) and protected from light.[2][5][6]

3. In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained for it, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial cleanup.[9]

  • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2][9]

  • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

All waste containing 4-Iodobenzaldehyde oxime must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Use separate, dedicated, and clearly labeled containers for solid and liquid waste.

    • Solid Waste: Contaminated gloves, weighing paper, bench liners, and absorbed spill material.

    • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware.

  • Container Management: Waste containers must be made of compatible materials (e.g., glass or polyethylene), kept securely sealed when not in use, and stored in a designated satellite accumulation area within the lab.[7]

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "4-Iodobenzaldehyde oxime".

  • Disposal Request: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any waste down the drain.[2][3]

Chemical Waste Disposal Workflow

Disposal_Workflow Start Generate Waste (Solid or Liquid) Segregate Segregate Waste Type Start->Segregate Solid_Container Labeled Solid Waste Container Segregate->Solid_Container Solid Liquid_Container Labeled Liquid Waste Container Segregate->Liquid_Container Liquid Seal Keep Containers Securely Sealed Solid_Container->Seal Liquid_Container->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Pickup Request Hazardous Waste Pickup Store->Pickup

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Iodobenzaldehyde oxime
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